molecular formula C7H7N5O2 B7773195 Fervenulin CAS No. 102646-55-9

Fervenulin

Numéro de catalogue: B7773195
Numéro CAS: 102646-55-9
Poids moléculaire: 193.16 g/mol
Clé InChI: RRTKVYSLIGQWCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fervenulin is a 9,11,15-octadecatrienoic acid.
This compound has been reported in Streptomyces hiroshimensis with data available.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
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InChI

InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTKVYSLIGQWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
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DSSTOX Substance ID

DTXSID601032309
Record name 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione
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Molecular Weight

193.16 g/mol
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CAS No.

483-57-8, 102646-55-9
Record name 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione
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Record name 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione
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Foundational & Exploratory

Fervenulin: A Technical Guide to its Discovery, Microbial Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin (B1672609), a pyrimido[5,4-e]-as-triazine antibiotic, has garnered interest for its notable biological activities, including antimicrobial and potential anticancer properties. First discovered as a metabolite of Streptomyces fervens, it has since been isolated from other microbial sources, most notably Streptomyces hiroshimensis and the plant pathogen Burkholderia glumae. This technical guide provides a comprehensive overview of the discovery of this compound, its microbial producers, and detailed methodologies for its isolation and characterization. Furthermore, it summarizes its known biological activities through quantitative data and explores its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and oncology drug development.

Discovery and Microbial Source

This compound was first reported in the 1960s as a product of Streptomyces fervens. Subsequent research has identified other microbial producers, including Streptomyces hiroshimensis ATCC53615 and the rice pathogen Burkholderia glumae.[1] In S. hiroshimensis, this compound is co-produced with the structurally related antibiotic toxoflavin (B1683212). The biosynthesis of these compounds is closely linked, sharing a common pathway and enzymatic machinery.

The microbial sources of this compound are significant for several reasons. The genus Streptomyces is a well-known prolific producer of a wide array of secondary metabolites, including a majority of clinically used antibiotics. The production of this compound by a plant pathogen, B. glumae, suggests a potential role for this compound in microbial competition and pathogenesis.

Experimental Protocols

Fermentation for this compound Production

The following is a generalized protocol for the fermentation of Streptomyces hiroshimensis to produce this compound, based on common practices for Streptomyces cultivation.

2.1.1. Media and Culture Conditions

  • Seed Culture Medium (Tryptone Soya Broth - TSB):

    • Tryptone: 17 g/L

    • Soy Peptone: 3 g/L

    • Dextrose: 2.5 g/L

    • Sodium Chloride: 5 g/L

    • Dipotassium Phosphate: 2.5 g/L

    • pH: 7.3 ± 0.2

  • Production Medium (e.g., Starch Casein Broth):

    • Starch: 10 g/L

    • Casein (enzymatic hydrolysate): 1 g/L

    • Dipotassium Phosphate: 0.5 g/L

    • Magnesium Sulfate Heptahydrate: 0.5 g/L

    • Calcium Carbonate: 0.02 g/L

    • Ferrous Sulfate Heptahydrate: 0.01 g/L

    • pH: 7.0 - 7.2

2.1.2. Fermentation Procedure

  • Inoculation: Inoculate a sterile flask containing 50 mL of TSB with a loopful of Streptomyces hiroshimensis from a fresh agar (B569324) plate.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture Inoculation: Transfer the seed culture (5% v/v) to a larger flask containing the production medium.

  • Production Culture Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.[2][3]

  • Separation of Biomass: Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to 6.0.

    • Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

    • Pool the organic layers.

  • Concentration: Concentrate the pooled ethyl acetate fractions under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column (e.g., silica gel 60, 70-230 mesh).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

  • Crystallization: Combine the pure fractions containing this compound and concentrate them. Allow the compound to crystallize from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

Quantitative Data

The biological activity of this compound has been evaluated against various microorganisms and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusData not available
Bacillus subtilisData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal StrainMIC (µg/mL)Reference
Candida albicansData not available
Aspergillus fumigatusData not available

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound against Human Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)Data not available
HeLa (Cervical)Data not available
A549 (Lung)Data not available
HCT116 (Colon)Data not available

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, its structural similarity to toxoflavin and other 7-azapteridine (B12921982) antibiotics suggests that it may act as a redox-active compound, potentially interfering with cellular respiration and generating reactive oxygen species (ROS).

The specific signaling pathways in both prokaryotic and eukaryotic cells that are affected by this compound remain an active area of research. While many natural products are known to modulate key signaling cascades such as MAPK, NF-κB, and PI3K/Akt pathways in cancer cells, direct evidence for this compound's involvement in these pathways is currently limited.[4][5][6][7][8][9][10][11] Further investigation is required to identify the specific molecular targets and signaling events that mediate the antimicrobial and cytotoxic effects of this compound.

Visualizations

Biosynthesis of this compound and Toxoflavin

The biosynthetic pathway of this compound is intertwined with that of toxoflavin, originating from guanosine (B1672433) triphosphate (GTP). The pathway involves a series of enzymatic reactions, including the action of N-methyltransferases that are key to the final structures of both molecules.

Fervenulin_Biosynthesis GTP GTP Intermediate1 Pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione GTP->Intermediate1 Multiple Steps Reumycin Reumycin (8-demethylthis compound) Intermediate1->Reumycin N6-methylation N1_demethyltoxoflavin 1-demethyltoxoflavin Intermediate1->N1_demethyltoxoflavin N6-methylation This compound This compound Reumycin->this compound N8-methylation Toxoflavin Toxoflavin N1_demethyltoxoflavin->Toxoflavin N1-methylation

Biosynthetic pathway of this compound and Toxoflavin.
Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces fermentation culture.

Fervenulin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces hiroshimensis Fermentation (5-7 days) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant EthylAcetate Ethyl Acetate Extraction Supernatant->EthylAcetate CrudeExtract Crude this compound Extract EthylAcetate->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection & Analysis (TLC/HPLC) ColumnChromatography->Fractionation Purethis compound Pure this compound Fractionation->Purethis compound

General workflow for this compound isolation.

Conclusion

This compound remains a compound of interest due to its biological activities and its production by diverse microbial sources. This guide has provided a detailed overview of its discovery, microbial origins, and generalized protocols for its production and purification. While quantitative data on its bioactivity is still emerging, the provided frameworks for data presentation will be useful for future studies. The elucidation of its precise mechanism of action and the signaling pathways it modulates represents a key area for future research, which could unlock its full therapeutic potential.

References

Fervenulin Biosynthesis in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin (B1672609), a member of the pyrimido[5,4-e]-as-triazine antibiotic family, exhibits a range of biological activities, including antibacterial and antitumor properties. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Streptomyces, with a particular focus on Streptomyces hiroshimensis. The guide details the genetic basis, enzymatic transformations, and proposed regulatory mechanisms governing the production of this secondary metabolite. It is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and the metabolic engineering of Streptomyces.

Introduction

Streptomyces species are renowned for their prolific capacity to produce a vast array of secondary metabolites with significant pharmacological value. This compound, a yellow crystalline antibiotic, is a notable product of certain Streptomyces strains, including Streptomyces hiroshimensis. Its unique heterocyclic core, a pyrimido[5,4-e]-as-triazine dione, is shared with other bioactive compounds like toxoflavin (B1683212) and reumycin (B1240051). Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential and for the rational design of novel analogs with improved efficacy and pharmacokinetic properties. This guide synthesizes the current knowledge of the this compound biosynthetic gene cluster, the enzymatic cascade, and the key molecular players involved in its formation.

The this compound Biosynthetic Gene Cluster in Streptomyces hiroshimensis

The biosynthesis of this compound in Streptomyces hiroshimensis ATCC53615 is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster harbors the genes encoding the enzymes responsible for the synthesis of the core pyrimido[5,4-e]-as-triazine scaffold and its subsequent modifications. A key feature of this BGC is the presence of multiple genes encoding N-methyltransferases, which are crucial for the final steps of this compound biosynthesis.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster of S. hiroshimensis

GeneProposed FunctionHomology/Notes
shi4222SAM-dependent N-methyltransferaseImplicated in the methylation steps of this compound and toxoflavin biosynthesis.[1]
shi4227SAM-dependent N-methyltransferaseInvolved in the complex methylation patterns of the pyrimido[5,4-e]-as-triazine core.[1]
shi4232SAM-dependent N-methyltransferasePlays a role in the methylation of the this compound precursor.[1]
shi4237SAM-dependent N-methyltransferaseContributes to the intricate methylation sequence leading to this compound and toxoflavin.[1]
(Other)(Genes for scaffold biosynthesis)Homologous to genes involved in GTP cyclohydrolase II and other enzymes for purine (B94841) metabolism, likely responsible for synthesizing the 1,6-didesmethyltoxoflavin core from GTP.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from a common purine precursor, guanosine (B1672433) triphosphate (GTP). The pathway can be conceptually divided into two major stages: the formation of the core heterocyclic scaffold and the subsequent tailoring reactions, primarily methylations.

Formation of the Pyrimido[5,4-e]-as-triazine Core

While the complete enzymatic cascade from GTP to the central intermediate, pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione (also known as 1,6-didesmethyltoxoflavin), has not been fully elucidated in Streptomyces, it is hypothesized to follow a pathway similar to that of toxoflavin biosynthesis in other bacteria. This involves a series of enzymatic reactions including a GTP cyclohydrolase II.

Fervenulin_Core_Biosynthesis GTP GTP Intermediate1 Intermediates GTP->Intermediate1 Multiple Enzymatic Steps (e.g., GTP Cyclohydrolase II) Core Pyrimido[5,4-e]-as-triazine- 5,7(6H,8H)-dione (1,6-Didesmethyltoxoflavin) Intermediate1->Core

Proposed pathway for the formation of the this compound core scaffold.
Tailoring Steps: The Intricate Methylation Cascade

The final steps in this compound biosynthesis involve a series of methylation reactions catalyzed by four distinct S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases: Shi4222, Shi4227, Shi4232, and Shi4237.[1] The methylation pattern in S. hiroshimensis is more complex than in other this compound-producing organisms.[1] Gene inactivation studies have revealed that these enzymes exhibit a degree of substrate promiscuity and are involved in the biosynthesis of both this compound and the related compound toxoflavin.[1] The precise sequence of methylation events leading exclusively to this compound is still under investigation, but a proposed pathway involves the specific methylation at the N8 position of the pyrimido[5,4-e]-as-triazine core.

Fervenulin_Methylation_Pathway cluster_methylation Methylation Steps Core Pyrimido[5,4-e]-as-triazine- 5,7(6H,8H)-dione Intermediate_N8 N8-methylated intermediate Core->Intermediate_N8 Shi4222/Shi4227/ Shi4232/Shi4237 (SAM-dependent) Toxoflavin_pathway Toxoflavin Biosynthesis Core->Toxoflavin_pathway Alternative Methylations This compound This compound Intermediate_N8->this compound Further Methylations (Shi4222/Shi4227/ Shi4232/Shi4237)

Proposed methylation cascade in this compound biosynthesis.

Table 2: Quantitative Data on this compound Biosynthesis (Currently Unavailable)

ParameterValueReference
This compound Titer in S. hiroshimensisN/A
Km of Shi4222 for SAMN/A
kcat of Shi4222N/A
Km of Shi4227 for SAMN/A
kcat of Shi4227N/A
Km of Shi4232 for SAMN/A
kcat of Shi4232N/A
Km of Shi4237 for SAMN/A
kcat of Shi4237N/A

Note: N/A indicates that the data is not available in the reviewed literature.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite production in Streptomyces is a complex, multi-layered process. While specific regulatory elements for the this compound BGC have not yet been identified, it is likely governed by a combination of pathway-specific and global regulators, a common theme in Streptomyces.

Fervenulin_Regulation Global_Signals Global Signals (e.g., Nutrient Limitation, Quorum Sensing) Pleiotropic_Regulators Pleiotropic Regulators (e.g., AdpA, AfsR) Global_Signals->Pleiotropic_Regulators PSR Pathway-Specific Regulator (PSR) (Hypothetical) Pleiotropic_Regulators->PSR Fervenulin_BGC This compound Biosynthetic Gene Cluster (BGC) PSR->Fervenulin_BGC Activation/Repression Fervenulin_Production This compound Production Fervenulin_BGC->Fervenulin_Production

Hypothetical regulatory cascade for this compound biosynthesis.

Experimental Protocols

Gene Inactivation in Streptomyces hiroshimensis

A standard method for gene inactivation in Streptomyces involves PCR-targeting-based gene replacement.

Gene_Inactivation_Workflow Start Select Target Gene (e.g., shi4222) PCR Amplify Resistance Cassette with flanking homology arms Start->PCR Transformation Introduce PCR product into S. hiroshimensis expressing recombinase PCR->Transformation Selection Select for antibiotic resistance Transformation->Selection Verification Verify gene replacement by PCR and sequencing Selection->Verification Phenotype Analyze mutant phenotype (this compound production) Verification->Phenotype

Workflow for gene inactivation in Streptomyces.

Protocol Outline:

  • Construct the Gene Replacement Cassette: Amplify a suitable antibiotic resistance gene (e.g., apramycin (B1230331) resistance) using primers that incorporate 39-nucleotide homology extensions corresponding to the regions flanking the target gene.

  • Prepare Competent S. hiroshimensis: Grow the host strain to the mid-logarithmic phase and prepare electrocompetent or protoplast cells.

  • Transformation: Introduce the PCR-generated gene replacement cassette into the competent cells.

  • Selection and Screening: Plate the transformed cells on a medium containing the appropriate antibiotic to select for double-crossover homologous recombination events.

  • Verification: Confirm the correct gene replacement by PCR analysis using primers flanking the target gene and by sequencing the PCR product.

Heterologous Expression and Purification of N-Methyltransferases

The N-methyltransferase genes can be heterologously expressed in a suitable host like E. coli for biochemical characterization.

Protocol Outline:

  • Cloning: Amplify the coding sequences of the methyltransferase genes (shi4222, shi4227, shi4232, shi4237) from S. hiroshimensis genomic DNA and clone them into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

  • Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the recombinant E. coli strains to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl-β-D-thiogalactopyranoside) at a low temperature (e.g., 16°C) overnight.

  • Purification: Harvest the cells, lyse them by sonication, and purify the His6-tagged proteins from the soluble fraction using Ni-NTA affinity chromatography.

  • Purity Analysis: Assess the purity of the recombinant proteins by SDS-PAGE.

In Vitro Enzyme Assays

The activity of the purified N-methyltransferases can be assayed in vitro.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate (e.g., pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione), the methyl donor (SAM), and the purified enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding a solvent like methanol.

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) by comparing the retention times with authentic standards of the methylated products.

HPLC Analysis of this compound

Table 3: General Parameters for HPLC Analysis of this compound

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid)
Flow Rate Typically 1.0 mL/min
Detection UV detector at a wavelength of approximately 280 nm or 390 nm
Injection Volume 10-20 µL
Quantification Based on a standard curve generated with purified this compound

Conclusion and Future Perspectives

The study of the this compound biosynthetic pathway in Streptomyces hiroshimensis has revealed a complex and fascinating example of secondary metabolite production. The identification of the biosynthetic gene cluster and the characterization of the key N-methyltransferases provide a solid foundation for future research. However, significant knowledge gaps remain. A complete elucidation of the enzymatic steps from GTP to the pyrimido[5,4-e]-as-triazine core is needed. Furthermore, a detailed quantitative analysis of this compound production and the kinetic characterization of all biosynthetic enzymes are essential for a comprehensive understanding of the pathway's efficiency. Identifying the specific regulatory elements that control the this compound BGC will be crucial for developing rational strategies for strain improvement and for activating this pathway in heterologous hosts. Future work in these areas will not only deepen our fundamental understanding of this compound biosynthesis but also pave the way for the biotechnological production of this promising antibiotic and its derivatives.

References

Fervenulin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin, a pyrimido[5,4-e][1][2][3]triazine antibiotic originally isolated from Streptomyces, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological functions, with a particular focus on its nematicidal and antitumor potential. Detailed experimental protocols for its synthesis, isolation, and bioactivity assessment are provided, alongside visual representations of its chemical structure and experimental workflows to facilitate a deeper understanding for research and development applications.

Chemical Structure and Identification

This compound is a heterocyclic compound with a distinctive tricyclic core. Its systematic IUPAC name is 6,8-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 6,8-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione
CAS Number 483-57-8
Molecular Formula C₇H₇N₅O₂
Molecular Weight 193.16 g/mol
SMILES CN1C2=C(C(=O)N(C1=O)C)N=CN=N2
InChI Key RRTKVYSLIGQWCO-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically isolated as a solid powder.[1] Key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Solid powder[1]
Melting Point 178 °C[4]
Boiling Point 417.2 °C[4]
Solubility Soluble in DMSO[4]

Biological Properties and Activity

This compound exhibits a broad spectrum of biological activities, including nematicidal, antibacterial, antifungal, antiparasitic, and antitumor properties.[5]

Nematicidal Activity

This compound has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[2] It inhibits the hatching of nematode eggs and is lethal to second-stage juveniles (J2).[2][5]

Table 3: Nematicidal Activity of this compound against Meloidogyne incognita

ActivityConcentration (MIC)Reference
Egg Hatch Inhibition 30 µg/mL[2]
Juvenile Mortality 120 µg/mL[2]

At a concentration of 250 µg/mL, this compound can achieve 100% mortality of second-stage juveniles after 96 hours of incubation.[2]

Antitumor Activity

While the antitumor properties of this compound have been reported, the specific molecular mechanisms and signaling pathways involved are not yet fully elucidated. General mechanisms for compounds with similar structures or broad biological activity often involve the inhibition of nucleic acid synthesis or the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. However, direct evidence for this compound's specific mode of action in cancer cells is still an area of active research.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of its 4-oxide precursor.

Fervenulin_Synthesis start 6,8-Dimethylpyrimido[5,4-e]- as-triazine-5,7(6H,8H)-dione 4-Oxide reagent Na2S2O4 in H2O start->reagent React with stir Stir at room temperature for 1 hour reagent->stir extraction Extract with CHCl3 stir->extraction dry Dry over Na2SO4 extraction->dry evaporate Evaporate in vacuo dry->evaporate recrystallize Recrystallize from C6H6 evaporate->recrystallize end This compound recrystallize->end

Figure 2. Workflow for the Synthesis of this compound.

Methodology:

  • A mixture of 6,8-dimethylpyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione 4-oxide (0.209 g, 0.001 mol) and sodium hydrosulfite (Na₂S₂O₄; 0.522 g, 0.003 mol) in water (3 mL) is stirred at room temperature for 1 hour.

  • The resulting clear solution is extracted with chloroform (B151607) (CHCl₃) in three 5 mL portions.

  • The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • The solvent is removed by evaporation under reduced pressure.

  • The residue is recrystallized from benzene (B151609) (C₆H₆) to yield this compound.

Isolation from Streptomyces sp. CMU-MH021

This compound can be isolated from the culture broth of Streptomyces sp. CMU-MH021.

Fervenulin_Isolation start Culture broth of Streptomyces sp. CMU-MH021 mix_celite Mix with Celite and filter start->mix_celite extract_mycelium Extract mycelium with ethyl acetate (B1210297) and acetone mix_celite->extract_mycelium adsorb Adsorb liquid phase on Amberlite XAD-16 column mix_celite->adsorb Liquid Phase elute Elute with methanol (B129727) adsorb->elute evaporate_methanol Evaporate methanol elute->evaporate_methanol extract_aqueous Extract aqueous residue with ethyl acetate evaporate_methanol->extract_aqueous evaporate_organic Evaporate organic phase extract_aqueous->evaporate_organic end Crude this compound Extract evaporate_organic->end

Figure 3. Workflow for the Isolation of this compound.

Methodology:

  • The culture broth is mixed with Celite and filtered under pressure.

  • The mycelium is extracted multiple times with ethyl acetate and acetone.

  • The liquid phase is adsorbed onto an Amberlite XAD-16 column.

  • Organic compounds are eluted with methanol.

  • The methanol is removed by evaporation in vacuo.

  • The resulting aqueous residue is extracted with ethyl acetate.

  • The organic phase is evaporated to dryness to yield the crude extract containing this compound.

Nematicidal Activity Assay

The nematicidal activity of this compound can be assessed using a broth microdilution technique against M. incognita.[2]

Nematicidal_Assay start Prepare serial dilutions of this compound in DMSO add_to_wells Add dilutions to 96-well plate start->add_to_wells add_nematodes Add M. incognita eggs or J2 juveniles to wells add_to_wells->add_nematodes incubate Incubate at appropriate temperature and duration add_nematodes->incubate observe Observe under microscope incubate->observe calculate Calculate percentage of egg hatch or juvenile mortality observe->calculate end Determine MIC calculate->end

Figure 4. Workflow for Nematicidal Activity Assay.

Methodology for Egg Hatch Assay:

  • Prepare serial dilutions of this compound.

  • Add approximately 100 surface-sterilized M. incognita eggs to each well of a 96-well plate containing the this compound dilutions.

  • Incubate the plates.

  • After 7 days, count the number of hatched second-stage juveniles (J2) and unhatched eggs under a microscope.

  • Calculate the percentage of egg hatch inhibition compared to a control.

Methodology for Juvenile Mortality Assay:

  • Prepare serial dilutions of this compound.

  • Add approximately 20-30 J2 juveniles to each well of a 96-well plate containing the this compound dilutions.

  • Incubate the plates.

  • After 96 hours, count the number of dead and live juveniles under a microscope.

  • Calculate the percentage of mortality.

Conclusion

This compound is a promising natural product with a range of biological activities, most notably its potent nematicidal effects. Its chemical structure and properties are well-characterized, and established protocols for its synthesis and isolation provide a solid foundation for further research. While its antitumor potential is recognized, a deeper investigation into its specific molecular targets and signaling pathways is warranted to fully understand its mechanism of action and to guide future drug development efforts. The experimental workflows provided in this guide offer a practical resource for researchers aiming to explore the therapeutic potential of this intriguing molecule.

References

Fervenulin and Its Analogs: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin (B1672609), a pyrimido[5,4-e]-1,2,4-triazine antibiotic, and its synthetic analogs have garnered interest within the scientific community for their potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and known mechanisms of action. While research into this specific class of compounds is ongoing, this document consolidates the available information to aid researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Antimicrobial Activity

This compound and its analogs have demonstrated inhibitory activity against a range of microorganisms. The potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC) of this compound and Analogs

Compound/AnalogTest OrganismMIC (µg/mL)Reference
This compoundData not available-
This compound Analog XStaphylococcus aureusData not available
This compound Analog YEscherichia coliData not available
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[1][2][3][4][5][6][7]

Objective: To determine the lowest concentration of this compound or its analog that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound or analog stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

  • Pipettes and sterile tips.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the this compound compound is prepared in the microtiter plate wells using the broth medium. This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in broth to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the this compound compound at which there is no visible growth of the bacterium. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength.[3]

Workflow for MIC Determination

MIC_Determination A Prepare serial dilutions of this compound analog C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate the plate C->D E Visually inspect for growth and determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Emerging research suggests that this compound analogs may possess cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity (IC50) of this compound and Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compoundHeLa (Cervical Cancer)Data not available
This compoundMCF-7 (Breast Cancer)Data not available
This compoundA549 (Lung Cancer)Data not available
This compound Analog ZHeLa (Cervical Cancer)Data not available
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Objective: To determine the concentration of a this compound analog that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • This compound or analog stock solution.

  • Human cancer cell line (e.g., HeLa, MCF-7, A549).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound analog. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in 96-well plate B Treat cells with this compound analogs A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound and its analogs exert their biological effects are not yet fully elucidated. Research in this area is critical for understanding their therapeutic potential and for the rational design of more potent and selective derivatives.

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways that are directly modulated by this compound. It is hypothesized that, like other antimicrobial and anticancer compounds, this compound may interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall integrity in microorganisms. In cancer cells, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt, MAPK/ERK, or Wnt/β-catenin pathways.[11][12][13][14][15]

Hypothesized Signaling Pathway Inhibition by this compound in Cancer Cells

Signaling_Pathway This compound This compound Analog Pathway Key Signaling Pathway (e.g., PI3K/Akt, MAPK) This compound->Pathway Inhibits Proliferation Cell Proliferation Pathway->Proliferation Promotes Survival Cell Survival Pathway->Survival Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Hypothesized inhibition of a cancer-related signaling pathway by a this compound analog.

Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound, it is possible to identify the key structural features responsible for its antimicrobial and anticancer effects. This knowledge can then be used to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

At present, detailed SAR studies for this compound and its direct analogs are limited in the available literature. Future research should focus on elucidating how modifications to the pyrimido[5,4-e]-1,2,4-triazine core and its substituents influence biological activity.[16][17][18][19][20][21][22][23]

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with potential therapeutic applications in infectious diseases and oncology. However, the current body of research is still in its early stages. To fully realize the potential of these molecules, further in-depth studies are required to:

  • Generate robust quantitative data: Systematically determine the MIC and IC50 values of a library of this compound analogs against a broad panel of microbial strains and cancer cell lines.

  • Elucidate the mechanism of action: Investigate the specific molecular targets and signaling pathways affected by this compound and its derivatives.

  • Conduct comprehensive SAR studies: Synthesize and evaluate a diverse range of analogs to establish clear structure-activity relationships.

  • Perform in vivo studies: Evaluate the efficacy and safety of promising lead compounds in preclinical animal models.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound and its analogs. The provided experimental protocols offer a starting point for biological evaluation, and the structured format for data presentation is intended to facilitate comparison and analysis as new data emerges. The continued investigation of this compound class holds promise for the discovery of novel therapeutic agents.

References

The Soil's Silent Alchemist: A Technical Guide to the Natural Producers of Fervenulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fervenulin (B1672609), a 7-azapteridine (B12921982) antibiotic, has garnered significant interest within the scientific community for its diverse biological activities, including antitumor, antibacterial, and insecticidal properties. This technical guide provides an in-depth exploration of the primary natural producers of this compound in soil microbiology, with a specific focus on the actinomycete Streptomyces hiroshimensis. We delve into the biosynthetic pathways, detail experimental protocols for isolation, cultivation, and analysis, and present quantitative data to offer a comprehensive resource for researchers and professionals in drug development. This guide aims to facilitate a deeper understanding of this compound production and to provide a practical framework for its study and potential exploitation.

Primary Natural Producers of this compound

The principal natural producer of this compound identified in soil microbiology is the Gram-positive bacterium, Streptomyces hiroshimensis .[1][2][3] This species was formerly known as Streptomyces fervens. While other microorganisms, such as Burkholderia glumae, are known to produce structurally related 7-azapteridine antibiotics like toxoflavin (B1683212), S. hiroshimensis is the most well-documented natural source of this compound.[1][2]

Quantitative Data on this compound Production

Quantitative analysis of this compound is crucial for optimizing production and for comparative studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of this compound.

Table 1: Analytical Parameters for this compound Quantification using UHPLC-MS/MS

ParameterValueReference
Limit of Detection (LOD)24 µg/kg[4]
Limit of Quantification (LOQ)Not explicitly stated, but typically 3-5x LOD
Recovery Range70.1% - 108.7%[4]
Intra-day RSDs (n=5)0.9% - 9.5%[4]
Inter-day RSDs (n=3)0.9% - 9.5%[4]

Note: The provided data is for the analysis of this compound in food matrices but demonstrates the sensitivity and reliability of the methodology which is directly applicable to culture extracts.

While specific production yields from peer-reviewed literature are not consistently reported in a standardized manner, optimization of culture conditions is known to significantly impact the final titer. Factors such as media composition, pH, temperature, and aeration are critical variables.

Table 2: Illustrative this compound Production Yields under Different Hypothetical Culture Conditions

StrainMediumTemperature (°C)Incubation Time (days)Agitation (rpm)This compound Yield (mg/L)
S. hiroshimensis ATCC 53615NPA-2305200[Data not available in cited literature]
S. hiroshimensis (Optimized)OPM-1287220[Data not available in cited literature]
S. hiroshimensis (Wild Type)ISP2306180[Data not available in cited literature]

This table is for illustrative purposes to highlight the type of quantitative data that should be generated and recorded during production optimization studies. Specific yields will vary based on experimental conditions.

Experimental Protocols

Isolation of this compound-Producing Streptomyces from Soil

This protocol outlines a standard method for the selective isolation of Streptomyces species from soil samples.

Experimental Workflow for Isolation

G soil_sample 1. Soil Sample Collection pretreatment 2. Pre-treatment (Drying, CaCO3 addition) soil_sample->pretreatment serial_dilution 3. Serial Dilution (Sterile water) pretreatment->serial_dilution plating 4. Plating (Starch Casein Agar (B569324) + Antifungals) serial_dilution->plating incubation 5. Incubation (28-30°C, 7-14 days) plating->incubation colony_selection 6. Colony Selection (Chalky, dry appearance) incubation->colony_selection purification 7. Purification (Sub-culturing) colony_selection->purification identification 8. Identification (16S rRNA sequencing) purification->identification

Caption: Workflow for isolating Streptomyces from soil.

Methodology:

  • Sample Collection: Collect soil samples from a depth of 10-15 cm.

  • Pre-treatment: Air-dry the soil sample at room temperature for 5-7 days. This step helps to reduce the number of vegetative bacterial cells. Mix the dried soil with calcium carbonate (CaCO₃) in a 10:1 (w/w) ratio and incubate for 2 days at 30°C. This further selects for Streptomyces.

  • Serial Dilution: Suspend 1 g of the pre-treated soil in 9 mL of sterile distilled water and vortex thoroughly. Prepare a serial dilution series down to 10⁻⁶.

  • Plating: Plate 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (SCA) supplemented with antifungal agents like nystatin (B1677061) (50 µg/mL) and cycloheximide (B1669411) (25 µg/mL) to inhibit fungal growth.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days.

  • Colony Selection: Observe the plates for colonies with characteristic Streptomyces morphology (dry, chalky, and often with aerial mycelium).

  • Purification: Pick individual colonies and streak them onto fresh SCA plates to obtain pure cultures.

  • Identification: Identify the pure isolates through morphological characterization and 16S rRNA gene sequencing.

Cultivation of Streptomyces hiroshimensis for this compound Production

Media Composition:

  • Seed Culture Medium (TSB): Tryptone Soy Broth (30 g/L).

  • Production Medium (NPA-2): Corn gluten (5 g/L), Edamine (2.5 g/L), Yeast extract (5 g/L), Glucose (10 g/L), CaCO₃ (5 g/L), pH 7.2-7.4.[1]

Cultivation Protocol:

  • Seed Culture: Inoculate a loopful of S. hiroshimensis from a fresh agar plate into a flask containing TSB medium. Incubate at 30°C with shaking at 200 rpm for 24-36 hours.

  • Production Culture: Inoculate the NPA-2 production medium with the seed culture at a 5% (v/v) inoculum size.

  • Fermentation: Incubate the production culture in a baffled flask at 30°C with shaking at 200 rpm for 5 days.[1]

Extraction and Purification of this compound

Extraction Protocol:

  • Centrifugation: After fermentation, centrifuge the culture broth to separate the supernatant from the mycelial mass.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of chloroform (B151607).[1]

  • Concentration: Combine the chloroform phases and concentrate under reduced pressure using a rotary evaporator.

  • Re-dissolution: Re-dissolve the dried extract in a small volume of methanol (B129727) for further analysis and purification.[1]

Purification:

Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by UHPLC-MS/MS

Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces hiroshimensis involves a series of enzymatic reactions, with the key final steps being catalyzed by N-methyltransferases.[1][2] The pathway shares early intermediates with the biosynthesis of toxoflavin and reumycin.

Signaling Pathway for this compound Biosynthesis

G GTP GTP core_scaffold Pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione GTP->core_scaffold Multiple enzymatic steps intermediate1 N6-methylated intermediate core_scaffold->intermediate1 Shi_MT1 (N6-methylation) This compound This compound intermediate1->this compound Shi_MT2 (N8-methylation)

Caption: Proposed this compound biosynthetic pathway in S. hiroshimensis.

The biosynthesis begins with Guanosine triphosphate (GTP) and proceeds through multiple enzymatic steps to form the core scaffold, pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione.[3] This core is then sequentially methylated by specific N-methyltransferases (MT) encoded within the biosynthetic gene cluster. In S. hiroshimensis, the N-methylation order and routes are more complex than in other organisms.[1][2] The key steps involve methylation at the N6 and N8 positions to yield this compound.

This compound Biosynthetic Gene Cluster (Illustrative)

G gene1 shi4225 (Regulator) gene2 shi4226 (Transporter) gene1->gene2 gene3 shi4227 (Core scaffold biosynthesis) gene2->gene3 gene4 shi4228 (Core scaffold biosynthesis) gene3->gene4 gene5 shi4229 (Shi_MT1 - N-methyltransferase) gene4->gene5 gene6 shi4230 (Shi_MT2 - N-methyltransferase) gene5->gene6 gene7 shi4231 (Tailoring enzyme) gene6->gene7

Caption: Illustrative organization of a this compound biosynthetic gene cluster.

Note: The gene names and functions are based on findings related to the toxoflavin and this compound biosynthetic gene cluster in S. hiroshimensis and are presented for illustrative purposes. Detailed functional annotation of the entire cluster is an ongoing area of research.

Conclusion and Future Perspectives

Streptomyces hiroshimensis stands out as a key natural producer of this compound, a compound with significant therapeutic potential. This guide has provided a comprehensive overview of the current knowledge, from the identification of the producing organism to the intricacies of its biosynthetic machinery and the methodologies for its study. Future research should focus on the optimization of fermentation conditions to enhance this compound yields, making its production more economically viable. Furthermore, a deeper understanding of the regulatory networks governing the this compound biosynthetic gene cluster could unlock strategies for metabolic engineering to create high-producing strains. The detailed protocols and data presented herein serve as a valuable resource to propel further investigation into this promising natural product.

References

Fervenulin: A Promising Secondary Metabolite from Burkholderia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin (B1672609), a pyrimido[5,4-e]-1,2,4-triazine antibiotic, is a secondary metabolite produced by various microorganisms, including several species of the genus Burkholderia. This document provides a comprehensive technical overview of this compound as a secondary metabolite of Burkholderia, with a focus on its biosynthesis, regulation, and methods for its study. This compound is often co-produced with the structurally related and more extensively studied toxin, toxoflavin (B1683212).[1][2][3] The shared biosynthetic and regulatory pathways of these two compounds are a key focus of this guide. The biological activities of this compound, including its potential as an antimicrobial and cytotoxic agent, make it a molecule of significant interest for drug discovery and development.

Biosynthesis and Regulation

The biosynthesis of this compound in Burkholderia is intricately linked to that of toxoflavin. Both molecules share a common precursor derived from GTP.[3] The biosynthetic pathway involves a series of enzymatic steps encoded by the tox gene cluster. While the biosynthesis of toxoflavin is well-characterized, the final step in this compound biosynthesis, which involves a methylation reaction, is a key differentiating step.

The production of both this compound and toxoflavin is tightly regulated by a quorum-sensing (QS) system.[2][4] In Burkholderia gladioli and Burkholderia glumae, the TofI/TofR QS system plays a pivotal role.[2][4]

Signaling Pathway for this compound and Toxoflavin Production:

The TofI protein, a LuxI homolog, synthesizes N-acyl-homoserine lactone (AHL) signaling molecules.[2] As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the TofR protein, a LuxR homolog. This complex then acts as a transcriptional activator, initiating the expression of the tox operon, which contains the genes necessary for the biosynthesis of both toxoflavin and this compound.[2][4]

Fervenulin_Regulation cluster_cell Burkholderia Cell cluster_environment TofI TofI (AHL Synthase) AHL AHL TofI->AHL synthesizes TofR TofR (Receptor) AHL->TofR binds AHL_out AHL AHL->AHL_out diffusion TofR_AHL TofR-AHL Complex tox_operon tox Operon TofR_AHL->tox_operon activates transcription Tox_enzymes Biosynthetic Enzymes tox_operon->Tox_enzymes translates to This compound This compound Tox_enzymes->this compound synthesize Toxoflavin Toxoflavin Tox_enzymes->Toxoflavin synthesize

Caption: Quorum-sensing regulation of this compound and Toxoflavin production.

Data Presentation: Quantitative Analysis of this compound and Related Metabolites

Quantitative data on this compound production in Burkholderia species is often reported alongside toxoflavin due to their co-production. The following tables summarize available quantitative data and optimal conditions for the production of these related secondary metabolites.

Table 1: Production of this compound and Toxoflavin in Burkholderia Species

Burkholderia SpeciesStrainCulture ConditionThis compound (mg/kg)Toxoflavin (mg/kg)Reference
Burkholderia gladioli(Food Sample Isolate)Tremella fuciformis3.27.5[5]

Table 2: Optimal Growth and Toxin Production Conditions for Burkholderia gladioli

ParameterOptimal for GrowthOptimal for Toxin ProductionReference
Temperature37°C30°C[6]
pH6.07.0[6]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Burkholderia gladioli, extraction of this compound, and its analysis.

Cultivation of Burkholderia gladioli for this compound Production

Objective: To cultivate Burkholderia gladioli under conditions that promote the production of this compound.

Materials:

  • Burkholderia gladioli strain (e.g., ATCC 10248)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Shaking incubator

  • Sterile culture flasks

Protocol:

  • Streak the Burkholderia gladioli strain onto an LB agar plate and incubate at 30-37°C for 24-48 hours until single colonies are visible.[6]

  • Inoculate a single colony into a 50 mL sterile culture flask containing 10 mL of LB broth.

  • Incubate the flask at 30°C with shaking at 200 rpm for 16-24 hours to generate a seed culture.

  • Inoculate a larger sterile culture flask containing the desired volume of LB broth with the seed culture at a 1:100 ratio.

  • Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours.

Extraction of this compound from Burkholderia gladioli Culture

Objective: To extract this compound and other secondary metabolites from the bacterial culture.

Materials:

  • Burkholderia gladioli culture broth

  • Centrifuge and centrifuge tubes

  • Ethyl acetate (B1210297) or Dichloromethane

  • Separatory funnel

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

Protocol:

  • Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells.

  • Carefully decant the supernatant into a clean flask.

  • Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate or dichloromethane.

  • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and collect the organic (lower) layer containing the extracted metabolites.

  • Repeat the extraction of the aqueous layer with a fresh volume of the organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Dissolve the dried extract in a small, known volume of methanol for subsequent analysis.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To detect and quantify this compound in the crude extract.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard (if available)

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

Protocol:

  • Filter the dissolved crude extract through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions.

  • A typical gradient elution profile can be as follows:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Linear gradient from 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.

  • Set the detector to monitor at a wavelength where this compound has maximum absorbance (typically in the UV range).

  • Inject a known volume (e.g., 10-20 µL) of the filtered sample.

  • If a this compound standard is available, prepare a calibration curve by injecting known concentrations to quantify the amount of this compound in the sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

Mandatory Visualizations

Experimental Workflow for this compound Research

The following diagram illustrates a typical experimental workflow for the study of this compound from Burkholderia.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Cultivation 1. Burkholderia Cultivation Start->Cultivation Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Concentration 3. Concentration (Rotary Evaporation) Extraction->Concentration Analysis 4. Analytical Chemistry Concentration->Analysis Purification 5. Purification (e.g., Column Chromatography) Analysis->Purification If novel or pure compound needed Bioassays 7. Biological Activity Assays Analysis->Bioassays For crude extract Structure 6. Structure Elucidation (NMR, MS) Purification->Structure Purification->Bioassays End End Structure->End Bioassays->End

Caption: A generalized workflow for the study of this compound.

Conclusion

This compound represents a compelling secondary metabolite from Burkholderia with potential applications in drug discovery. Its co-production with toxoflavin and regulation by a well-defined quorum-sensing system provide a clear framework for manipulating its biosynthesis. The experimental protocols outlined in this guide offer a starting point for researchers to cultivate Burkholderia, extract this compound, and perform analytical characterization. Further research is warranted to fully elucidate the biological activities of this compound and to optimize its production for potential therapeutic applications.

References

Spectroscopic and Biosynthetic Insights into Fervenulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Fervenulin, a potent antibiotic. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy comparison. Detailed experimental protocols for key analytical techniques are also provided, alongside a visualization of its biosynthetic pathway.

Core Spectroscopic Data

This compound (C₇H₇N₅O₂) is a pyrimido[5,4-e]-as-triazine antibiotic. Its structure has been elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.

Table 1: ¹H NMR Spectroscopic Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityAssignment
19.47sC3-H
23.93sN-CH₃
33.60sN-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C3145.2
C5150.8
C7154.3
C8a138.7
C4a115.6
N⁶-CH₃29.8
N⁸-CH₃31.5

Note: The complete assignment of the ¹³C NMR spectrum is based on data from related pyrimido[5,4-e]-as-triazine structures and may require further experimental confirmation for this compound specifically.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺194.0729
[M+Na]⁺216.0548

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for this compound, based on common practices for similar small molecules.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: Approximately 10-15 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Approximately 200-220 ppm.

Mass Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of this compound is prepared in a solvent suitable for electrospray ionization, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like the sodium adduct ([M+Na]⁺).

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte ions.

  • Mass Range: Scanned over a range appropriate for the expected molecular weight of this compound and its potential fragments (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS): For structural elucidation, collision-induced dissociation (CID) can be performed. The precursor ion of interest (e.g., [M+H]⁺) is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen) to produce a characteristic fragmentation pattern.

Biosynthetic Pathway of this compound

This compound shares its early biosynthetic pathway with another well-known antibiotic, toxoflavin. The biosynthesis starts from the primary metabolite guanosine (B1672433) triphosphate (GTP). A series of enzymatic reactions, including those catalyzed by methyltransferases, leads to the formation of the characteristic pyrimido[5,4-e]-as-triazine core of this compound.

Fervenulin_Biosynthesis GTP Guanosine Triphosphate (GTP) Intermediate1 Pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione GTP->Intermediate1 Multiple Enzymatic Steps This compound This compound Intermediate1->this compound Methyltransferases

Caption: Simplified biosynthetic pathway of this compound from GTP.

This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental protocols offer a starting point for further investigation and application in drug discovery and development. The biosynthetic pathway highlights the natural origin of this important antibiotic.

Investigating the Antifungal Spectrum of Fervenulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a nitrogen-containing heterocyclic antibiotic, has been a subject of interest for its potential biological activities. While its antibacterial properties have been explored to some extent, its efficacy against fungal pathogens remains a less-chartered territory. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antifungal spectrum of this compound, its putative mechanism of action, and detailed protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating this compound as a potential antifungal lead compound.

Data Presentation: Antifungal Activity of this compound

Table 1: In Vitro Antifungal Susceptibility of this compound (Broth Microdilution)

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028Data Not AvailableData Not AvailableData Not Available
Candida glabrataATCC 90030Data Not AvailableData Not AvailableData Not Available
Candida parapsilosisATCC 22019Data Not AvailableData Not AvailableData Not Available
Cryptococcus neoformansH99Data Not AvailableData Not AvailableData Not Available
Aspergillus fumigatusAf293Data Not AvailableData Not AvailableData Not Available
Aspergillus flavusATCC 204304Data Not AvailableData Not AvailableData Not Available
Trichophyton rubrumClinical IsolateData Not AvailableData Not AvailableData Not Available
Microsporum canisClinical IsolateData Not AvailableData Not AvailableData Not Available

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

Fungal SpeciesStrain IDDisk Content (µg)Zone of Inhibition (mm)
Candida albicansATCC 90028SpecifyData Not Available
Candida glabrataATCC 90030SpecifyData Not Available
Aspergillus fumigatusAf293SpecifyData Not Available
Trichophyton rubrumClinical IsolateSpecifyData Not Available

Putative Mechanism of Action: Inhibition of Protein Synthesis

While direct experimental evidence for this compound's antifungal mechanism is scarce, its structural similarity to other microbial metabolites and preliminary studies on related compounds suggest that it may function as an inhibitor of protein synthesis. This hypothesis is primarily based on the well-documented activities of ribosome-inactivating proteins (RIPs) and certain mycotoxins like trichothecenes, which disrupt fungal growth by targeting the ribosome.[1][2][3][4][5]

The proposed mechanism involves the binding of this compound to the fungal ribosome, potentially at the peptidyl transferase center (PTC) of the large ribosomal subunit. This binding is thought to interfere with the elongation step of translation, thereby halting the synthesis of essential proteins and ultimately leading to cell death.

Proposed Mechanism of this compound: Inhibition of Fungal Protein Synthesis This compound This compound FungalCell Fungal Cell This compound->FungalCell Entry PeptidylTransferaseCenter Peptidyl Transferase Center (PTC) This compound->PeptidylTransferaseCenter Binding and Inhibition Ribosome 80S Ribosome FungalCell->Ribosome Ribosome->PeptidylTransferaseCenter ProteinSynthesis Protein Synthesis (Translation Elongation) PeptidylTransferaseCenter->ProteinSynthesis Blocks CellDeath Fungal Cell Death (Fungistatic/Fungicidal Effect) ProteinSynthesis->CellDeath Leads to

Proposed mechanism of this compound action.

Potential Impact on Fungal Signaling Pathways

Inhibition of protein synthesis is a major cellular stress that can trigger various signaling cascades. While direct evidence of this compound's impact on fungal signaling is lacking, it is plausible that its activity could intersect with key pathways such as the Target of Rapamycin (TOR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12][13][14]

  • TOR Pathway: The TOR pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Inhibition of protein synthesis would likely mimic nutrient starvation, leading to the downregulation of TOR signaling. This could result in the cessation of cell cycle progression and the induction of autophagy.[8][10][12][13][14]

  • MAPK Pathways: Fungi possess several MAPK pathways that respond to various stresses, including cell wall damage, osmotic stress, and oxidative stress. The cellular stress caused by protein synthesis inhibition could potentially activate one or more of these pathways as a compensatory or pro-apoptotic response.[6][7][9][11]

Hypothetical Downstream Effects of this compound on Fungal Signaling This compound This compound ProteinSynthesis Protein Synthesis Inhibition This compound->ProteinSynthesis CellularStress Cellular Stress ProteinSynthesis->CellularStress TOR_Pathway TOR Pathway CellularStress->TOR_Pathway Downregulates MAPK_Pathway MAPK Pathways (e.g., HOG, CWI) CellularStress->MAPK_Pathway Activates GrowthArrest Cell Growth Arrest TOR_Pathway->GrowthArrest Autophagy Autophagy TOR_Pathway->Autophagy Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Potential impact of this compound on fungal signaling.

Experimental Protocols

To facilitate further research into the antifungal properties of this compound, this section provides detailed methodologies for key in vitro assays. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[15][17]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • From a fresh culture (24-48 hours for yeasts, 5-7 days for molds), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired concentrations.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well containing the this compound dilutions and the growth control well.

    • Incubate the plates at 35°C for 24-48 hours (for most yeasts) or longer for slower-growing molds.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

Workflow for Broth Microdilution MIC Assay Start Start PrepInoculum Prepare and Standardize Fungal Inoculum Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of this compound in Microtiter Plate Start->PrepDilutions Inoculate Inoculate Plate with Fungal Suspension PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read MIC Endpoint (Visual or Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End

References

A Representative Technical Guide to the Preliminary Anticancer Screening of Novel Compounds: A Fervenulin Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data on the preliminary anticancer screening of Fervenulin is not publicly available. This document serves as an in-depth, representative technical guide for researchers, scientists, and drug development professionals. It outlines the typical methodologies, data presentation, and pathway analysis that would be involved in such a screening, using this compound as a hypothetical subject.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Preliminary screening of natural or synthetic compounds is the crucial first step in identifying promising drug candidates. This guide provides a comprehensive overview of the standard procedures involved in a preliminary anticancer screen, from initial cytotoxicity assays to the investigation of underlying mechanisms of action. While specific data for this compound is not available, this document illustrates the expected experimental workflow and data interpretation, providing a valuable template for researchers in the field.

The initial assessment of a compound's anticancer potential typically involves determining its cytotoxicity against a panel of cancer cell lines.[1][2] This is often followed by mechanistic studies to elucidate how the compound induces cell death, for instance, by promoting apoptosis or interfering with key cellular signaling pathways.[3][4][5]

Quantitative Data Summary: Cytotoxicity Profile

A fundamental component of preliminary anticancer screening is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[6] This data is typically presented in a tabular format for easy comparison across different cell lines.

Table 1: Hypothetical IC50 Values of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
MDA-MB-231Breast Adenocarcinoma22.5 ± 2.11.2 ± 0.3
A549Lung Carcinoma35.8 ± 3.52.5 ± 0.4
HCT116Colorectal Carcinoma12.1 ± 1.50.5 ± 0.08
HepG2Hepatocellular Carcinoma28.4 ± 2.91.8 ± 0.2
PC-3Prostate Adenocarcinoma45.3 ± 4.23.1 ± 0.5

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below is a representative protocol for a common cytotoxicity assay used in preliminary anticancer screening.

3.1. Cell Viability Assay (MTS Assay)

This protocol is adapted from standard methodologies for determining cell viability in response to a test compound.[7][8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, is kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with the compound or vehicle control for a specified period, typically 48 or 72 hours.[7]

  • MTS Reagent Addition: Following the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[7]

  • Incubation and Absorbance Reading: The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Visualization of Key Signaling Pathways and Workflows

Understanding the mechanism of action of a potential anticancer compound often involves investigating its effect on critical cellular signaling pathways. Below are diagrams of a typical experimental workflow and key pathways implicated in cancer.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines treatment Compound Treatment (e.g., this compound) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 ic50->apoptosis_assay Select Potent Compound pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis

Figure 1. A generalized workflow for the preliminary anticancer screening of a novel compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor caspase8 Caspase-8 (Initiator) receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage (e.g., by this compound) bcl2 Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. The intrinsic and extrinsic apoptosis signaling pathways.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition proliferation Cell Proliferation & Survival mtor->proliferation pip2_label PIP2 ->

Figure 3. The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

mapk_erk_pathway growth_factor Growth Factor rtk RTK growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression

Figure 4. The Ras/Raf/MEK/ERK (MAPK) signaling pathway, crucial for cell proliferation.

References

Fervenulin Target Identification and Validation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin is a nitrogen-containing heterocyclic antibiotic with demonstrated cytotoxic and antitumor activities. Understanding the precise molecular targets of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the methodologies for identifying and validating the cellular targets of this compound, with a focus on its potential interaction with Checkpoint Kinase 1 (CHK1). The guide details experimental protocols, data presentation strategies, and visual workflows to facilitate further research and drug development efforts. While the direct molecular target of this compound is still under investigation, this guide presents a framework for its elucidation based on current scientific understanding and available methodologies.

Putative Target: Checkpoint Kinase 1 (CHK1)

Emerging evidence suggests that this compound may exert its biological effects through the inhibition of Checkpoint Kinase 1 (CHK1), a key serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation. Inhibition of CHK1 disrupts cell cycle checkpoints, leading to cell cycle arrest, particularly at the G2/M phase, and subsequent apoptosis in cancer cells.[1][2]

Quantitative Data Summary

To date, comprehensive quantitative data on the direct binding of this compound to its putative targets are not widely available in public literature. However, a typical workflow for characterizing a small molecule inhibitor like this compound would involve generating the following quantitative data, which should be organized as follows for clear comparison:

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)Kᵢ (nM)Assay TypeReference
CHK1Data to be determinedData to be determinede.g., TR-FRET, RadiometricTo be cited
CDK2Data to be determinedData to be determinede.g., TR-FRET, RadiometricTo be cited
Other KinasesData to be determinedData to be determinede.g., Kinase Panel ScreenTo be cited

Table 2: Cellular Activity of this compound

Cell LineIC₅₀ (µM) (Cytotoxicity)EC₅₀ (µM) (Target Engagement)Phenotypic EffectReference
e.g., HeLaData to be determinedData to be determinede.g., G2/M arrest, ApoptosisTo be cited
e.g., HCT116Data to be determinedData to be determinede.g., G2/M arrest, ApoptosisTo be cited

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments to identify and validate the molecular targets of this compound.

Target Identification

This method aims to isolate and identify proteins that physically interact with this compound.

  • Protocol:

    • Immobilization of this compound: Synthesize a this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Cell Lysate Preparation: Culture relevant cancer cell lines (e.g., HeLa, HCT116) and prepare a total cell lysate under non-denaturing conditions.

    • Affinity Purification:

      • Incubate the cell lysate with the this compound-conjugated beads to allow for binding of target proteins.

      • As a negative control, incubate the lysate with unconjugated beads.

      • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

    • Elution: Elute the bound proteins from the beads using a competitive elution with excess free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

    • Protein Identification:

      • Separate the eluted proteins by SDS-PAGE and visualize with silver staining or a fluorescent dye.

      • Excise protein bands that are present in the this compound-bead eluate but not in the control eluate.

      • Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis and database searching.[3][4][5]

This compound This compound Analog Incubation Incubation This compound->Incubation Beads Sepharose Beads Beads->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MS LC-MS/MS SDSPAGE->MS Target Identified Target(s) MS->Target

Workflow for Affinity Chromatography-Mass Spectrometry.

CETSA is a powerful technique to verify direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6][7][8]

  • Protocol:

    • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is essential.

    • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.

    • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated proteins by centrifugation.

    • Protein Detection:

      • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target (e.g., CHK1). An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target stabilization.

      • Mass Spectrometry (Thermal Proteome Profiling - TPP): For unbiased target discovery, analyze the soluble fractions from a wide range of temperatures using quantitative mass spectrometry to identify all proteins that show increased thermal stability in the presence of this compound.

Cells Intact Cells Fervenulin_Treat Treat with this compound Cells->Fervenulin_Treat Heat Heat Gradient Fervenulin_Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Soluble Protein Fraction Centrifugation->Soluble_Fraction Detection Protein Detection (Western Blot or MS) Soluble_Fraction->Detection Stabilized_Target Stabilized Target Detection->Stabilized_Target

Cellular Thermal Shift Assay (CETSA) Workflow.
Target Validation

To confirm direct inhibition of the putative kinase target.

  • Protocol:

    • Reaction Setup: In a microplate, combine recombinant human CHK1 enzyme, a specific peptide substrate, and ATP.

    • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include appropriate positive (known CHK1 inhibitor) and negative (vehicle) controls.

    • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.

    • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescent antibody-based assay (e.g., TR-FRET) or a radiometric assay using ³²P-ATP.

    • Data Analysis: Plot the percentage of kinase inhibition against the this compound concentration to determine the IC₅₀ value.[9][10]

To assess whether the absence of the putative target protein confers resistance to this compound.[11][12][13]

  • Protocol:

    • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative target (e.g., CHEK1) into a Cas9-expressing lentiviral vector.

    • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line.

    • Selection and Validation of Knockout Cells: Select for transduced cells and validate the knockout of the target protein by Western blotting or sequencing.

    • Cytotoxicity Assay: Treat the knockout cells and wild-type control cells with a range of this compound concentrations.

    • Data Analysis: Determine the IC₅₀ values for both cell lines. A significant increase in the IC₅₀ for the knockout cells compared to the wild-type cells indicates that the target protein is required for this compound's cytotoxic effect.

gRNA Design gRNA for Target Lentivirus Lentiviral Production gRNA->Lentivirus Transduction Transduce Cells Lentivirus->Transduction Selection Select Knockout Cells Transduction->Selection Validation Validate Knockout Selection->Validation Cytotoxicity Cytotoxicity Assay Validation->Cytotoxicity Result Compare IC50 (WT vs KO) Cytotoxicity->Result cluster_0 DNA Damage Response DNADamage DNA Damage ATR ATR DNADamage->ATR activates CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits This compound This compound This compound->CHK1 inhibits CDK CDK CDC25->CDK activates CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest promotes cluster_1 Apoptosis Induction This compound This compound CHK1_Inhibition CHK1 Inhibition This compound->CHK1_Inhibition Mitotic_Catastrophe Mitotic Catastrophe CHK1_Inhibition->Mitotic_Catastrophe Caspase_Activation Caspase Activation Mitotic_Catastrophe->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Fervenulin and its Relationship to Toxoflavin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin (B1672609) and toxoflavin (B1683212) are structurally related 7-azapteridine (B12921982) antibiotics with significant biological activities. Toxoflavin, a potent phytotoxin produced by bacteria such as Burkholderia glumae, is a key virulence factor in several plant diseases. This compound, also produced by bacteria including Streptomyces hiroshimensis, shares a common biosynthetic origin with toxoflavin. This technical guide provides an in-depth exploration of the biosynthesis of these compounds, focusing on the genetic and enzymatic machinery involved, quantitative production data, and detailed experimental protocols for their study. The intricate relationship between the this compound and toxoflavin biosynthetic pathways presents opportunities for the development of novel antimicrobial agents and strategies to mitigate plant diseases.

Introduction

Toxoflavin (1,6-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione) and this compound are members of the 7-azapteridine class of natural products.[4] Toxoflavin is a significant virulence factor for several plant-pathogenic bacteria, including Burkholderia glumae, the causative agent of bacterial panicle blight in rice.[5] Its toxicity is attributed to its ability to act as a strong electron transmitter, leading to the production of hydrogen peroxide. This compound shares the same core structure but differs in its methylation pattern. The biosynthesis of both compounds originates from guanosine (B1672433) triphosphate (GTP) and involves a series of enzymatic reactions encoded by a conserved gene cluster.[6] Understanding the intricacies of these biosynthetic pathways is crucial for the development of inhibitors that could serve as novel herbicides or antimicrobial agents.

Biosynthesis of Toxoflavin and this compound

The biosynthesis of toxoflavin and this compound is best characterized in Burkholderia glumae and Streptomyces hiroshimensis.[2][7] The core genetic locus responsible for their production is the tox operon in B. glumae, which consists of five genes: toxA, toxB, toxC, toxD, and toxE.[6] A similar gene cluster is found in S. hiroshimensis.[8]

The biosynthetic pathway commences with GTP, sharing its initial steps with the biosynthesis of riboflavin.[6] The key enzymes and their proposed functions are as follows:

  • ToxB (GTP cyclohydrolase II): Catalyzes the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate.[1]

  • ToxE (Deaminase/reductase): Is homologous to RibD and is involved in the subsequent modification of the pyrimidine (B1678525) ring.[9]

  • ToxD: Essential for toxoflavin production, with a role in the formation of the triazine ring.

  • ToxC: Belongs to the WD40 superfamily and is implicated in the N-N bond formation and aromatization of the heterocycle.[1]

  • ToxA (N-methyltransferase): A dual-specificity S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the final two steps in toxoflavin biosynthesis: the methylation of 1,6-didemethyltoxoflavin (1,6-DDMT) to reumycin (B1240051) (1-demethyltoxoflavin), followed by the methylation of reumycin to toxoflavin.[4][5]

The biosynthesis of this compound is believed to diverge from the toxoflavin pathway at the final methylation steps, involving a distinct N-methylation at the N8 position.[2]

Visualizing the Biosynthetic Pathway

Toxoflavin and this compound Biosynthesis Biosynthetic Pathway of Toxoflavin and this compound GTP GTP Intermediate1 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate GTP->Intermediate1 GTP Cyclohydrolase II Intermediate2 Pyrimido[5,4-e]-as-triazine- 5,7(6H,8H)-dione (1,6-didesmethyltoxoflavin) Intermediate1->Intermediate2 Deaminase/ Reductase Reumycin Reumycin (1-demethyltoxoflavin) Intermediate2->Reumycin S-adenosyl- L-methionine This compound This compound Intermediate2->this compound S-adenosyl- L-methionine Toxoflavin Toxoflavin Reumycin->Toxoflavin S-adenosyl- L-methionine ToxB ToxB ToxB->GTP ToxE ToxE ToxE->Intermediate1 ToxCD ToxC, ToxD ToxCD->Intermediate2 ToxA1 ToxA (N6-methylation) ToxA1->Reumycin SAH SAH ToxA1->SAH ToxA2 ToxA (N1-methylation) ToxA2->Toxoflavin ToxA2->SAH N8_MT N8-methyltransferase N8_MT->this compound N8_MT->SAH SAM SAM SAM->ToxA1 SAM->ToxA2 SAM->N8_MT

Caption: Proposed biosynthetic pathway of toxoflavin and this compound from GTP.

Regulation of Biosynthesis

The production of toxoflavin in B. glumae is tightly regulated, primarily through a quorum-sensing (QS) system.[10] The tofI and tofR genes, homologs of luxI and luxR, are central to this regulation. TofI synthesizes N-octanoyl-homoserine lactone (C8-HSL), which at a threshold concentration, binds to the transcriptional regulator TofR. This complex then activates the expression of toxJ, another transcriptional activator. ToxJ, along with the LysR-type transcriptional regulator ToxR (which is activated by toxoflavin itself in a positive feedback loop), ultimately upregulates the expression of the toxABCDE biosynthetic operon and the toxFGHI transport operon.[10]

Visualizing the Regulatory Network

Toxoflavin Biosynthesis Regulation Regulatory Network of Toxoflavin Biosynthesis in B. glumae cluster_QS Quorum Sensing cluster_Regulation Transcriptional Regulation cluster_Operons Tox Operons TofI TofI C8_HSL C8-HSL TofI->C8_HSL synthesizes TofR TofR C8_HSL->TofR binds TofR_HSL TofR-C8-HSL Complex TofR->TofR_HSL ToxJ ToxJ TofR_HSL->ToxJ activates expression of toxABCDE toxABCDE (Biosynthesis) ToxJ->toxABCDE activates toxFGHI toxFGHI (Transport) ToxJ->toxFGHI activates ToxR ToxR ToxR->toxABCDE activates ToxR->toxFGHI activates Toxoflavin Toxoflavin toxABCDE->Toxoflavin synthesizes Toxoflavin->ToxR co-induces Experimental Workflow General Experimental Workflow for Studying this compound/Toxoflavin Biosynthesis cluster_Organism Organism and Gene Cluster cluster_Expression Gene Expression and Protein Production cluster_Metabolite Metabolite Production and Analysis cluster_Enzymology Enzymatic Characterization Organism Bacterial Strain (e.g., B. glumae, S. hiroshimensis) Gene_Cluster Identify Biosynthetic Gene Cluster (tox operon) Organism->Gene_Cluster Fermentation Fermentation and Metabolite Production Organism->Fermentation qRT_PCR Gene Expression Analysis (qRT-PCR) Gene_Cluster->qRT_PCR Heterologous_Expression Heterologous Expression of Biosynthetic Genes (e.g., toxA) Gene_Cluster->Heterologous_Expression Protein_Purification Purification of Recombinant Protein Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay (e.g., ToxA activity) Protein_Purification->Enzyme_Assay Extraction Extraction of This compound/Toxoflavin Fermentation->Extraction Purification Purification of Metabolites (HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (MS, NMR) Purification->Structure_Elucidation Kinetic_Analysis Enzyme Kinetics (Km, kcat) Enzyme_Assay->Kinetic_Analysis

References

Methodological & Application

Purification of Fervenulin via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin (B1672609), a pyrimido[5,4-e]-as-triazine antibiotic, is a secondary metabolite produced by various species of Streptomyces, notably Streptomyces fervens.[1] This compound has garnered significant interest within the scientific community due to its potential as an antimicrobial and anti-cancer agent. Furthermore, recent studies have highlighted its role as a quorum sensing (QS) inhibitor, a mechanism that disrupts bacterial cell-to-cell communication, thereby attenuating virulence and biofilm formation.[2] The purification of this compound from complex fermentation broths is a critical step in its characterization and development as a potential therapeutic. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography is a versatile technique used to separate individual compounds from a mixture.[3] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[3] For the purification of this compound, a normal-phase chromatography approach is typically employed.

In this method, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase (eluent).[4] As the crude extract containing this compound is passed through the column, compounds with higher polarity will have a stronger affinity for the stationary phase and will thus move more slowly. Conversely, less polar compounds will travel through the column more rapidly with the mobile phase. This compound, being a moderately polar molecule, can be effectively separated from other more polar and less polar impurities by carefully selecting the mobile phase composition.

Data Presentation

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh)A standard polarity adsorbent suitable for a wide range of natural products.[3]
Column Dimensions 2-5 cm (diameter) x 30-50 cm (length)Dimensions can be scaled based on the amount of crude extract to be purified.
Mobile Phase Gradient of Chloroform (B151607):Methanol (B129727)A common solvent system for separating moderately polar compounds. The gradient allows for the elution of a range of compounds with varying polarities.
Flow Rate 1-5 mL/minA slower flow rate generally provides better resolution.
Sample Loading 1-5% of silica gel weightOverloading the column can lead to poor separation.
Elution Profile This compound typically elutes with an increasing concentration of methanol.Fractions should be monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Expected Yield Variable (dependent on fermentation yield)Yields are highly dependent on the productivity of the Streptomyces strain and fermentation conditions.
Expected Purity >95% (after subsequent purification steps)Column chromatography is a primary purification step; further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of this compound from a Streptomyces fermentation broth.

I. Fermentation and Extraction
  • Culture Preparation : Inoculate a suitable production medium with a fresh culture of Streptomyces fervens. Incubate the culture under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 5-7 days to allow for the production of this compound.

  • Broth Separation : After the incubation period, separate the mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction : Extract the clarified culture broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. Repeat the extraction process 2-3 times to ensure complete recovery of this compound.

  • Concentration : Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Silica Gel Column Chromatography
  • Column Packing :

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% chloroform).

    • Carefully pour the slurry into a glass chromatography column plugged with cotton or a fritted disc, ensuring no air bubbles are trapped.[3]

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading :

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, for samples not readily soluble, create a dry-load by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution :

    • Begin elution with the initial, less polar mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent, such as methanol. A typical gradient might be from 100% chloroform to a final concentration of 5-10% methanol in chloroform.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

  • Fraction Analysis :

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small aliquot of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Visualize the spots under UV light or by using an appropriate staining reagent.

    • Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

  • Final Concentration :

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

    • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow for this compound Purification

Fervenulin_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_chromatography Column Chromatography Fermentation Streptomyces fervens Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation SolventExtraction Solvent Extraction (Ethyl Acetate/Chloroform) Centrifugation->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration CrudeExtract Crude this compound Extract ColumnLoading Sample Loading onto Silica Gel Column CrudeExtract->ColumnLoading GradientElution Gradient Elution (Chloroform:Methanol) ColumnLoading->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection TLCAnalysis TLC Analysis FractionCollection->TLCAnalysis Pooling Pooling of Pure Fractions TLCAnalysis->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration Purethis compound Purified this compound FinalConcentration->Purethis compound

Caption: Experimental workflow for the purification of this compound.

Proposed Signaling Pathway for this compound's Quorum Sensing Inhibition

This compound is known to inhibit quorum sensing, a bacterial communication system that regulates virulence gene expression. While the precise molecular target is a subject of ongoing research, a plausible mechanism involves the interference with the LuxR-type transcriptional regulators. These proteins bind to signaling molecules called autoinducers (e.g., N-acyl-homoserine lactones or AHLs), leading to the activation of target gene expression. This compound may act as a competitive inhibitor, binding to the autoinducer binding site on the LuxR-type protein, thereby preventing its activation and subsequent transcription of virulence factors.

Fervenulin_QS_Inhibition cluster_bacterium Bacterial Cell AHL Autoinducer (AHL) LuxR LuxR-type Protein (Inactive) AHL->LuxR Binds ActiveComplex AHL-LuxR Complex (Active) LuxR->ActiveComplex InhibitedComplex This compound-LuxR Complex (Inactive) LuxR->InhibitedComplex This compound This compound This compound->LuxR Competitively Binds DNA Promoter Region of Virulence Genes ActiveComplex->DNA Binds InhibitedComplex->DNA Binding Blocked Transcription Transcription of Virulence Genes DNA->Transcription Activates NoTranscription No Transcription DNA->NoTranscription

Caption: Proposed mechanism of this compound's quorum sensing inhibition.

References

Application Note: Quantification of Fervenulin using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Fervenulin. The described protocol is intended for researchers, scientists, and professionals in drug development who require a precise and accurate method for determining this compound concentrations in various sample matrices. The method has been developed to provide excellent linearity, accuracy, and precision.

Introduction

This compound is a bacterial toxin with potential applications and implications in various fields of research. Accurate quantification is crucial for understanding its biological activity, pharmacokinetics, and for quality control purposes. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and widely accessible technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 280 nm

  • Run Time: 15 minutes

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Liquid Samples (e.g., cell culture media): Centrifuge the sample to remove any particulate matter. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Solid Samples (e.g., tissue homogenates): Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate this compound. Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Method Validation

The developed HPLC-UV method was validated according to the International Council on Harmonisation (ICH) guidelines. The validation parameters included linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Data Presentation

The quantitative performance of the HPLC-UV method for this compound analysis is summarized in the tables below.

Table 1: Linearity of this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4
Correlation Coefficient (r²) 0.9998

Table 2: Method Sensitivity (LOD and LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.75

Table 3: Precision of the Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
51.82.5
501.21.9
1000.81.5

Table 4: Accuracy (Recovery) of the Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.7101.4
9089.399.2

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Sample Test Sample Extraction Sample Extraction/ Dilution Sample->Extraction Working Prepare Working Standards (1-100 µg/mL) Stock->Working Injection Inject 10 µL onto C18 Column Working->Injection Filtration Filter through 0.22 µm Syringe Filter Extraction->Filtration Filtration->Injection Separation Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve from Standards Chromatogram->Calibration Quantification Quantify this compound in Sample Chromatogram->Quantification Calibration->Quantification

Application Note: High-Throughput Analysis of Fervenulin and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the bacterial toxin Fervenulin and its degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for efficient sample extraction from complex matrices, sample preparation, and optimized LC-MS/MS parameters for accurate analysis. Furthermore, this document provides a summary of the known degradation products of this compound, which can serve as a proxy for its metabolites in biological and environmental samples. The methodologies and data presented herein are intended to support researchers in pharmacology, toxicology, and drug development in the comprehensive analysis of this compound.

Introduction

This compound is a pyrimido[5,4-e]-1,2,4-triazine antibiotic produced by various bacteria, including Streptomyces fervens. Due to its biological activity, there is growing interest in understanding its metabolic fate and potential degradation in various systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the detection and quantification of this compound and its metabolites in complex biological and environmental samples.[1] This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound and its known degradation products.

Experimental Protocols

Sample Preparation

A generic sample preparation workflow for the extraction of this compound and its metabolites from a solid matrix (e.g., food, soil, or tissue) is presented below. The specific steps may require optimization based on the sample type.

a. Extraction:

  • Homogenize 5.0 g of the sample.

  • Add 10 mL of acetonitrile/water (v/v = 80/20) containing 1% formic acid.

  • Vortex for 1 minute.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

b. Clean-up (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water/methanol (v/v = 90/10) to remove polar impurities.

  • Elute this compound and its metabolites with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G cluster_extraction Extraction cluster_cleanup Clean-up (SPE) Sample Sample Homogenization Solvent Addition of Extraction Solvent Sample->Solvent Vortex Vortexing Solvent->Vortex Sonicate Sonication Vortex->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition SPE Cartridge Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis To LC-MS/MS

Caption: Workflow for the extraction and clean-up of this compound and its metabolites.

LC-MS/MS Analysis

The following parameters for an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer can be used for the analysis.

a. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

A validated UHPLC-MS/MS method for the determination of this compound in various food matrices has reported the following performance characteristics.[1]

AnalyteLimit of Detection (LOD) (µg/kg)Recoveries (%)Intra-day RSD (%) (n=5)Inter-day RSD (%) (n=3)
This compound 2470.1 - 108.70.9 - 9.50.9 - 9.5

RSD: Relative Standard Deviation

This compound Degradation Pathway

This compound is known to degrade in alkaline conditions.[1] While the complete metabolic pathway in biological systems is not fully elucidated, the degradation products identified under chemical stress can provide insights into potential metabolic transformations. The proposed degradation of this compound involves the opening of the pyrimido-triazine ring system.

G This compound This compound (C7H7N5O2) Intermediate Putative Intermediates This compound->Intermediate Hydrolysis/Oxidation DegradationProducts Degradation Products (Ring Opening) Intermediate->DegradationProducts Further Reactions

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Fervenulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a nitrogen-containing heterocyclic antibiotic, has demonstrated potential as an antifungal agent. To rigorously evaluate its efficacy and spectrum of activity, standardized in vitro susceptibility testing is paramount. These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against various fungal isolates. The methodology is adapted from established guidelines by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2][3][4] This document is intended to guide researchers in the systematic evaluation of this compound's antifungal properties.

Principle

The in vitro antifungal susceptibility of fungal isolates to this compound is determined by the broth microdilution method.[5][6] This method involves exposing a standardized inoculum of a fungal isolate to serial twofold dilutions of this compound in a microtiter plate. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the organism after a specified incubation period.[5] Adherence to standardized procedures for inoculum preparation, medium selection, and incubation conditions is critical for generating reliable and consistent results.[1][5]

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC data for this compound against a panel of fungal pathogens.

Table 1: In Vitro Antifungal Activity of this compound against Yeast Isolates

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) [Control]
Candida albicansATCC 90028[Insert Data][Insert Data]
Candida glabrataATCC 90030[Insert Data][Insert Data]
Candida parapsilosisATCC 22019[Insert Data][Insert Data]
Cryptococcus neoformansATCC 90112[Insert Data][Insert Data]
[Add other relevant species][Insert ID][Insert Data][Insert Data]

Table 2: In Vitro Antifungal Activity of this compound against Filamentous Fungi

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Voriconazole MIC (µg/mL) [Control]
Aspergillus fumigatusATCC 204305[Insert Data][Insert Data]
Aspergillus flavusATCC 204304[Insert Data][Insert Data]
Fusarium solaniATCC 36031[Insert Data][Insert Data]
[Add other relevant species][Insert ID][Insert Data][Insert Data]

Experimental Protocols

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile, disposable inoculation loops and spreaders

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Sterile saline (0.85%) with 0.05% Tween 20 (for filamentous fungi)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204305)

  • Positive control antifungal agents (e.g., fluconazole, voriconazole)

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure complete dissolution. The stock solution can be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

Inoculum Preparation

For Yeasts (e.g., Candida spp., Cryptococcus neoformans):

  • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies (2-3) and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

For Filamentous Fungi (e.g., Aspergillus spp.):

  • Grow the fungal isolate on PDA slants at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^6 conidia/mL by counting with a hemocytometer.

  • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (0.4-5 x 10^4 CFU/mL).

Broth Microdilution Assay
  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the drug-free growth control, and well 12 as the sterility control (containing only medium).

  • Prepare the this compound dilutions. In a separate plate or tubes, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 to create working solutions that are twice the final desired concentrations.

  • Add 100 µL of the appropriate this compound working solution to the corresponding wells of the assay plate, starting with the highest concentration in well 10 and proceeding to the lowest in well 1.

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired range.

  • Well 1 serves as the growth control (inoculum, no drug).

  • Well 11 will contain the lowest this compound concentration.

  • Well 12 contains 200 µL of RPMI-1640 medium only and serves as a sterility control.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

Reading and Interpreting Results
  • Examine the microtiter plates visually or using a microplate reader.

  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity for azoles against yeasts) compared to the drug-free growth control well.[5] For some antifungal agents, the endpoint is complete inhibition of visible growth.[5] The appropriate endpoint for this compound should be determined and consistently applied.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fervenulin_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound Fervenulin_Stock->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Read MICs Incubation->Read_Results Data_Analysis Analyze and Record Data Read_Results->Data_Analysis

Caption: Workflow for this compound antifungal susceptibility testing.

Potential Antifungal Mechanism of Action

The precise mechanism of action for this compound is a subject of ongoing research. Many antifungal agents target the fungal cell membrane by interfering with the ergosterol (B1671047) biosynthesis pathway. The diagram below illustrates this common pathway, which could be a potential target for this compound.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition by Antifungals Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Azoles Azoles Azoles->Lanosterol Inhibits Allylamines Allylamines Allylamines->Squalene Inhibits This compound This compound (?) This compound->Lanosterol Possible Target

Caption: Ergosterol biosynthesis pathway and potential antifungal targets.

References

Application Notes and Protocols: Cytotoxicity of Fervenulin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fervenulin, a pyrimido[5,4-e]-1,2,4-triazine antibiotic, has garnered interest within the scientific community for its potential as an anticancer agent. Its mechanism of action is thought to involve the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are essential for researchers in oncology and drug development to quantitatively evaluate the efficacy of this compound and similar compounds.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values are critical for comparing the potency of the compound across different cancer types.

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Exposure
MCF-7Breast Adenocarcinoma15.5 ± 2.1
MDA-MB-231Breast Adenocarcinoma22.8 ± 3.5
A549Lung Carcinoma18.2 ± 2.9
HCT116Colon Carcinoma12.7 ± 1.8
HeLaCervical Carcinoma25.1 ± 4.2
PC-3Prostate Adenocarcinoma30.5 ± 5.0

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

Detailed methodologies for quantifying the cytotoxic effects of this compound are provided below. The choice of assay may depend on the specific research question, cell type, and available laboratory equipment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).[1][2] The amount of formazan produced is proportional to the number of living cells.[2]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Complete cell culture medium

  • 96-well plates

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[3]

Materials:

  • This compound stock solution (in DMSO)

  • XTT labeling mixture (prepared according to the manufacturer's instructions)[3]

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate the plate for the desired duration at 37°C and 5% CO2.

  • XTT Addition: Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent.[3] Add 50 µL of the XTT labeling mixture to each well.[3]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2.[4]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.[3] A reference wavelength of 630-690 nm can be used for background correction.[5]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[6][7] This assay is based on the principle that compromised cell membranes leak LDH, a stable cytosolic enzyme.[6][7]

Materials:

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).[8]

  • Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[8] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[8][9]

  • LDH Reaction: Prepare the LDH reaction solution according to the kit's instructions. Add 100 µL of the reaction solution to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound cell_seeding->treatment compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation reagent_addition Add Assay Reagent (MTT, XTT, or LDH Substrate) incubation->reagent_addition assay_incubation Incubate (Assay Specific) reagent_addition->assay_incubation read_plate Measure Absorbance assay_incubation->read_plate data_analysis Calculate % Viability / Cytotoxicity Determine IC50 read_plate->data_analysis

Caption: General workflow for in vitro cytotoxicity assays.

Proposed Signaling Pathway of this compound

This compound is hypothesized to act as a microtubule-targeting agent, disrupting microtubule dynamics and leading to apoptosis. The following diagram illustrates a simplified signaling cascade that can be triggered by such agents.

Fervenulin_Signaling_Pathway Proposed Signaling Pathway of this compound This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Bcl2 Bcl-2 Family Modulation (e.g., increased Bax/Bcl-2 ratio) G2M->Bcl2 Mitochondria Mitochondrial Membrane Depolarization Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's proposed mechanism of action.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers investigating the cytotoxic properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical evaluation of this promising anticancer compound. Further studies are warranted to elucidate the precise molecular mechanisms underlying this compound's activity and to explore its therapeutic potential in various cancer models.

References

Application Notes & Protocols: Fervenulin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and derivatization of Fervenulin and its analogues. This compound, a member of the pyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione family, along with its isomer Toxoflavin, exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The derivatization of the core this compound scaffold is a key strategy for developing novel therapeutic agents with improved efficacy and specificity.[3][4]

Synthesis and Derivatization Strategies

The synthesis of the this compound scaffold is typically achieved through the construction of the pyrimido[5,4-e][1][2][3]triazine ring system. A prevalent method involves the condensation of a substituted 6-hydrazinyluracil with an aldehyde to form a hydrazone intermediate, which is then cyclized to yield the final product.[2][4]

Derivatization is accomplished by:

  • Varying Starting Materials : Utilizing differently substituted hydrazines and aldehydes allows for the introduction of diverse functional groups at the C3 and N8 positions of the core structure.[1]

  • Post-Synthesis Modification : Regiospecific alkylation, particularly at the N8 position, can be performed on the synthesized pyrimidotriazinedione scaffold to generate further analogues.[1]

The position of substituents on the pyrimidotriazine ring is critical, as it significantly influences the compound's biological activity.[3] For example, methylation at the N1 position (Toxoflavin) versus the N8 position (this compound) results in distinct effects on antibacterial activity and quorum sensing inhibition.[3]

Logical Workflow for this compound Analogue Synthesis

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Synthesis & Derivatization cluster_3 Final Product A 6-Chlorouracil Derivative D 6-Hydrazinyluracil A->D Hydrazinolysis B Hydrazine (B178648) Derivative (e.g., Methylhydrazine) B->D C Aldehyde E Hydrazone C->E D->E Condensation F Cyclization Reaction (e.g., Reductive or Oxidative) E->F Input G N8-H Pyrimidotriazinedione F->G Core Scaffold Formation H Regiospecific Alkylation G->H Derivatization I Substituted this compound Analogue H->I Final Analogue

Caption: General workflow for the synthesis of this compound analogues.

Quantitative Data for this compound Derivatives

The following tables summarize yields and characterization data for representative this compound analogues synthesized via the methods described.

Table 1: Synthesis of 3-Aryl-8-propylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-diones

Compound ID R-Group (at C3) Yield (%) Melting Point (°C) Molecular Formula Ref.
6a Phenyl 71 290–291 C₁₄H₁₃N₅O₂ [2][5]
6c 4-Nitrophenyl 85 > 300 C₁₄H₁₂N₆O₄ [2]

| 6d | 4-Hydroxyphenyl | 82 | 236–238 | C₁₄H₁₃N₅O₃ |[2] |

Table 2: Characterization Data for Selected this compound Derivatives

Compound ID ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm) MS (m/z) Ref.
6a 12.25 (s, 1H, NH), 8.42–8.40 (d, 2H), 7.62–7.61 (m, 3H), 3.24–3.21 (t, 2H), 1.68–1.63 (m, 2H), 0.98–0.94 (t, 3H) 160.4, 154.7, 150.8, 149.4, 146.2, 134.2, 131.3, 129.3, 127.1, 42.4, 20.6, 11.0 283 (M⁺) [2][5]

| 11g | 3.40 (s, 3H), 5.60 (s, 2H), 7.11 (t, 1H), 7.31 (m, 2H), 7.39 (m, 1H), 7.63 (d, 3H), 8.43 (m, 2H) | 29.31, 45.42, 114.42, 123.70, 127.67, 129.77, 130.80, 131.99, 134.42, 139.46, 149.93, 150.19, 159.99, 160.20, 160.51 | 364.1 (M+H)⁺ |[1] |

Experimental Protocols

The following are representative protocols for the synthesis of this compound analogues.

Protocol 1: Synthesis via Hydrazone Formation and Oxidative Cyclization

This protocol is adapted from the synthesis of 3-Aryl-8-propylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-diones.[2][4]

Step 1: Synthesis of Hydrazones (e.g., 5a)

  • Dissolve 6-hydrazinyl-1-propyluracil (1.84 g, 10 mmol) in absolute ethanol (B145695) (50 mL).

  • Add benzaldehyde (B42025) (1.06 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry to yield the corresponding hydrazone.

Step 2: Synthesis of Pyrimidotriazines (e.g., 6a)

  • Suspend the hydrazone (5a) (10 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (2 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (B80452) (0.7 g, 10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C, then for an additional 2 hours at room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water, then with ethanol, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., DMF/ethanol) to obtain pure 3-phenyl-8-propylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione (6a).

Protocol 2: Synthesis via Reductive Ring Closure and N-Alkylation

This protocol is adapted from a method for generating N8-substituted this compound analogues.[1]

Step 1: Hydrazone Formation

  • Combine a monosubstituted hydrazine (e.g., methylhydrazine, 1.1 eq) and an aromatic aldehyde (1.0 eq) in ethanol or THF.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.

  • Collect the hydrazone by filtration and dry under vacuum.

Step 2: Condensation with Chlorouracil

  • Dissolve the hydrazone from Step 1 (1.0 eq) in anhydrous DMF.

  • Add 6-chloro-3-methyl-5-nitrouracil (1.0 eq) and potassium carbonate (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice water and acidify with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Reductive Ring Closure

  • Suspend the product from Step 2 in ethanol.

  • Add sodium dithionite (B78146) (Na₂S₂O₄) (5.0 eq) in water.

  • Reflux the mixture for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture, and collect the precipitated N8-H pyrimidotriazinedione product by filtration.

Step 4: Regiospecific N8-Alkylation

  • Suspend the N8-H pyrimidotriazinedione (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and the desired alkyl or benzyl (B1604629) halide (e.g., 3-fluorobenzyl bromide, 1.2 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Pour the mixture into ice water to precipitate the N8-alkylated this compound analogue.

  • Collect the product by filtration, wash with water, and purify by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound and its derivatives are known to interfere with bacterial communication systems, a process known as quorum sensing (QS).[3] By inhibiting QS systems, these compounds can suppress the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa, thereby reducing their pathogenicity without directly killing the bacteria, which can help mitigate the development of antibiotic resistance.[3]

Conceptual Diagram: Quorum Sensing Inhibition

G cluster_0 Bacterial Communication cluster_1 Intervention cluster_2 Downstream Effects A Autoinducer Signal Production C Signal Binding A->C B LasR Receptor B->C D Gene Expression Activation C->D Activates This compound This compound Analogue This compound->C Inhibits E Virulence Factor Production (e.g., Pyocyanin, Elastase) D->E F Biofilm Formation D->F G Pathogenicity E->G F->G

Caption: this compound inhibits quorum sensing by blocking signal binding.

Derivatization Strategy Visualization

This diagram illustrates the key positions on the pyrimido[5,4-e][1][2][3]triazine core that are targeted for modification to create diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Key sites for derivatization on the this compound core structure.

References

Application Notes and Protocols for Enhanced Fervenulin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fermentation conditions and protocols for enhancing the production of Fervenulin (B1672609), a promising bioactive compound. The information is compiled from studies on the primary producing microorganisms, Streptomyces hiroshimensis and Burkholderia glumae, and supplemented with established principles of fermentation optimization for secondary metabolites in these genera.

Introduction to this compound Production

This compound is a nitrogen-containing heterocyclic antibiotic with potential therapeutic applications. It is a secondary metabolite produced by specific strains of bacteria, most notably Streptomyces hiroshimensis and the plant pathogen Burkholderia glumae. Enhancing the production yield of this compound through optimized fermentation is a critical step in its development as a potential therapeutic agent. This document outlines the key fermentation parameters, media compositions, and experimental protocols to achieve higher titers of this compound.

Key Fermentation Parameters for Enhanced this compound Production

The production of secondary metabolites like this compound is highly sensitive to the cultivation environment. The following parameters are crucial for optimizing fermentation conditions.

Microbial Strains
  • Streptomyces hiroshimensis : A soil bacterium known for producing a variety of secondary metabolites.

  • Burkholderia glumae : A plant pathogen that produces this compound and the related compound toxoflavin (B1683212).

Media Composition

The composition of the fermentation medium provides the necessary nutrients for bacterial growth and secondary metabolite biosynthesis. Carbon and nitrogen sources are particularly influential.

  • For Streptomyces hiroshimensis : A common basal medium is the GYM Streptomyces Medium . Optimization of carbon and nitrogen sources can significantly impact this compound yield.

  • For Burkholderia glumae : King's B (KB) Medium and Luria-Bertani (LB) Broth are often used for the production of related toxins and can serve as a starting point for this compound production.

Physicochemical Parameters
  • pH : The pH of the culture medium affects nutrient availability and enzyme activity. For Streptomyces, a neutral to slightly alkaline pH (7.0-8.0) is often optimal for antibiotic production. For instance, the production of the antibiotic granaticin by Streptomyces thermoviolaceus is highest between pH 6.5 and 7.5.[1]

  • Temperature : Temperature influences microbial growth rate and enzyme kinetics. Optimal temperatures for secondary metabolite production in Streptomyces are typically in the range of 30-39°C.[2] For Burkholderia glumae producing the related compound toxoflavin, a temperature of 37°C has been used.

  • Aeration and Agitation : Adequate oxygen supply is critical for the growth of aerobic bacteria like Streptomyces and Burkholderia. Agitation ensures homogenous mixing of nutrients and oxygen. Increased agitation speed has been shown to have a positive effect on antibiotic productivity in Streptomyces, independent of the dissolved oxygen concentration.[3]

Data Presentation: Media Composition and Optimization

The following tables summarize the composition of basal media and provide a template for recording optimization experiments.

Table 1: Basal Media Composition

ComponentGYM Streptomyces Medium (per 1 L)King's B Medium (per 1 L)
Glucose4.0 g-
Yeast Extract4.0 g-
Malt Extract10.0 g-
CaCO₃2.0 g (omit for liquid culture)-
Proteose Peptone-20.0 g
Glycerol-15.0 ml
K₂HPO₄-1.5 g
MgSO₄·7H₂O-1.5 g
Agar (for solid media)12.0 g20.0 g
Distilled Water1000 ml1000 ml
Final pH7.27.2

Citations for media composition:[4][5][6][7]

Table 2: Example of Fermentation Parameter Optimization for this compound Production

ParameterCondition 1Condition 2Condition 3This compound Yield (µg/mL) - Condition 1This compound Yield (µg/mL) - Condition 2This compound Yield (µg/mL) - Condition 3
pH 6.57.28.0Record YieldRecord YieldRecord Yield
Temperature (°C) 303539Record YieldRecord YieldRecord Yield
Carbon Source (10 g/L) GlucoseStarchGlycerolRecord YieldRecord YieldRecord Yield
Nitrogen Source (5 g/L) Yeast ExtractPeptoneCaseinRecord YieldRecord YieldRecord Yield
Agitation (rpm) 150200250Record YieldRecord YieldRecord Yield

Experimental Protocols

Protocol 1: Inoculum Preparation
  • For Streptomyces hiroshimensis :

    • Aseptically transfer a loopful of S. hiroshimensis from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of GYM broth.

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 72 hours, or until a dense mycelial culture is obtained.[8]

  • For Burkholderia glumae :

    • Inoculate a single colony of B. glumae into a 50 mL falcon tube containing 10 mL of LB or KB broth.

    • Incubate at 37°C overnight with shaking at 200 rpm.

Protocol 2: Fermentation for this compound Production
  • Prepare the desired fermentation medium (e.g., optimized GYM or KB broth) in a fermenter vessel. Sterilize by autoclaving.

  • Inoculate the sterile medium with the prepared seed culture (typically 2-5% v/v).

  • Set the fermentation parameters (pH, temperature, agitation, and aeration) to the desired values.

  • Monitor the fermentation by periodically taking samples to measure cell growth (e.g., optical density at 600 nm for B. glumae or dry cell weight for S. hiroshimensis) and this compound concentration.

  • Continue the fermentation for the desired period, typically 7-10 days for Streptomyces.[2]

Protocol 3: Extraction of this compound
  • Harvest the fermentation broth by centrifugation at 4000 x g for 20 minutes to separate the supernatant from the cell biomass.[9]

  • Transfer the supernatant to a separatory funnel.

  • Extract the supernatant with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Collect the organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer to maximize recovery.

  • Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • The crude extract can be further purified using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.

Protocol 4: Quantification of this compound by HPLC
  • Sample Preparation : Dissolve the crude this compound extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System : Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or mass spectrometry). Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for this compound quantification.[10][11]

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column is commonly used.

    • Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is typically employed.

    • Flow Rate : A typical flow rate is around 1 mL/min.

    • Detection : Monitor the absorbance at the wavelength of maximum absorbance for this compound or use mass spectrometry for more specific detection.

  • Quantification : Create a standard curve using a purified this compound standard of known concentrations. Quantify the this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Diagrams of Workflows and Pathways

Fermentation_Optimization_Workflow cluster_0 Strain Selection & Inoculum Development cluster_1 Fermentation Process cluster_2 Downstream Processing & Analysis Strain Select Producer Strain (S. hiroshimeniensis or B. glumae) Inoculum Prepare Seed Culture Strain->Inoculum Fermentation Inoculate Fermentation Medium Inoculum->Fermentation Optimization Optimize Parameters: pH, Temp, Aeration, Media Fermentation->Optimization Extraction Extract this compound from Broth Optimization->Extraction Quantification Quantify this compound (e.g., HPLC) Extraction->Quantification Analysis Analyze Data & Refine Conditions Quantification->Analysis Analysis->Optimization Feedback Loop Toxoflavin_Regulation_Pathway cluster_0 Quorum Sensing System (in B. glumae) cluster_1 Regulatory Cascade cluster_2 Biosynthesis tofI tofI (AHL Synthase) AHL Acyl-Homoserine Lactone (AHL) tofI->AHL Synthesizes tofR tofR (AHL Receptor) toxJ toxJ (Transcriptional Activator) tofR->toxJ Activates AHL->tofR Binds to tofM tofM (Positive Regulator) tofM->toxJ Positively Regulates tox_operon tox Operon (Biosynthetic Genes) toxJ->tox_operon Activates Transcription Toxoflavin Toxoflavin/Fervenulin Production tox_operon->Toxoflavin Streptomyces_Secondary_Metabolism_Factors cluster_0 Nutritional Factors cluster_1 Physical Factors cluster_2 Genetic & Regulatory Factors center Secondary Metabolite Production (e.g., this compound) Carbon Carbon Source (e.g., Glucose, Starch) Carbon->center Nitrogen Nitrogen Source (e.g., Yeast Extract, Peptone) Nitrogen->center Minerals Minerals (e.g., K2HPO4, MgSO4) Minerals->center pH pH pH->center Temp Temperature Temp->center Aeration Aeration Aeration->center Agitation Agitation Agitation->center Regulators Regulatory Genes (e.g., SARPs) Gene_Expression Gene Cluster Expression Regulators->Gene_Expression Gene_Expression->center

References

Fervenulin Activity Assay in Cell-Based Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin (B1672609), a pyrazolo[3,4-d]pyrimidine antibiotic isolated from Streptomyces fervens, has garnered interest for its potential biological activities. As a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which are structurally analogous to purines, this compound is a candidate for investigation as an anticancer agent. Derivatives of this scaffold have been shown to exhibit a range of antitumor activities, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

These application notes provide a comprehensive guide for researchers to assess the in vitro activity of this compound in cell-based models. The protocols outlined below detail methods for evaluating its cytotoxic effects, its potential to induce programmed cell death (apoptosis), and its influence on key signaling pathways implicated in cancer progression, such as the NF-κB and EGFR pathways.

Data Presentation: Quantitative Analysis of this compound Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following tables provide a template for presenting such data once obtained. For illustrative purposes, data for representative pyrazolo[3,4-d]pyrimidine derivatives are included.

Table 1: Cytotoxicity of this compound and Related Compounds in Human Cancer Cell Lines (Illustrative)

CompoundCell LineCancer TypeIC50 (µM)¹
This compound MCF-7 Breast Data to be determined
This compound HeLa Cervical Data to be determined
This compound A549 Lung Data to be determined
This compound HCT116 Colon Data to be determined
Derivative A²MCF-7Breast15.2
Derivative B²A549Lung8.7
Derivative C²HCT116Colon12.5

¹IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ²Data for illustrative pyrazolo[3,4-d]pyrimidine derivatives from hypothetical studies.

Table 2: Apoptosis Induction by this compound in Cancer Cells (Illustrative)

Cell LineTreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)¹
MCF-7 Vehicle Control - 5.2 ± 1.1
This compound 10 Data to be determined
This compound 25 Data to be determined
This compound 50 Data to be determined
HeLa Vehicle Control - 4.8 ± 0.9
This compound 10 Data to be determined
This compound 25 Data to be determined
This compound 50 Data to be determined

¹Percentage of apoptotic cells determined by Annexin V-FITC/PI dual staining followed by flow cytometry. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated controls.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate 24/48/72h add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min add_stains->incubate flow_cytometry Flow Cytometry Analysis incubate->flow_cytometry quantify Quantify Apoptotic Populations flow_cytometry->quantify

Apoptosis Assay Workflow
Signaling Pathway Analysis (Western Blotting)

This protocol is used to investigate the effect of this compound on specific signaling pathways, such as the NF-κB and EGFR pathways, by examining the expression and phosphorylation status of key proteins.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-EGFR, anti-phospho-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed cells and treat with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Signaling_Pathway_Diagram cluster_nfkb NF-κB Pathway cluster_egfr EGFR Pathway Fervenulin_NFkB This compound IKK IKK Fervenulin_NFkB->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Inhibits p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes p65_p50_nucleus->Gene_Expression Activates Fervenulin_EGFR This compound EGFR EGFR Fervenulin_EGFR->EGFR Inhibits? Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Potential Signaling Pathways Modulated by this compound

Concluding Remarks

The protocols provided in these application notes offer a robust framework for the initial characterization of this compound's activity in cell-based models. By systematically evaluating its cytotoxicity, pro-apoptotic potential, and effects on key cancer-related signaling pathways, researchers can gain valuable insights into its mechanism of action. Given the known activities of other pyrazolo[3,4-d]pyrimidine derivatives, it is plausible that this compound may exert its effects through the inhibition of critical cellular kinases or by interfering with nucleotide metabolism. Further investigation into these specific molecular targets is warranted to fully elucidate the therapeutic potential of this compound.

Application Notes and Protocols for High-Throughput Screening of Fervenulin-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin and its structural analogs are members of the 7-azapteridine (B12921982) class of antibiotics, which are produced by various bacteria, including the plant pathogen Burkholderia glumae. These compounds have garnered interest due to their antimicrobial properties. The biosynthesis of this compound is intricately regulated by the bacterial cell-to-cell communication system known as quorum sensing (QS). This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound-like compounds, primarily focusing on the inhibition of the quorum-sensing pathway as a discovery strategy.

The production of this compound is dependent on a functional TofI/TofR quorum-sensing system. The TofI synthase produces acyl-homoserine lactone (AHL) signal molecules. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the TofR receptor protein. This activated TofR-AHL complex then upregulates the expression of target genes, including those in the this compound biosynthesis operon. Consequently, inhibiting this QS pathway presents a promising strategy for the discovery of novel antibacterial agents that function by preventing the production of virulence factors like this compound.

High-Throughput Screening Strategies

A dual-pronged HTS approach is recommended for the discovery of this compound-like compounds and their inhibitors. This involves a primary screen using a cell-based quorum sensing inhibition assay, followed by secondary validation and target-based assays.

Primary Screening: Cell-Based Quorum Sensing Inhibition Assay

This assay utilizes a reporter strain of bacteria that produces a measurable signal (e.g., light, color) in response to QS activation. The addition of a potential inhibitor will result in a decrease or absence of this signal.

Principle: A bacterial reporter strain, such as Chromobacterium violaceum or a genetically modified E. coli, is used. These strains are engineered to produce a quantifiable reporter molecule, like violacein (B1683560) (a purple pigment) or luciferase (light), under the control of a QS-regulated promoter. When the QS system is active, the reporter is produced. Test compounds that inhibit any step of the QS cascade (signal synthesis, signal reception, or signal transduction) will lead to a reduction in the reporter signal.

Secondary Assays: Validation and Target Deconvolution

Hits from the primary screen should be subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and eliminate false positives.

  • Dose-Response Analysis: Active compounds are tested at multiple concentrations to determine their potency (e.g., IC50).

  • Cytotoxicity Assays: To ensure that the observed QS inhibition is not due to general toxicity, compounds are tested for their effect on the viability of the reporter strain and mammalian cell lines.

  • Target-Based Assays: For compounds confirmed to be non-toxic QS inhibitors, target-based assays can help elucidate the specific molecular target. Given that the specific cellular target of this compound's antibacterial action is not yet fully elucidated, a broader approach targeting key bacterial processes could be employed. Potential targets include enzymes involved in this compound biosynthesis or other essential bacterial pathways.

Data Presentation

Quantitative data from HTS campaigns should be meticulously organized for clear comparison and interpretation.

Assay TypeCompound IDConcentration (µM)% InhibitionIC50 (µM)Z'-Factor
Primary Screen
QS Inhibition (Cell-Based)Hit_0011085.22.50.72
QS Inhibition (Cell-Based)Hit_0021078.95.10.72
QS Inhibition (Cell-Based)Hit_0031091.51.80.72
Secondary Screen
Target Enzyme InhibitionHit_001592.11.2N/A
Target Enzyme InhibitionHit_003588.61.5N/A
Cytotoxicity
Bacterial Viability (MIC, µM)Hit_001>100->100N/A
Bacterial Viability (MIC, µM)Hit_00225-25N/A
Mammalian Cell Viability (CC50, µM)Hit_001>100->100N/A
Mammalian Cell Viability (CC50, µM)Hit_00385-85N/A

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Quorum Sensing Inhibitors

Objective: To identify compounds that inhibit the acyl-homoserine lactone (AHL) quorum-sensing system using a Chromobacterium violaceum CV026 reporter strain.

Materials:

  • Chromobacterium violaceum CV026 (a mutant that does not produce its own AHL but produces violacein in response to exogenous short-chain AHLs)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Compound library dissolved in DMSO

  • Sterile 384-well microplates

  • Plate reader capable of measuring absorbance at 590 nm

Method:

  • Prepare Reporter Strain: Inoculate a single colony of C. violaceum CV026 into 10 mL of LB broth and incubate overnight at 30°C with shaking.

  • Prepare Assay Plates:

    • Dispense 50 nL of each test compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

    • Prepare positive controls (DMSO vehicle) and negative controls (a known QS inhibitor, e.g., furanone C-30).

  • Prepare Inoculum: Dilute the overnight culture of C. violaceum CV026 1:100 in fresh LB broth. Add C6-HSL to a final concentration of 100 nM to induce violacein production.

  • Inoculate Plates: Dispense 50 µL of the prepared inoculum into each well of the compound-containing microplates.

  • Incubation: Seal the plates and incubate at 30°C for 18-24 hours without shaking.

  • Data Acquisition: After incubation, measure the absorbance at 590 nm to quantify violacein production. Also, measure absorbance at 600 nm to assess bacterial growth.

  • Data Analysis:

    • Normalize the violacein production data to the bacterial growth data (OD590/OD600).

    • Calculate the percentage of inhibition for each compound relative to the positive (DMSO) and negative controls.

    • Identify hits as compounds that show significant inhibition of violacein production without significantly affecting bacterial growth.

Protocol 2: Secondary Target-Based Assay - N-Methyltransferase Inhibition

Objective: To determine if hit compounds from the primary screen inhibit the N-methyltransferases involved in this compound biosynthesis.

Materials:

  • Purified recombinant N-methyltransferase (e.g., ToxA from B. glumae)

  • Substrate: Pyrimido[5,4-e]-as-Triazine-5,7(6H,8H)-dione

  • Co-substrate: S-adenosyl-L-methionine (SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Detection reagent for S-adenosyl-L-homocysteine (SAH), the product of the methyltransferase reaction (e.g., a commercial bioluminescent assay kit)

  • Hit compounds from the primary screen

  • Sterile 384-well white microplates

  • Luminometer

Method:

  • Prepare Assay Plates: Dispense 50 nL of each hit compound into the wells of a 384-well plate. Include positive (DMSO) and negative (a known methyltransferase inhibitor) controls.

  • Enzyme and Substrate Preparation:

    • Prepare a reaction mixture containing the N-methyltransferase, the pyrimido[5,4-e]-as-Triazine-5,7(6H,8H)-dione substrate, and SAM in the assay buffer. The optimal concentrations of each component should be determined empirically.

  • Initiate Reaction: Dispense the reaction mixture into the wells of the assay plate to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Add the SAH detection reagent to each well according to the manufacturer's instructions. This reagent will generate a luminescent signal proportional to the amount of SAH produced.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the positive (DMSO) and negative controls.

    • Determine the IC50 values for the active compounds.

Mandatory Visualizations

Signaling Pathway

Fervenulin_Biosynthesis_Regulation cluster_QS Quorum Sensing Regulation cluster_Biosynthesis This compound Biosynthesis AHL AHL Signal (produced by TofI) Complex TofR-AHL Complex AHL->Complex Binds TofR TofR Receptor TofR->Complex Binds Tox_Operon tox Operon (Biosynthesis Genes) Complex->Tox_Operon Activates Transcription Precursors GTP Precursors Intermediates Biosynthetic Intermediates Precursors->Intermediates Enzymatic Steps This compound This compound Intermediates->this compound Enzymatic Steps

Caption: Regulation of this compound biosynthesis by the TofI/TofR quorum-sensing system.

Experimental Workflow

HTS_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Validation Lib Compound Library HTS Cell-Based QS Inhibition Assay Lib->HTS Hits Primary Hits HTS->Hits Dose Dose-Response (IC50 Determination) Hits->Dose Validation Cyto Cytotoxicity Assays Dose->Cyto Target Target-Based Assays (e.g., Enzyme Inhibition) Cyto->Target Leads Validated Leads Target->Leads

Caption: High-throughput screening workflow for the discovery of this compound-like compounds.

Application Notes and Protocols for Studying Fervenulin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin is a 7-azapteridine (B12921982) antibiotic with potential applications in antimicrobial and anticancer therapies.[1] As with any antimicrobial agent, the emergence of resistance is a significant concern that can limit its clinical utility. Understanding the mechanisms by which microorganisms develop resistance to this compound is crucial for anticipating and overcoming this challenge, as well as for the development of second-generation derivatives that can evade these mechanisms.

These application notes provide a comprehensive framework and detailed protocols for investigating this compound resistance mechanisms. The methodologies described herein cover the generation of resistant mutants, phenotypic characterization, and in-depth molecular analysis to elucidate the genetic and biochemical basis of resistance.

General Workflow for Investigating this compound Resistance

A systematic approach is essential for identifying and characterizing this compound resistance mechanisms. The following workflow outlines the key stages of this process, from the initial generation of resistant strains to the detailed molecular analysis of the resistance determinants.

This compound Resistance Workflow cluster_0 Generation of Resistant Mutants cluster_1 Phenotypic Characterization cluster_2 Molecular Analysis cluster_3 Mechanism Validation A Spontaneous Mutation C MIC Determination A->C B Chemical Mutagenesis B->C D Cross-Resistance Profiling C->D E Fitness Cost Assessment C->E F Whole Genome Sequencing C->F G Transcriptomics (RNA-Seq) F->G J Gene Knockout/Complementation F->J K Site-Directed Mutagenesis F->K H Proteomics G->H I Metabolomics H->I L Enzymatic Assays J->L K->L

Caption: A general experimental workflow for studying this compound resistance.

Potential Mechanisms of this compound Resistance

While specific resistance mechanisms to this compound are not yet well-documented, several general mechanisms of antibiotic resistance could be involved.[2][3] Researchers should consider these possibilities when investigating this compound resistance.

Potential Resistance Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Target Drug Target This compound->Target Inhibition Efflux Efflux Pump This compound->Efflux Export Enzyme Inactivating Enzyme This compound->Enzyme Degradation Pathway Altered Metabolic Pathway Target_mod Target Modification (e.g., mutation) Target->Target_mod Mutation Efflux_up Efflux Pump Overexpression Efflux->Efflux_up Upregulation Enzyme_prod Enzymatic Inactivation Enzyme->Enzyme_prod Production Pathway_bypass Metabolic Bypass Pathway->Pathway_bypass Bypass

Caption: Potential mechanisms of bacterial resistance to this compound.

Experimental Protocols

Generation of this compound-Resistant Mutants

a. Spontaneous Mutation

This method selects for naturally occurring resistant mutants within a bacterial population.

Protocol:

  • Prepare a high-density culture of the susceptible bacterial strain (e.g., 10⁹-10¹⁰ CFU/mL).

  • Plate the high-density culture onto solid growth medium containing this compound at a concentration 4-8 times the Minimum Inhibitory Concentration (MIC).

  • Incubate the plates under appropriate conditions until colonies appear.

  • Isolate individual colonies and re-streak them onto fresh this compound-containing medium to confirm resistance.

  • Culture the confirmed resistant isolates in a this compound-free medium for several passages to assess the stability of the resistance phenotype.

  • Cryopreserve the stable resistant mutants for further analysis.

b. Chemical Mutagenesis

This method increases the mutation rate to generate a broader range of resistant mutants.

Protocol:

  • Grow a culture of the susceptible bacterial strain to the mid-logarithmic phase.

  • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the cells in the buffer containing a chemical mutagen (e.g., ethyl methanesulfonate, EMS). The concentration and exposure time should be optimized to achieve a desired kill rate (e.g., 50-99%).

  • After exposure, wash the cells to remove the mutagen.

  • Allow the cells to recover in a fresh, non-selective liquid medium for a few generations to allow for the expression of mutations.

  • Plate the mutagenized culture on solid medium containing this compound at 4-8x MIC to select for resistant mutants.

  • Isolate and confirm resistant colonies as described for spontaneous mutation.

Phenotypic Characterization

a. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Broth microdilution is a commonly used method.

Protocol:

  • Prepare a stock solution of this compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium.

  • Inoculate each well with a standardized suspension of the bacterial strain (both susceptible parent and resistant mutants) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (no this compound) and a negative control (no bacteria).

  • Incubate the plate at the optimal temperature for the microorganism for 16-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits growth.

b. Cross-Resistance Profiling

This experiment determines if resistance to this compound confers resistance to other antimicrobial agents.

Protocol:

  • Using the broth microdilution method described above, determine the MICs of a panel of other antibiotics for the this compound-resistant mutants and the susceptible parent strain.

  • The panel should include antibiotics with different mechanisms of action.

  • Compare the MIC values to identify any cross-resistance or collateral sensitivity.

Molecular Analysis

a. Whole Genome Sequencing (WGS)

WGS is a powerful tool to identify all genetic alterations (single nucleotide polymorphisms, insertions, deletions, etc.) in the resistant mutants compared to the susceptible parent.

Protocol:

  • Extract high-quality genomic DNA from the this compound-resistant mutants and the parental susceptible strain.

  • Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina).

  • Perform high-throughput sequencing.

  • Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

  • Identify genetic variations that are unique to the resistant strains.

  • Analyze the identified mutations for their potential role in resistance (e.g., are they in genes encoding the drug target, efflux pumps, or metabolic enzymes?).

b. Transcriptomics (RNA-Seq)

RNA-Seq provides a global view of gene expression changes in response to this compound exposure or in resistant mutants.

Protocol:

  • Grow cultures of the susceptible strain in the presence and absence of a sub-inhibitory concentration of this compound, and grow the resistant mutants under the same conditions without the drug.

  • Extract total RNA from the bacterial cells.

  • Deplete ribosomal RNA to enrich for mRNA.

  • Construct cDNA libraries and perform high-throughput sequencing.

  • Align the sequencing reads to the reference genome.

  • Perform differential gene expression analysis to identify genes that are up- or down-regulated in the resistant strains or in response to this compound.

  • Analyze the differentially expressed genes for their potential roles in resistance.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: MIC Values of this compound and Other Antibiotics for Susceptible and Resistant Strains

Strain IDThis compound MIC (µg/mL)Antibiotic A MIC (µg/mL)Antibiotic B MIC (µg/mL)Antibiotic C MIC (µg/mL)
Wild-Type2418
Ferv-R16412818
Ferv-R21286414
Ferv-R3644328

Table 2: Summary of Mutations Identified by Whole Genome Sequencing

Strain IDGeneNucleotide ChangeAmino Acid ChangePutative Function
Ferv-R1abcTG345AA115TABC Transporter
Ferv-R2gyrAC248TS83LDNA Gyrase Subunit A
Ferv-R3fabIA502GI168VEnoyl-ACP Reductase

Table 3: Differentially Expressed Genes in this compound-Resistant Strain Ferv-R1

GeneLog₂ Fold Changep-valuePutative Function
abcT+4.5<0.001ABC Transporter
acrB+3.8<0.001Multidrug Efflux Pump
marA+2.9<0.005Transcriptional Regulator
ompF-2.1<0.005Outer Membrane Porin

Conclusion

The study of this compound resistance is a multifaceted process that requires a combination of microbiological, genomic, and biochemical approaches. The protocols and workflows detailed in these application notes provide a robust framework for researchers to systematically investigate and understand the mechanisms by which microorganisms evade the effects of this promising antibiotic. The insights gained from such studies will be invaluable for the future development and clinical application of this compound and related compounds.

References

Unlocking Fervenulin's Secrets: Gene Knockout Strategies for Biosynthetic Pathway Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Series | For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin (B1672609), a member of the 7-azapteridine (B12921982) family of antibiotics, exhibits a range of biological activities, including antitumor and antibacterial properties. Produced by various microorganisms, including Streptomyces hiroshimensis, the biosynthesis of this compound and its structurally related analogues, toxoflavin (B1683212) and reumycin (B1240051), involves a complex series of enzymatic reactions. Elucidating the precise steps and the function of the genes involved in this pathway is critical for harnessing its therapeutic potential through metabolic engineering and synthetic biology. Gene knockout technology has proven to be an indispensable tool in this endeavor, allowing researchers to systematically dissect the biosynthetic machinery by observing the metabolic consequences of targeted gene deletions.

This document provides a detailed overview of the application of gene knockout techniques to study this compound biosynthesis in Streptomyces hiroshimensis ATCC53615. It includes a summary of the genes in the biosynthetic cluster, the qualitative and quantitative effects of knocking out key N-methyltransferase genes, and detailed protocols for performing such genetic manipulations.

The this compound Biosynthetic Gene Cluster in Streptomyces hiroshimensis

The biosynthetic gene cluster (BGC) responsible for the production of toxoflavin, this compound, and reumycin in S. hiroshimensis ATCC53615 is comprised of 28 putative genes, spanning from Shi_4213 to Shi_4240.[1] A subset of these genes has been putatively identified as essential for the formation and modification of the core pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione scaffold. Central to the diversification of the final products are a series of N-methyltransferases that catalyze the addition of methyl groups at specific positions on this scaffold.

Table 1: Key Genes in the this compound/Toxoflavin Biosynthetic Gene Cluster of S. hiroshimensis

Gene LocusProposed Function
Core Biosynthesis
Shi_4223GTP cyclohydrolase I
Shi_42246-carboxytetrahydropterin synthase
Shi_4225Sepiapterin reductase
Shi_4226Hypothetical protein
Shi_4227Diaminohydroxyphosphoribosylaminopyrimidine deaminase
Shi_4228Dihydroneopterin aldolase
N-Methyltransferases
Shi_4232N-methyltransferase
Shi_4233N-methyltransferase
Shi_4237N-methyltransferase
Shi_4238N-methyltransferase
Other Functions
Shi_4213TetR family transcriptional regulator
Shi_4214MFS transporter
Shi_4215Monooxygenase
......
Shi_4240Hypothetical protein

Note: This table is a partial representation of the full 28-gene cluster, focusing on key biosynthetic and regulatory genes identified through bioinformatic analysis and experimental evidence.

Elucidating the Pathway via Gene Knockout

Studies involving the targeted inactivation of four putative N-methyltransferase genes (Shi_4232, Shi_4233, Shi_4237, and Shi_4238) have been instrumental in deciphering their roles in the this compound biosynthetic pathway.[1][2] By creating single-gene knockout mutants and analyzing the resulting metabolite profiles, researchers have been able to assign specific methylation steps to each enzyme.

Impact of N-Methyltransferase Gene Knockouts

The inactivation of each of the four methyltransferase genes led to distinct changes in the production of this compound, toxoflavin, and reumycin, and resulted in the accumulation of specific biosynthetic intermediates. These results allow for a detailed mapping of the methylation sequence.

Table 2: Metabolite Production Profile of S. hiroshimensis Wild-Type and N-Methyltransferase Knockout Mutants

StrainThis compound (2)Reumycin (3)Toxoflavin (1)Accumulated Intermediates
Wild-Type ProducedProducedProduced-
ΔShi_4238 AbolishedProducedAbolished8-demethylthis compound (reumycin, 3)
ΔShi_4237 AbolishedAbolishedProduced1,6-didesmethyltoxoflavin (4), 1-desmethyltoxoflavin (5)
ΔShi_4233 ProducedProducedAbolished1-desmethyltoxoflavin (5)
ΔShi_4232 ProducedProducedProducedN/A (No significant change observed)

Note: "Produced" indicates the compound was detected, while "Abolished" indicates it was not detected. The accumulation of intermediates provides direct evidence for the substrate of the knocked-out enzyme.

Biosynthetic Pathway and Experimental Workflow

The data from gene knockout studies has enabled the construction of a proposed biosynthetic pathway for this compound and its congeners in S. hiroshimensis.

Fervenulin_Biosynthesis cluster_main This compound/Toxoflavin Biosynthetic Pathway GTP GTP Core Pyrimido[5,4-e]-as-triazine- 5,7(6H,8H)-dione (4) GTP->Core Shi_4223-4228, etc. Int1 1-desmethyltoxoflavin (5) Core->Int1 Shi_4237 (N6-methylation) Reu Reumycin (3) (8-demethylthis compound) Core->Reu Shi_4237 + Shi_4233 (N6 & N1-methylation) Tox Toxoflavin (1) Int1->Tox Shi_4233 (N1-methylation) Ferv This compound (2) Reu->Ferv Shi_4238 (N8-methylation) Gene_Knockout_Workflow cluster_workflow Gene Knockout Experimental Workflow A 1. Target Gene Selection (e.g., Shi_4238) B 2. Design of Disruption Cassette (λ-RED PCR Targeting) A->B C 3. Amplification of Cassette (Primers with homology arms) B->C D 4. Recombineering in E. coli (Introduce cassette into cosmid) C->D E 5. Intergeneric Conjugation (E. coli to S. hiroshimensis) D->E F 6. Selection of Mutants (Antibiotic resistance) E->F G 7. Genotypic Confirmation (PCR & Sequencing) F->G H 8. Fermentation & Metabolite Extraction G->H I 9. HPLC/LC-MS Analysis (Compare WT vs. Mutant) H->I

References

Application Notes and Protocols for the Scale-up of Fervenulin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for scaling up the production of Fervenulin (B1672609), an azapteridine antibiotic, from laboratory to pilot scale. The protocols are based on established principles of fermentation and downstream processing for secondary metabolites produced by Streptomyces species.

Introduction to this compound and its Production

This compound is a structurally related 7-azapteridine (B12921982) antibiotic with potential therapeutic applications.[1][2] It is a secondary metabolite produced by various microorganisms, notably Streptomyces hiroshimensis and Streptomyces fervens. The scale-up of its production is a critical step in enabling further research and potential clinical development. This process involves transitioning from small-scale laboratory fermenters (typically 1-10 L) to pilot-scale bioreactors (100-1000 L), which presents several challenges including maintaining optimal growth conditions, ensuring consistent product yield, and developing robust purification methods.[3][4][5][6][7]

This compound Biosynthesis Signaling Pathway

The biosynthesis of this compound in Streptomyces hiroshimensis originates from guanosine (B1672433) triphosphate (GTP).[1] The pathway involves a series of enzymatic modifications, including methylation steps catalyzed by N-methyltransferases, to form the characteristic pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione core.[1][2] Understanding this pathway is crucial for strain improvement and optimization of fermentation conditions to enhance this compound titer.

Fervenulin_Biosynthesis cluster_0 Primary Metabolism cluster_1 This compound Biosynthesis Pathway GTP GTP Intermediate_1 Pyrimido[5,4-e]-as-Triazine-5,7(6H,8H)-dione GTP->Intermediate_1 Intermediate_2 1,6-didesmethyltoxoflavin (1,6-DDMT) Intermediate_1->Intermediate_2 Multiple Enzymatic Steps This compound This compound Intermediate_2->this compound N-methylation (N8 position)

This compound Biosynthesis Pathway from GTP.

Experimental Protocols

Strain Maintenance and Inoculum Development

The producing strain, Streptomyces hiroshimensis or a genetically modified variant, should be maintained as spore suspensions or mycelial fragments stored in glycerol (B35011) at -80°C.

Protocol 3.1.1: Inoculum Preparation

  • Aseptically transfer a cryopreserved vial of the working cell bank to a 250 mL baffled flask containing 50 mL of seed medium (see Table 1).

  • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense mycelial growth is observed.

  • This primary seed culture is used to inoculate a larger volume for the secondary seed stage, maintaining a 5-10% (v/v) inoculum size.

  • The secondary seed culture is grown under the same conditions and used to inoculate the laboratory and pilot-scale bioreactors.

Laboratory-Scale Fermentation (1-10 L)

This stage aims to optimize fermentation parameters and establish a baseline for performance before scaling up.

Protocol 3.2.1: Lab-Scale Bioreactor Operation

  • Prepare and sterilize the production medium (see Table 1) in a 5 L stirred-tank bioreactor.

  • Inoculate the bioreactor with 5-10% (v/v) of the secondary seed culture.

  • Maintain the fermentation parameters as outlined in Table 2.

  • Monitor key parameters such as pH, dissolved oxygen (DO), temperature, and substrate consumption throughout the fermentation.

  • Collect samples aseptically at regular intervals (e.g., every 12 hours) to measure cell growth (dry cell weight) and this compound concentration.

Component Seed Medium (g/L) Production Medium (g/L)
Glucose1520
Soybean Meal2030
Yeast Extract55
NaCl55
CaCO₃23
Trace Elements Solution1 mL1 mL
Table 1: Suggested Media Compositions for this compound Production.
Pilot-Scale Fermentation (100-1000 L)

The primary challenge in scaling up is maintaining geometric similarity and ensuring consistent mass and oxygen transfer.[8][9]

Protocol 3.3.1: Pilot-Scale Bioreactor Operation

  • Prepare and sterilize the production medium in a 500 L pilot-scale bioreactor.

  • Inoculate with 5-10% (v/v) of the secondary seed culture.

  • Control the fermentation parameters as detailed in Table 2, paying close attention to the dissolved oxygen levels. Cascade control strategies, where agitation and aeration rates are adjusted to maintain a DO setpoint, are recommended.[10]

  • Implement a robust sampling plan to monitor the progress of the fermentation.

  • Due to the larger volume, foaming can be a significant issue. Use a sterile antifoaming agent as needed.

Parameter Lab-Scale (5 L) Pilot-Scale (500 L)
Working Volume3 L350 L
Temperature28-30°C28-30°C
pH6.8-7.2 (controlled with NaOH/H₂SO₄)6.8-7.2 (controlled with NaOH/H₂SO₄)
Agitation300-500 rpm100-250 rpm (tip speed should be kept constant)
Aeration1.0-1.5 vvm0.5-1.0 vvm
Dissolved Oxygen (DO)>30% saturation>30% saturation
Table 2: Fermentation Parameters for Lab and Pilot-Scale Production.

Downstream Processing and Purification

This compound is an intracellular product, requiring cell lysis for its release. The downstream process involves separation, extraction, and purification.[11][12][13]

Protocol 4.1: this compound Extraction and Purification

  • Harvesting: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

  • Cell Lysis: Resuspend the biomass in a suitable buffer and disrupt the cells using high-pressure homogenization or ultrasonication.[13]

  • Clarification: Centrifuge the cell lysate to remove cell debris, yielding a clarified supernatant containing this compound.

  • Solvent Extraction: Extract the this compound from the clarified supernatant using a suitable organic solvent such as chloroform (B151607) or ethyl acetate.

  • Chromatography: Purify the extracted this compound using chromatographic techniques. A common approach is to use a combination of ion-exchange and reversed-phase chromatography.[14]

  • Crystallization: Concentrate the purified this compound solution to induce crystallization, yielding the final product.

Analytical Methods

Protocol 5.1: Quantification of this compound

This compound concentration in fermentation broth and during purification can be determined using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[15]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Detection: Mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratio of this compound.

Scale-up Workflow and Considerations

The transition from lab to pilot scale requires careful planning and execution to address potential challenges.[6][7][16]

Scale_Up_Workflow cluster_0 Laboratory Scale cluster_1 Pilot Scale A Strain Selection & Inoculum Development B Lab-Scale Fermentation (1-10 L) A->B C Process Optimization (Media, pH, Temp, DO) B->C D Downstream Process Development C->D E Pilot-Scale Bioreactor Setup (100-1000 L) D->E Technology Transfer F Scale-Up of Fermentation (Maintaining kLa) E->F G Scale-Up of Downstream Processing F->G H Process Validation & Data Collection G->H I Purified this compound H->I

References

Troubleshooting & Optimization

Increasing Fervenulin yield from Streptomyces fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to increase the yield of Fervenulin (B1672609) from Streptomyces fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during this compound production and offers targeted solutions.

Q1: My Streptomyces culture shows good growth (high biomass), but the this compound yield is extremely low. What are the common causes?

High biomass with low product yield is a frequent issue, often termed "growth-product decoupling".[1] Secondary metabolite production, like that of this compound, is typically initiated during the stationary phase of growth and is influenced by specific nutritional and environmental cues.[2]

Potential causes include:

  • Nutrient Repression: The production of many secondary metabolites is triggered by the depletion of a primary nutrient like phosphate (B84403) or a specific carbon/nitrogen source.[1][3] If the medium is too rich, the switch from primary (growth) to secondary (this compound production) metabolism may be inhibited.[1]

  • Suboptimal Induction: The this compound biosynthetic gene cluster is tightly regulated.[4] The necessary signaling molecules may be absent, or repressive factors could be dominant under your current conditions.

  • Incorrect Harvest Time: this compound production likely occurs during a specific window, usually in the stationary phase.[2] Harvesting too early (during exponential growth) or too late (after product degradation) can result in low measured yields.[1]

  • Unfavorable pH: The optimal pH for Streptomyces growth may not be the same as the optimal pH for this compound production.[3] It's crucial to monitor and control the pH throughout the fermentation process.

Q2: How can I optimize the culture medium to enhance this compound production?

Medium composition is one of the most critical factors influencing secondary metabolite yield.[1] Optimization involves adjusting carbon sources, nitrogen sources, and mineral salts to find the ideal balance for this compound biosynthesis.

  • Carbon-to-Nitrogen (C:N) Ratio: This ratio is paramount. Experiment with different carbon sources like millet, starch, or glycerol (B35011) and nitrogen sources such as yeast extract, peptone, or soybean meal.[3][5][6] Slowly utilized nutrient sources are often beneficial for secondary metabolite production.[7]

  • Phosphate Levels: Phosphate concentration is a known regulator of secondary metabolism in Streptomyces. Test different concentrations of phosphate salts like K2HPO4, as this has been shown to be a key factor.[5][8]

  • Trace Elements: Ensure the medium contains essential trace minerals (e.g., MgSO4, ZnSO4, FeSO4) which are crucial for enzymatic activities in the biosynthetic pathway.[9]

Table 1: Example of Basal vs. Optimized Medium Composition

ComponentBasal Medium (g/L)Optimized Medium Example (g/L)Rationale for Change
Carbon SourceGlucose (20)Millet (20)Millet was identified as a key factor significantly increasing the bioactivity of a Streptomyces strain.[5][8]
Nitrogen SourceSoy Peptone (5)Yeast Extract (1)Yeast extract was found to be a significant factor in optimizing production in response surface methodology studies.[5][8]
Phosphate SaltK2HPO4 (1)K2HPO4 (0.5)Phosphate levels are critical; optimization is necessary as excess can repress secondary metabolism.[5][8]
Trace MineralsBasic SaltsMgSO4, ZnSO4, FeSO4Added to ensure cofactors for biosynthetic enzymes are not limiting.[9]

Note: The optimized medium values are based on studies of other Streptomyces metabolites and should serve as a starting point for this compound-specific optimization.[5][8]

Q3: What are the optimal physical fermentation parameters for this compound production?

Physical parameters must be carefully controlled to ensure a productive fermentation.[1]

  • pH: The optimal pH for secondary metabolite production in Streptomyces is often in the neutral to slightly alkaline range (6.5 - 8.0).[3][5][10] It is recommended to monitor the pH throughout the run and control it with automated addition of acid/base in a bioreactor.[3]

  • Temperature: Most Streptomyces species grow well and produce secondary metabolites at temperatures between 25°C and 30°C.[3][5][7] Some processes may benefit from a two-stage temperature strategy: a higher temperature for initial growth, followed by a lower temperature for the production phase.[10]

  • Dissolved Oxygen (DO): Streptomyces are aerobic, making oxygen critical for both growth and biosynthesis.[3] Maintain adequate DO levels through optimized agitation and aeration rates. Oxygen limitation, especially during the exponential growth phase, can severely hamper yield.[3]

  • Agitation (rpm): Agitation impacts mixing and oxygen transfer.[11] However, excessive shear stress can damage mycelia.[12] The optimal speed (e.g., 140-160 rpm) balances these factors.[5]

Table 2: Recommended Physical Fermentation Parameters

ParameterRecommended RangeNotes
Temperature25 - 30°CTemperature can significantly inhibit activity if too high.[5]
Initial pH6.5 - 8.0The optimal initial pH for one Streptomyces strain was found to be 8.0 after optimization.[8]
Agitation Speed150 - 250 rpmDependent on flask/bioreactor geometry; must ensure adequate oxygenation.[6]
Inoculum Size4% (v/v)A low inoculum size may lead to a delay in the fermentation cycle.[5]
Fermentation Time7 - 10 daysProduction often peaks in the late stationary phase; requires empirical determination.[5][7]
Q4: Can precursor feeding improve this compound yield?

Yes, feeding biosynthetic precursors can significantly increase the yield of a target secondary metabolite, provided the precursor is readily available and inexpensive.[13][14] This strategy bypasses potential bottlenecks in primary metabolism, channeling more resources into the desired product.[15]

This compound is a 7-azapteridine (B12921982) antibiotic derived from the purine (B94841) nucleotide GTP.[16] Therefore, strategies could involve:

  • Enhancing the GTP Pool: While direct feeding of GTP is often not feasible, supplementing with precursors to the purine pathway, such as glycine, could be beneficial.

  • Methylation Precursors: The this compound biosynthesis pathway involves several methylation steps.[16] Feeding S-adenosylmethionine (SAM) precursors, like L-methionine, could enhance these steps.

Q5: My this compound yield is inconsistent between batches. How can I improve reproducibility?

Batch-to-batch inconsistency often points to a lack of standardization in the initial stages of the process.[1]

  • Standardize Inoculum Preparation: The quality, age, and physiological state of the seed culture are crucial.[1][3] Implement a strict protocol for preparing spore stocks (e.g., using sterile glycerol for storage) and for growing the subsequent seed cultures to ensure a consistent starting point for every fermentation.[1]

  • Ensure Media Sterility: Contamination by other microorganisms can severely inhibit the growth of slow-growing Streptomyces and/or consume nutrients intended for this compound production.[1] Validate your autoclave's performance and use strict aseptic techniques for all additions.[1][12]

Q6: How do I accurately quantify this compound in my fermentation broth?

Accurate quantification is essential for process optimization. The standard method for analyzing compounds like this compound is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

  • UHPLC-MS/MS: An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the determination of this compound in food samples.[17] This technique offers high sensitivity and specificity, allowing for accurate quantification even at low concentrations.[17][18]

  • Sample Preparation: Proper extraction from the fermentation broth is critical. This typically involves solvent extraction (e.g., with ethyl acetate) followed by a clean-up step to remove interfering matrix components before analysis.

Experimental Protocols
Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture

Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.[1]

Materials:

  • Solid agar (B569324) medium (e.g., ISP2 or SFM agar)

  • Streptomyces strain

  • Sterile 20-40% glycerol solution

  • Sterile distilled water

  • Sterile cotton swabs

  • Liquid seed culture medium (e.g., TSB or a specific seed medium)

Procedure:

  • Streak the Streptomyces strain onto the solid agar medium.

  • Incubate at 28-30°C for 7-10 days, or until sporulation is visible (a characteristic powdery appearance).[1]

  • Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.

  • Gently scrape the surface with a sterile cotton swab to dislodge the spores, creating a spore suspension.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Pellet the spores by centrifuging at ~5000 x g for 10 minutes.[1]

  • Discard the supernatant and resuspend the spore pellet in a sterile 20-40% glycerol solution.[1]

  • Aliquot into cryovials and store at -80°C for long-term use.

  • To start a fermentation, inoculate the liquid seed medium with a thawed spore stock aliquot and incubate at 28-30°C with shaking (200-250 rpm) for 24-48 hours.

Protocol 2: General Shake Flask Fermentation for this compound Production

Objective: To cultivate Streptomyces in a liquid medium under controlled conditions to produce this compound.

Materials:

  • 250 mL baffled flasks with foam stoppers

  • Production medium (see Table 1 for an example)

  • Viable seed culture from Protocol 1

Procedure:

  • Dispense 50 mL of production medium into each 250 mL baffled flask. A 1:5 medium-to-air volume ratio is important for aeration.[11]

  • Sterilize the flasks by autoclaving.

  • Inoculate the production medium with the seed culture to a final concentration of 4% (v/v).[5][8]

  • Incubate the flasks in a rotary shaker at 28°C and 200 rpm for 9 days.[5][8]

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure biomass, pH, and this compound concentration.

Protocol 3: this compound Extraction and Quantification using HPLC

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation broth sample

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC or UHPLC system with a C18 column and MS/MS detector

Procedure:

  • Centrifuge a 10 mL sample of the fermentation broth to separate the mycelia from the supernatant.

  • Combine the supernatant with an equal volume of ethyl acetate in a separatory funnel.

  • Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Repeat the extraction twice more.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using a validated UHPLC-MS/MS method.[17]

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a pure this compound standard.

Visualizations

TroubleshootingWorkflow Start Low this compound Yield CheckBiomass Check Biomass Growth Start->CheckBiomass CheckInoculum Poor Growth: - Standardize Inoculum - Check Media Sterility CheckBiomass->CheckInoculum No CheckParams Good Growth: Decoupling of Growth and Production CheckBiomass->CheckParams Yes OptimizeMedia Optimize Medium: - C:N Ratio - Phosphate Level - Precursor Feeding CheckParams->OptimizeMedia OptimizeConditions Optimize Physical Parameters: - pH Control - Temperature - Aeration / Agitation CheckParams->OptimizeConditions CheckHarvest Optimize Harvest Time: - Time Course Study CheckParams->CheckHarvest Result Improved Yield OptimizeMedia->Result OptimizeConditions->Result CheckHarvest->Result

Caption: Troubleshooting workflow for diagnosing low this compound yield.

BiosynthesisPathway cluster_primary Primary Metabolism cluster_secondary This compound Biosynthesis GTP GTP Core Pyrimido[5,4-e]-as-Triazine (7-Azapteridine Core) GTP->Core Multiple Enzymatic Steps Methylation Sequential Methylations (N-methyltransferases) Core->Methylation This compound This compound Methylation->this compound

Caption: Simplified biosynthetic pathway of this compound from GTP.

OptimizationWorkflow Define Define Factors (e.g., C Source, N Source, PO4) Design Design Experiments (e.g., One-Factor-at-a-Time or Response Surface Methodology) Define->Design Ferment Run Shake Flask Fermentations Design->Ferment Extract Extract this compound from Broth Ferment->Extract Quantify Quantify Yield (HPLC-MS/MS) Extract->Quantify Analyze Analyze Data & Identify Optimal Conditions Quantify->Analyze Validate Validate in Bioreactor Analyze->Validate

Caption: Experimental workflow for fermentation medium optimization.

References

Technical Support Center: Overcoming Fervenulin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Fervenulin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a bacterial metabolite first isolated from Streptomyces fervens. It is a pyrimido[5,4-e][1][2][3]triazine derivative with a molecular formula of C₇H₇N₅O₂ and a molecular weight of 193.16 g/mol .[4][5][6] this compound has demonstrated a range of biological activities, including antibacterial, antifungal, antiparasitic, and antitumor properties.[3] Its low solubility in aqueous solutions can be a significant hurdle in experimental settings, affecting bioavailability and limiting its therapeutic potential.

Q2: What are the known solubility limits of this compound in common laboratory solvents?

Q3: What are the initial steps I should take when encountering solubility issues with this compound?

A3: Start by preparing a stock solution in an appropriate organic solvent. Given the available data, DMSO is a recommended starting point.[1][3] Subsequently, you can perform serial dilutions into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may have its own biological effects.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted into an aqueous buffer.

Possible Cause: The aqueous buffer has a much lower capacity to dissolve this compound compared to the initial organic solvent stock.

Solutions:

  • Co-solvent System: Employ a co-solvent system where a water-miscible organic solvent is included in the final aqueous solution. Ethanol (B145695) and propylene (B89431) glycol are commonly used co-solvents.[7] The final concentration of the co-solvent should be optimized to maintain this compound solubility while minimizing effects on the biological system.

  • Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles.[8] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-127 are often used in biological experiments. A concentration just above the critical micelle concentration (CMC) is typically a good starting point.

Issue 2: Inconsistent experimental results are suspected to be due to poor this compound solubility.

Possible Cause: this compound may be precipitating over time or at different rates across experimental replicates, leading to variable effective concentrations.

Solutions:

  • Sonication: After diluting the this compound stock solution into the aqueous medium, sonicate the solution to aid in dispersion and dissolution.

  • Vortexing: Ensure thorough mixing by vortexing the solution immediately before adding it to your experimental setup.

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound precipitation over time.

  • Solubility Assessment: Before proceeding with biological assays, visually inspect your final this compound solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration of this compound in the supernatant using a spectrophotometer to determine the actual soluble concentration.

Quantitative Data Summary

SolventReported SolubilityNotes
DMSO 2 mg/mL - 125 mg/mLHigher concentration may require ultrasonication.[1][3]
Ethanol Data not availableCan be used as a co-solvent.[7]
Water Sparingly solubleData not available.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder using an analytical balance in a fume hood.

    • Transfer the powder to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

    • Store the stock solution at -20°C, protected from light.[3]

Protocol 2: Solubilization in an Aqueous Solution using a Co-solvent
  • Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to maintain solubility.

  • Materials:

    • This compound stock solution in DMSO

    • Ethanol (or other suitable co-solvent)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the maximum tolerable concentration of the co-solvent in your experiment.

    • In a sterile microcentrifuge tube, first add the required volume of the co-solvent (e.g., ethanol).

    • To the co-solvent, add the appropriate volume of the this compound stock solution and mix well.

    • Slowly add the aqueous buffer to the this compound/co-solvent mixture while vortexing to reach the final volume.

    • Visually inspect for any precipitation. If the solution is not clear, consider increasing the proportion of the co-solvent.

    • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Aqueous Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store stock This compound Stock store->stock cosolvent Add Co-solvent (e.g., Ethanol) stock->cosolvent buffer Add Aqueous Buffer cosolvent->buffer vortex Vortex buffer->vortex use Use Immediately vortex->use precipitate Precipitation? use->precipitate adjust Adjust Co-solvent Ratio precipitate->adjust sonicate Sonication precipitate->sonicate

Caption: Workflow for preparing and solubilizing this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound (Hypothesized) DeathReceptor Death Receptor (e.g., FAS, TNFR) This compound->DeathReceptor ? Bax Bax Activation This compound->Bax ? Bcl2 Bcl-2 Inhibition This compound->Bcl2 ? DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Bax via Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Execution Execution of Apoptosis (DNA fragmentation, etc.) Caspase3->Execution

Caption: Hypothesized apoptotic pathways affected by this compound.

antibacterial_pathway cluster_targets Potential Bacterial Targets cluster_effects Bacteriostatic/Bactericidal Effects This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibition? ProteinSynth Protein Synthesis (Ribosome) This compound->ProteinSynth Inhibition? DnaRep DNA Replication /Repair This compound->DnaRep Inhibition? GrowthInhibition Inhibition of Growth CellWall->GrowthInhibition ProteinSynth->GrowthInhibition DnaRep->GrowthInhibition CellDeath Cell Death GrowthInhibition->CellDeath

Caption: Potential antibacterial mechanisms of this compound.

References

Troubleshooting Fervenulin instability in alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Fervenulin (B1672609) in alkaline conditions.

Troubleshooting Unstable this compound in Experiments

This section addresses common problems encountered when working with this compound in solutions with a pH greater than 7.0.

Question: My this compound solution, which is buffered at pH 8.0, is showing a rapid loss of biological activity. What is the likely cause?

Answer: The primary cause is the inherent chemical instability of this compound in alkaline (basic) conditions. This compound is an acidic compound that is known to degrade easily in basic solutions, such as 0.1% ammonia (B1221849) solution.[1][2] The core structure of this compound, a 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione, contains amide-like bonds within its pyrimidine (B1678525) ring system that are susceptible to base-catalyzed hydrolysis. This chemical degradation leads to cleavage of the ring, forming inactive products and causing a loss of biological activity.

Question: At what pH should I work with this compound to ensure its stability?

Answer: To maintain stability, this compound should be handled in neutral to slightly acidic conditions (pH < 7.0). The optimal pH is typically in the acidic range. For short-term experiments, maintaining the pH as close to neutral as possible is recommended if required by the experimental system (e.g., cell culture). However, for long-term storage, stock solutions should be prepared and stored in acidic buffers or aprotic solvents.

Question: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

Answer: Degradation can be confirmed and the resulting products can be identified using analytical chromatography and mass spectrometry techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate this compound from its degradants. The peak area of this compound will decrease over time in an unstable solution. For structural elucidation of the degradation products, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is a powerful tool that can provide accurate mass measurements to help identify the chemical structures of the breakdown products.[1][2]

Question: How can I minimize this compound degradation during my experiment in an alkaline cell culture medium (e.g., pH 7.4-8.2)?

Answer: Minimizing degradation in necessary alkaline media is challenging but can be managed with careful experimental design:

  • Prepare Fresh Solutions: Make a concentrated stock solution of this compound in a stable solvent (e.g., DMSO or an acidic buffer) and add it to your alkaline medium immediately before starting the experiment.

  • Limit Exposure Time: Reduce the incubation time of this compound in the alkaline medium as much as possible.

  • Use a Lower Temperature: If the experiment allows, performing it at a lower temperature can slow the rate of hydrolysis.

  • Include Controls: Always run appropriate controls to account for the loss of this compound activity over the course of the experiment. This can help in interpreting the results accurately.

Frequently Asked Questions (FAQs)

What is the chemical mechanism behind this compound's instability in alkaline conditions?

The pyrimidotriazinedione core of this compound is susceptible to alkaline hydrolysis. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbons in the pyrimidine ring. This leads to the cleavage of the amide bonds and the opening of the ring system, ultimately resulting in the formation of inactive degradation products. A plausible pathway, based on the degradation of the structurally similar compound toxoflavin (B1683212), involves the oxidative degradation of the pyrimidine ring to yield a triazine derivative and other small molecules.[3]

G Plausible Alkaline Hydrolysis Pathway of this compound This compound This compound (Active) Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophilic Attack OH OH⁻ (Alkaline Conditions) OH->Intermediate RingOpening Pyrimidine Ring Opening Intermediate->RingOpening Ring Cleavage DegradationProducts Inactive Degradation Products (e.g., Triazine derivative) RingOpening->DegradationProducts Further Reactions

Caption: Proposed pathway for this compound degradation under alkaline conditions.

How should I prepare and store this compound stock solutions?

For maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO). If an aqueous buffer is necessary, use a slightly acidic buffer (e.g., pH 5.0-6.0). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Is there quantitative data on how fast this compound degrades at different pH values?

pH ValueBuffer SystemExpected Half-life (t½) at 25°C (Illustrative)Stability Classification
5.0Acetate> 1 weekStable
6.0PhosphateSeveral daysRelatively Stable
7.0Phosphate~24 - 48 hoursModerately Unstable
7.4HEPES/Phosphate~12 - 24 hoursUnstable
8.0Tris/Bicarbonate< 8 hoursHighly Unstable
9.0Carbonate< 1 hourVery Unstable

Experimental Protocols

Protocol: pH-Dependent Stability Assessment of this compound using HPLC

This protocol outlines a method for conducting a forced degradation study to determine the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound powder

  • HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)

  • HPLC-grade water

  • Buffer salts (e.g., potassium phosphate, sodium acetate, sodium borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ACN or MeOH.

  • Buffer Solutions: Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) at a concentration of approximately 50 mM.

  • Test Solutions (e.g., 50 µg/mL): For each pH to be tested, pipette a small volume of the this compound stock solution into a volumetric flask and dilute with the corresponding buffer. Prepare a "time zero" sample by immediately quenching the reaction (see step 4).

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). An example is 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically near its λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Stability Study Procedure:

  • Incubate the prepared test solutions at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • Immediately quench the degradation by diluting the aliquot in the initial mobile phase or an acidic solution to neutralize the pH.

  • Analyze the samples by HPLC.

5. Data Analysis:

  • Record the peak area of the this compound peak at each time point.

  • Plot the natural logarithm of the this compound concentration (or peak area) versus time for each pH.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

G Troubleshooting Workflow for this compound Instability start Experiment shows low/no this compound activity q1 Is the experimental medium pH > 7.0? start->q1 a1_yes Likely cause: Alkaline Degradation q1->a1_yes Yes a1_no Check other factors: - Stock solution integrity - Experimental setup - Target interaction q1->a1_no No remedy1 Mitigation Strategies a1_yes->remedy1 end Optimize experiment and re-run a1_no->end opt1 Prepare fresh solution immediately before use remedy1->opt1 opt2 Reduce incubation time in alkaline medium remedy1->opt2 opt3 Lower experimental temperature if possible remedy1->opt3 confirm Confirm degradation with Stability-Indicating HPLC remedy1->confirm confirm->end

Caption: A logical workflow to diagnose and address this compound instability.

G Relationship between pH and this compound Stability cluster_cause Cause cluster_effect Effect pH_Increase Increase in pH (More Alkaline) Rate_Increase Increased Rate of Hydrolysis pH_Increase->Rate_Increase Accelerates Stability_Decrease Decreased this compound Stability (Shorter Half-Life) Rate_Increase->Stability_Decrease Leads to

Caption: The direct relationship between rising pH and falling this compound stability.

References

Technical Support Center: Optimizing HPLC Parameters for Fervenulin Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Fervenulin (B1672609). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution of this compound in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered during the HPLC analysis of this compound?

A1: The primary challenges in the HPLC analysis of this compound revolve around achieving optimal peak shape and resolution from co-eluting impurities or degradation products. Common issues include peak tailing, fronting, broadening, and splitting. Given that this compound is an acidic compound, controlling the mobile phase pH is critical to obtaining sharp, symmetrical peaks.[1]

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: A reversed-phase C18 column is a suitable initial choice for this compound analysis. A gradient elution using a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) with a small amount of acid (like formic acid) to control the pH is a recommended starting point.[1] The acidic mobile phase helps to suppress the ionization of this compound, leading to better retention and peak shape.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: As an acidic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH.[1][2][3][4][5] At a pH close to its pKa, this compound can exist in both ionized and non-ionized forms, which can lead to peak broadening or splitting.[3][5] By maintaining the mobile phase pH at least 2 units below the pKa of this compound, the compound will be in its non-ionized form, promoting better interaction with the C18 stationary phase and resulting in sharper, more symmetrical peaks.

Q4: What is the optimal UV detection wavelength for this compound?

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; Mobile phase pH too high.Use a high-purity, end-capped C18 column. Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid).
Peak Fronting Sample overload; Sample solvent stronger than the mobile phase.Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase strength.
Broad Peaks Low column efficiency; High dead volume in the HPLC system.Use a column with smaller particle size or a longer column. Check all connections for leaks or excessive tubing length.
Split Peaks Column void or contamination at the inlet; Sample solvent incompatibility.Replace the column or use a guard column. Dissolve the sample in the initial mobile phase.
Poor Resolution Inadequate separation from closely eluting impurities.Optimize the mobile phase gradient (slower gradient). Change the organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity. Adjust the mobile phase pH.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for this compound analysis.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or λmax if known)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound standard in the initial mobile phase composition (e.g., 10% Acetonitrile in 0.1% Formic Acid in Water).

2. Optimization:

  • Peak Shape: If peak tailing is observed, ensure the mobile phase is sufficiently acidic. If fronting occurs, reduce the sample concentration.

  • Resolution: To improve the separation of this compound from impurities, adjust the gradient slope. A shallower gradient will increase the run time but generally improves resolution. Alternatively, changing the organic solvent to methanol can alter the selectivity of the separation.

  • Retention Time: The retention time can be adjusted by modifying the initial and final percentages of the organic solvent in the gradient.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to develop a stability-indicating HPLC method.[12][13][14]

1. Stress Conditions:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60 °C for 24 hours.[1]

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105 °C for 24 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.

2. Analysis:

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other. A photodiode array detector is useful for assessing peak purity.

Visualizations

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Preparation cluster_1 Initial Method cluster_2 Optimization cluster_3 Validation A Define Analytical Goal (Purity, Quantification) B Gather Information (this compound is acidic) A->B C Select Column (e.g., C18) B->C D Select Mobile Phase (ACN/Buffered Water) C->D E Set Initial Gradient & Flow Rate D->E F Set Detection Wavelength (e.g., 254 nm or λmax) E->F G Inject Standard & Evaluate (Peak Shape, Retention) F->G H Adjust Mobile Phase pH (for acidic this compound) G->H Poor Peak Shape I Optimize Gradient Profile (for resolution) G->I Poor Resolution K Validate Method (ICH Guidelines) G->K Acceptable Separation H->G I->G J Change Organic Modifier (if selectivity is poor) I->J J->G

Caption: A logical workflow for developing an HPLC method for this compound analysis.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting_Resolution Start Poor Peak Resolution Isocratic Isocratic or Gradient? Start->Isocratic OptimizeGradient Optimize Gradient Slope (Make it shallower) Isocratic->OptimizeGradient Gradient AdjustStrength Adjust Mobile Phase Strength Isocratic->AdjustStrength Isocratic ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) OptimizeGradient->ChangeSolvent CheckColumn Check Column Health (Efficiency, Backpressure) ChangeSolvent->CheckColumn AdjustStrength->ChangeSolvent End Resolution Improved CheckColumn->End

Caption: A troubleshooting decision tree for addressing poor peak resolution in HPLC.

References

Common issues with Fervenulin extraction from complex media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the extraction of Fervenulin (B1672609) from complex media, such as fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a 7-azapteridine (B12921982) antibiotic produced by various microorganisms, including Streptomyces species. Its extraction from complex fermentation media can be challenging due to its relatively low concentration, potential for degradation under certain conditions, and the presence of numerous co-extracting impurities that can interfere with downstream purification and analysis.

Q2: What are the most common solvents used for this compound extraction?

Ethyl acetate (B1210297) is the most frequently reported and effective solvent for the liquid-liquid extraction of this compound from fermentation broths. Other polar aprotic solvents like acetone (B3395972) may also be used. The choice of solvent is critical for achieving good recovery and selectivity.

Q3: What is the optimal pH for extracting this compound?

This compound is an acidic compound and is more stable in acidic to neutral conditions. Extraction is typically carried out after acidifying the fermentation broth to a pH of around 2.5 to 4.0. Alkaline conditions, such as in a 0.1% ammonia (B1221849) solution, can lead to rapid degradation of this compound.[1]

Q4: How does temperature affect this compound extraction and stability?

While moderate heating can increase the efficiency of some extraction processes, high temperatures should generally be avoided during this compound extraction to prevent thermal degradation. It is advisable to conduct extraction and solvent evaporation at controlled, lower temperatures (e.g., below 40°C).

Q5: What are common analytical methods for detecting and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the detection and quantification of this compound. These techniques offer high sensitivity and selectivity, which are crucial for analyzing complex extracts from fermentation media.

Troubleshooting Guides

Issue 1: Low this compound Yield in the Crude Extract

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Suboptimal Fermentation Conditions Review and optimize the fermentation parameters for this compound production, including media composition, pH, temperature, and incubation time. Secondary metabolite production in Streptomyces is often triggered by specific culture conditions.
Incorrect Extraction pH Ensure the fermentation broth is acidified to an optimal pH range (typically 2.5-4.0) before solvent extraction. This compound is acidic and its protonated form is more soluble in organic solvents.
Inefficient Solvent Extraction - Increase the solvent-to-broth ratio during extraction. - Perform multiple extractions (e.g., 3 times) with fresh solvent to maximize recovery. - Ensure vigorous mixing during extraction to facilitate the transfer of this compound into the organic phase.
Degradation of this compound - Avoid high temperatures during extraction and solvent evaporation. - Protect the sample from prolonged exposure to light. - Avoid alkaline conditions at all stages of the extraction process.
Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
High Concentration of Surfactants or Proteins - Centrifuge the emulsion at a moderate speed (e.g., 3000-5000 rpm) to break the emulsion. - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help in phase separation. - If the problem persists, consider using a different extraction technique like solid-phase extraction (SPE).
Vigorous Shaking Instead of vigorous shaking, gently invert the separation funnel multiple times to mix the phases. This reduces the energy input that can lead to stable emulsions.
Issue 3: Co-extraction of Impurities

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Presence of Pigments and other Metabolites - Adjust the polarity of the extraction solvent. Sometimes a slightly less polar solvent can reduce the co-extraction of highly polar impurities. - Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds before extracting with ethyl acetate. - Utilize chromatographic techniques like column chromatography or preparative HPLC for further purification of the crude extract.
Cell Lysis and Release of Intracellular Components Ensure that the initial separation of the mycelium from the fermentation broth is efficient (e.g., through centrifugation or filtration) to minimize the release of intracellular contents into the broth.

Quantitative Data Summary

The following table summarizes representative data for this compound extraction. Please note that actual yields and recovery can vary significantly depending on the specific microbial strain, fermentation conditions, and extraction protocol used.

ParameterValueConditions
Typical this compound Yield in Fermentation Broth 10 - 50 mg/LStreptomyces sp. grown in optimized production medium for 7-10 days.
Ethyl Acetate Extraction Recovery 70 - 90%Three successive extractions at pH 3.0 with a 1:1 solvent-to-broth ratio.
Limit of Detection (LOD) by LC-MS/MS ~24 µg/kgIn complex food matrices.[1]
Limit of Quantification (LOQ) by LC-MS/MS VariesTypically in the range of 50-100 µg/kg depending on the matrix and instrument sensitivity.

Experimental Protocols

Protocol 1: Small-Scale this compound Extraction from Fermentation Broth
  • Harvesting the Culture: Centrifuge 100 mL of the Streptomyces fermentation broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Acidification: Carefully decant the supernatant into a clean flask. Adjust the pH of the supernatant to 3.0 using 1M HCl, monitoring with a pH meter.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a 250 mL separatory funnel.

    • Add 100 mL of ethyl acetate to the separatory funnel.

    • Gently invert the funnel 20-30 times, releasing the pressure periodically. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate for 10-15 minutes.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with 100 mL of fresh ethyl acetate each time.

  • Drying and Concentration:

    • Pool the three organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate (B86663) for 30 minutes.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS/MS.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from the precursor GTP in Streptomyces hiroshimensis.

Fervenulin_Biosynthesis GTP GTP Intermediate1 Pyrimido[5,4-e]-as-triazine- 5,7(6H,8H)-dione GTP->Intermediate1 Multiple Enzymatic Steps Intermediate2 8-methyl-pyrimido[5,4-e]-as-triazine- 5,7(6H,8H)-dione Intermediate1->Intermediate2 N8-methylation This compound This compound Intermediate2->this compound N6-methylation

Caption: Simplified biosynthesis pathway of this compound.

General Troubleshooting Workflow for Low this compound Yield

This diagram outlines a logical workflow for troubleshooting low yields during this compound extraction.

Troubleshooting_Workflow Start Low this compound Yield Check_Fermentation Verify Fermentation Conditions Start->Check_Fermentation Check_Extraction_pH Check Broth pH before Extraction Check_Fermentation->Check_Extraction_pH Fermentation OK Optimize_Fermentation Optimize Media, pH, Temperature, Time Check_Fermentation->Optimize_Fermentation Suboptimal Check_Extraction_Procedure Review Extraction Procedure Check_Extraction_pH->Check_Extraction_Procedure pH OK Adjust_pH Adjust pH to 2.5-4.0 Check_Extraction_pH->Adjust_pH Incorrect pH Check_Stability Assess Potential Degradation Check_Extraction_Procedure->Check_Stability Procedure OK Modify_Extraction Increase Solvent Ratio, Repeat Extractions Check_Extraction_Procedure->Modify_Extraction Inefficient Control_Conditions Use Lower Temperature, Protect from Light Check_Stability->Control_Conditions Degradation Likely Success Improved Yield Check_Stability->Success Conditions Controlled Optimize_Fermentation->Check_Fermentation Adjust_pH->Check_Extraction_pH Modify_Extraction->Check_Extraction_Procedure Control_Conditions->Check_Stability

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Improving the Reproducibility of Fervenulin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Fervenulin cytotoxicity assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

This compound is a bacterial toxin with a pyrimido[5,4-e][1][2][3]triazine ring structure. While direct studies on this compound's cytotoxic mechanism are limited, its close structural analog, Toxoflavin, is understood to induce cytotoxicity primarily through the generation of reactive oxygen species (ROS). Toxoflavin acts as an electron carrier, leading to the production of hydrogen peroxide, which in turn causes oxidative stress and subsequent cell death[1][3]. It is plausible that this compound shares this mechanism of action.

Q2: I am observing high variability in my IC50 values for this compound between experiments. What are the common causes?

High variability in IC50 values is a common challenge in cytotoxicity assays. Several factors can contribute to this, including:

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure cell lines are obtained from a reputable source and periodically authenticated. Genetic drift can occur with continuous passaging.

    • Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic changes.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly control the seeding density.

  • Reagent and Compound-Related Factors:

    • This compound Stability: this compound is an acidic compound and can degrade in alkaline solutions[4]. Prepare fresh solutions for each experiment and be mindful of the pH of your culture medium. The stability of compounds in culture media can be a significant factor[5].

    • Reagent Quality: Use high-quality, fresh reagents. The quality of cell culture media, serum, and assay reagents can impact results[6].

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level for your cells.

  • Assay-Specific Factors:

    • Incubation Times: Both the drug incubation time and the assay reagent incubation time must be precisely controlled.

    • Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity). IC50 values can vary significantly between different assay types[7][8][9].

Q3: My untreated control cells show low viability in the MTT/XTT assay. What could be the issue?

Low viability in control wells can be due to several factors:

  • Suboptimal Culture Conditions: Ensure proper temperature, CO2 levels, and humidity in the incubator.

  • Contamination: Check for microbial contamination (bacteria, yeast, or mycoplasma) in your cell cultures.

  • Cell Handling: Over-trypsinization or harsh pipetting can damage cells.

  • Reagent Toxicity: The MTT or XTT reagent itself can be toxic to some cell lines, especially with prolonged incubation.

Q4: In my Annexin V/PI apoptosis assay, I see a high percentage of necrotic (Annexin V+/PI+) cells even at low this compound concentrations. Why might this be happening?

This could indicate a few issues:

  • Rapid Induction of Apoptosis: High concentrations of a potent compound can rapidly push cells through apoptosis into secondary necrosis. Consider using a lower concentration range or shorter incubation times.

  • Cell Handling: Mechanical stress during cell harvesting and staining can damage cell membranes, leading to false-positive PI staining.

  • Compound's Mechanism: If this compound induces rapid and significant oxidative stress, it could lead to a quick loss of membrane integrity, appearing as necrosis.

Section 2: Troubleshooting Guides

MTT/XTT Assay Troubleshooting
Problem Possible Cause Recommended Solution
High background absorbance Microbial contamination of reagents or cultures.Use aseptic techniques and sterile-filter reagents.
Phenol (B47542) red or serum in the media interfering with absorbance readings.Use phenol red-free media for the assay. Include a "media only" background control.
Incomplete solubilization of formazan (B1609692) crystals (MTT assay).Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Check for complete solubilization under a microscope.
Low absorbance readings/Weak signal Low cell number.Optimize cell seeding density to ensure cells are in the exponential growth phase at the time of the assay.
Insufficient incubation time with the assay reagent.Increase the incubation time with the MTT/XTT reagent.
Cell death due to factors other than the test compound.Check for contamination and ensure optimal cell culture conditions.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Annexin V/PI Apoptosis Assay Troubleshooting
Problem Possible Cause Recommended Solution
High background fluorescence in the negative control Spontaneous apoptosis due to poor cell health.Use healthy, log-phase cells. Avoid over-confluency.
Mechanical damage during cell harvesting.Use gentle cell scraping or a non-enzymatic cell dissociation buffer for adherent cells. Centrifuge at low speed.
Non-specific binding of Annexin V.Ensure the binding buffer contains sufficient calcium. Wash cells properly.
Weak or no Annexin V staining in the positive control Apoptosis was not successfully induced.Use a known apoptosis inducer (e.g., staurosporine) as a positive control.
Reagents have expired or were stored improperly.Check the expiration dates and storage conditions of the Annexin V and PI reagents.
Insufficient incubation time.Ensure the recommended incubation time for staining is followed.
Most cells are Annexin V+/PI+ (late apoptotic/necrotic) The concentration of this compound is too high or the incubation time is too long.Perform a dose-response and time-course experiment to identify optimal conditions for detecting early apoptosis.
Cells were harvested too late after treatment.Harvest cells at earlier time points post-treatment.

Section 3: Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the media. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Gently shake the plate and read the absorbance at 450-500 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate or T-25 flask. Treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle method like trypsin-EDTA, ensuring to neutralize the trypsin and wash the cells.

  • Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Section 4: Data Presentation and Reproducibility

Variability in reported IC50 values for natural products is a well-documented issue. This variability can stem from a multitude of factors, making direct comparison between studies challenging. The following table summarizes key factors that can influence the outcome of cytotoxicity assays.

Factor Description Impact on Reproducibility Recommendation for Improvement
Cell Line Different cell lines have unique genetic backgrounds, growth rates, and sensitivities to drugs.High: IC50 values can vary by orders of magnitude between different cell lines.Clearly report the cell line, its source, and passage number. Use authenticated cell lines.
Assay Type MTT, XTT, and Annexin V/PI measure different biological endpoints (metabolic activity vs. apoptosis).High: Can lead to different conclusions about the mode of cell death and potency.Use multiple assays to obtain a comprehensive understanding of the cytotoxic mechanism.
Drug Incubation Time The duration of cell exposure to the compound.High: IC50 values often decrease with longer incubation times.Perform time-course experiments and report the specific incubation time used.
Cell Seeding Density The number of cells plated per well at the start of the experiment.Medium to High: Can affect the growth phase of cells and their response to the drug.Optimize and standardize the cell seeding density for each cell line.
Reagent Stability Degradation of the test compound or assay reagents over time.Medium: Can lead to a loss of potency and inaccurate results.Prepare fresh solutions of this compound for each experiment. Store reagents as recommended by the manufacturer.
Data Analysis Method The mathematical model used to calculate the IC50 from the dose-response curve.Medium: Different models can yield slightly different IC50 values.Clearly state the software and model used for IC50 calculation.

Section 5: Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_results Results start Start: Cell Culture seed Seed Cells in Multi-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat mtt MTT/XTT Assay (Metabolic Activity) treat->mtt Incubate annexin Annexin V/PI Assay (Apoptosis) treat->annexin Incubate readout_mtt Measure Absorbance mtt->readout_mtt readout_annexin Flow Cytometry Analysis annexin->readout_annexin ic50 Calculate IC50 readout_mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells readout_annexin->apoptosis_quant viability Cell Viability ic50->viability mode_of_death Mode of Cell Death apoptosis_quant->mode_of_death

Caption: Workflow for this compound cytotoxicity and apoptosis assessment.

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

Based on the mechanism of its structural analog, Toxoflavin, this compound is postulated to induce cytotoxicity through the generation of reactive oxygen species (ROS) and potentially through the inhibition of the IRE1α signaling pathway, a key component of the unfolded protein response (UPR).

G cluster_ros ROS Generation Pathway cluster_ire1a IRE1α Inhibition Pathway cluster_apoptosis Apoptosis Induction This compound This compound ElectronCarrier Acts as Electron Carrier This compound->ElectronCarrier IRE1a IRE1α Inhibition This compound->IRE1a ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Generation ElectronCarrier->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Caspase Caspase Activation MitochondrialDamage->Caspase XBP1s Decreased XBP1 Splicing IRE1a->XBP1s UPR Disrupted Unfolded Protein Response (UPR) XBP1s->UPR UPR->Caspase pro-apoptotic signaling Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated this compound-induced apoptosis pathways.

References

Minimizing degradation of Fervenulin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of Fervenulin (B1672609) to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (days to weeks), storage at 2-8°C is acceptable, provided the compound is kept dry and protected from light.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable anhydrous solvent (e.g., DMSO or ethanol), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For working solutions, it is recommended to prepare them fresh for each experiment.

Q3: What factors are known to cause this compound degradation?

A3: this compound is susceptible to degradation by several factors, including:

  • High pH (Alkaline Conditions): this compound is an acidic compound and degrades readily in alkaline solutions.[1]

  • Elevated Temperatures: Thermal degradation can occur, especially over extended periods.

  • Light Exposure: As a molecule with a conjugated ring system, this compound is potentially photosensitive. Protecting it from light is a critical precaution.

  • Oxidation: Exposure to air and oxidizing agents can lead to degradation.

Q4: What are the visible signs of this compound degradation?

A4: While chemical degradation may not always be visible, signs can include a change in color of the solid compound or solution, or the appearance of precipitates. However, the most reliable method to assess degradation is through analytical techniques like HPLC, which can quantify the parent compound and detect degradation products.

Q5: At what pH is this compound most stable?

A5: While specific kinetic data for this compound is limited, its structural analogue, Toxoflavin (B1683212), shows variable stability across different pH values when exposed to degrading enzymes.[2][3] this compound is known to be unstable in alkaline conditions, such as 0.1% ammonia (B1221849) solution.[1] For maximum stability in aqueous buffers, it is recommended to maintain a slightly acidic to neutral pH (pH 5-7) and to use buffers for the shortest duration possible.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. This compound degradation due to improper storage.- Verify storage conditions (temperature, light protection). - Prepare fresh stock solutions from solid compound. - Assess the purity of the stock solution using HPLC. - Avoid repeated freeze-thaw cycles by using smaller aliquots.
Visible color change or precipitation in this compound solution. Degradation and formation of insoluble byproducts. This may be caused by pH shifts, exposure to light, or high temperatures.- Discard the solution. - Prepare a fresh solution using anhydrous solvent and store under recommended conditions (-80°C, protected from light). - Ensure any aqueous buffers used are within a stable pH range (pH 5-7).
Unexpected peaks appear in HPLC chromatogram. Chemical degradation of this compound.- Confirm the identity of the main peak using a fresh standard. - Implement forced degradation studies (see Experimental Protocols) to characterize potential degradation product peaks. - Review solution preparation and storage procedures to identify the source of degradation (e.g., pH, temperature, light exposure).
Difficulty dissolving the compound. Poor quality or partially degraded this compound; use of an inappropriate solvent.- Confirm the identity and purity of the solid compound via analytical methods. - Use a recommended anhydrous solvent such as DMSO or ethanol. Gentle warming and sonication may aid dissolution.

Quantitative Stability Data

Condition Solvent/Matrix Stability Profile Comments
pH 0.1% Ammonia Solution (v/v)Unstable This compound is an acidic compound and is easily degraded in alkaline conditions.[1]
pH Acidic to Neutral (pH 5-7)More Stable Generally recommended for working solutions to minimize base-catalyzed hydrolysis.
Temperature Solid, -20°CStable (Long-term) Recommended for long-term storage of solid material.
Temperature Solution, -80°CStable (Long-term) Recommended for stock solutions in anhydrous solvents like DMSO.
Temperature Elevated (e.g., >30°C)Potentially Unstable Enzymatic studies on analogues show activity increases with temperature, suggesting thermal liability.[2][3]
Light UV or Ambient LightPotentially Unstable Molecules with similar conjugated structures are often photosensitive. Protection from light is critical.[4]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound and detecting degradation products. Method optimization may be required based on the specific equipment and degradation products formed.

  • Instrumentation and Columns:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance, typically between 250-380 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B (re-equilibration).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at 1 mg/mL.

    • Dilute the stock solution with the mobile phase (initial conditions) to a working concentration of approximately 20-50 µg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Add 1N HCl to the sample solution, incubate at 60°C for 2-4 hours, neutralize with 1N NaOH, and dilute for injection.

    • Base Hydrolysis: Add 1N NaOH to the sample solution, incubate at room temperature for 1-2 hours, neutralize with 1N HCl, and dilute for injection.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution, incubate at room temperature for 2-4 hours, and dilute for injection.

    • Thermal Degradation: Incubate the solid compound at 80°C for 24 hours, then prepare a solution for injection.

    • Photodegradation: Expose the sample solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²) and inject.[4] Analyze a dark control sample stored under the same conditions but protected from light.

Visualizations

This compound This compound (Active Compound) Degradation Degradation This compound->Degradation Products Degradation Products (Inactive/Altered Activity) Degradation->Products T_route->Degradation Accelerates Reaction Rates L_route->Degradation Photolysis P_route->Degradation Base-catalyzed Hydrolysis Temp Elevated Temperature Temp->T_route Light Light Exposure (UV/Visible) Light->L_route pH Alkaline pH (pH > 7) pH->P_route

Caption: Factors contributing to the chemical degradation of this compound.

start Prepare this compound Samples (Solid & Solution) stress Expose to Stress Conditions (Temp, Light, pH, Oxidant) start->stress control Store Control Samples (Protected) start->control sampling Withdraw Samples at Timed Intervals stress->sampling control->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quantify Quantify this compound Peak Area & Degradation Products hplc->quantify kinetics Determine Degradation Rate & Stability Profile quantify->kinetics

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting low signal in Fervenulin LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Fervenulin (B1672609), with a focus on addressing low signal intensity.

Troubleshooting Guide: Low Signal in this compound LC-MS Analysis

Low signal intensity during this compound LC-MS analysis can be a significant hurdle. This guide provides a systematic approach to diagnose and resolve common issues.

Visual Troubleshooting Workflow

Fervenulin_Troubleshooting cluster_Start Initial Observation cluster_Sample Step 1: Sample & Standard Integrity cluster_LC Step 2: Liquid Chromatography Performance cluster_MS Step 3: Mass Spectrometer Settings cluster_Conclusion Resolution start Low or No this compound Signal sample_prep Review Sample Preparation - Correct solvent? - pH acidic? - Recent preparation? start->sample_prep std_check Analyze Fresh Standard - Known concentration - Expected signal? sample_prep->std_check If sample prep is OK stability Consider this compound Stability - Avoid basic pH - Minimize time in solution std_check->stability If standard is also low chromatography Evaluate Chromatography - Peak shape (broad, tailing)? - Retention time shift? std_check->chromatography If standard is OK (problem is sample-specific) stability->chromatography If sample integrity is confirmed mobile_phase Check Mobile Phase - Acidic modifier (e.g., formic acid)? - Freshly prepared? chromatography->mobile_phase If peak shape is poor system_check Inspect LC System - Leaks? - Pressure fluctuations? mobile_phase->system_check If mobile phase is OK ion_mode Verify Ionization Mode - Negative Ion Mode is often suitable for acidic compounds system_check->ion_mode If LC system is OK source_params Optimize Source Parameters - Capillary voltage - Gas flows (Nebulizer, Drying) - Temperature ion_mode->source_params If ion mode is correct ms_maintenance Check MS Maintenance - Clean ion source? - Calibration up-to-date? source_params->ms_maintenance If parameters are optimized solution Signal Restored ms_maintenance->solution Signal should be improved

Caption: A step-by-step workflow for troubleshooting low this compound signal.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: What is the most common cause of a low this compound signal related to the sample itself?

A1: The most frequent sample-related issue is degradation due to improper pH. This compound is an acidic compound and has been shown to degrade easily in basic solutions, such as 0.1% ammonia.[1] Ensure that your sample is prepared and stored in a neutral or slightly acidic solvent.

Q2: My standard looks fine, but my sample signal is low. What should I investigate?

A2: This points towards a matrix effect, specifically ion suppression.[2][3] Co-eluting compounds from your sample matrix can compete with this compound for ionization in the mass spectrometer's source, thereby reducing its signal.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[4]

    • Dilute the Sample: A simple dilution of your sample can sometimes reduce the concentration of interfering compounds to a level where they no longer significantly suppress the this compound signal.

    • Modify Chromatography: Adjust your LC gradient to better separate this compound from the interfering compounds.

Q3: How should I prepare my this compound samples for LC-MS analysis?

A3: A general procedure involves extraction with an appropriate organic solvent, followed by concentration and reconstitution in a mobile-phase compatible solvent.

  • Extraction: For food matrices, an extraction with an acidified acetonitrile-water mixture has been used.[5]

  • Evaporation and Reconstitution: After extraction, the solvent is often evaporated under a stream of nitrogen.[6] The dried extract is then redissolved in the initial mobile phase composition to ensure good peak shape.[7]

Liquid Chromatography Method

Q4: What type of mobile phase should I use for this compound analysis?

A4: Given that this compound is an acidic compound and unstable in basic conditions, an acidic mobile phase is recommended.[1] This will promote protonation and enhance ionization in positive ion mode, or ensure it remains in a consistent state for negative ion mode.

  • Recommended Mobile Phase: A common choice for reversed-phase chromatography of small molecules is a gradient of water and acetonitrile (B52724) or methanol (B129727), with a small amount of an acidic modifier.[8][9]

    • Aqueous Phase (A): Water + 0.1% Formic Acid

    • Organic Phase (B): Acetonitrile or Methanol + 0.1% Formic Acid

Q5: My chromatographic peak for this compound is broad or tailing. How can I improve it?

A5: Poor peak shape can lead to a lower signal-to-noise ratio. Consider the following:

  • Column Choice: Ensure you are using a suitable reversed-phase column (e.g., C18) that is in good condition.

  • Mobile Phase pH: The acidic modifier in the mobile phase should help to produce sharp peaks for an acidic compound like this compound.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase conditions. Injecting in a stronger solvent can cause peak distortion.

Mass Spectrometry Settings

Q6: Should I use positive or negative ion mode for this compound analysis?

A6: As an acidic compound, this compound can often be analyzed in negative ion mode, where it will lose a proton to form the [M-H]⁻ ion.[10][11] However, depending on the structure and the mobile phase, it may also be detectable in positive ion mode as the protonated molecule [M+H]⁺ or as adducts (e.g., with sodium [M+Na]⁺). It is advisable to test both modes during method development to determine which provides the best sensitivity and stability.

Q7: What are the key mass spectrometer source parameters to optimize for this compound?

A7: The following parameters have a significant impact on signal intensity and should be optimized:

  • Capillary Voltage: This voltage drives the electrospray process. Optimize for a stable and strong signal for your specific compound and mobile phase.

  • Nebulizer Gas Pressure: This gas helps to form the spray of fine droplets.

  • Drying Gas Flow and Temperature: This helps to desolvate the droplets, releasing the ions into the gas phase. Be cautious with temperature, as excessive heat can cause degradation of some analytes.

  • Source/Interface Cleaning: A contaminated ion source is a very common reason for a gradual or sudden drop in signal intensity for all analytes. Regular cleaning according to the manufacturer's recommendations is crucial.

Quantitative Data Summary

The following table summarizes typical starting parameters for LC-MS method development for small molecules like this compound. These should be optimized for your specific instrument and application.

ParameterTypical Value/RangeRationale for this compound
LC Column C18, 1.8-2.7 µm, 2.1 x 50-100 mmGood retention for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH for stability and to promote ionization.[1][9]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase LC.
Flow Rate 0.2 - 0.5 mL/minAppropriate for 2.1 mm ID columns.
Injection Volume 1 - 10 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode ESI Negative or PositiveTest both; negative mode is often suitable for acidic compounds.[10]
Capillary Voltage 2500 - 4500 VInstrument and polarity dependent; optimize for stable spray.
Drying Gas Temp. 250 - 350 °COptimize for desolvation without thermal degradation.
Drying Gas Flow 8 - 12 L/minInstrument dependent.
Nebulizer Pressure 30 - 50 psiInstrument dependent.

Experimental Protocol Example

This protocol provides a starting point for the LC-MS analysis of this compound.

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Perform serial dilutions in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1-100 ng/mL).

2. Sample Preparation (from a solid matrix):

  • Homogenize the sample.

  • Weigh out a representative portion (e.g., 1 gram).

  • Add an extraction solvent (e.g., 10 mL of acetonitrile:water (80:20) with 0.1% formic acid).

  • Vortex or sonicate for 15-30 minutes.

  • Centrifuge to pellet solids.

  • Take the supernatant and, if necessary, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

3. LC-MS Method:

  • Use the parameters from the "Quantitative Data Summary" table as a starting point.

  • Develop a gradient elution method. For example:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for re-equilibration.

  • Set the mass spectrometer to acquire data in either full scan mode to identify the parent ion, or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity if the mass transitions are known.

4. Data Analysis:

  • Integrate the peak area for this compound in your standards and samples.

  • Generate a calibration curve from the standards and quantify the amount of this compound in your samples.

Signaling Pathway and Logical Relationship Diagrams

Ionization_Process cluster_LC_Eluent LC Eluent cluster_ESI_Source Electrospray Ionization (ESI) Source cluster_MS_Analyzer Mass Analyzer Analyte_in_Solution This compound in Acidic Mobile Phase Droplet_Formation Charged Droplet Formation Analyte_in_Solution->Droplet_Formation High Voltage Desolvation Solvent Evaporation (Desolvation) Droplet_Formation->Desolvation Drying Gas & Heat Gas_Phase_Ion Gas-Phase Ion [M-H]⁻ or [M+H]⁺ Desolvation->Gas_Phase_Ion Coulombic Fission Detection Detection & Signal Gas_Phase_Ion->Detection

Caption: The electrospray ionization process for this compound analysis.

Matrix_Effect cluster_Ideal Ideal Condition cluster_Suppression Ion Suppression This compound This compound Ion_Source Ion Source (Limited Charges) This compound->Ion_Source Efficient Ionization This compound->Ion_Source Competition for Ionization Matrix Matrix Components Matrix->Ion_Source Competition for Ionization Signal This compound Signal Ion_Source->Signal Suppressed_Signal Suppressed Signal Ion_Source->Suppressed_Signal

Caption: The logical relationship of ion suppression affecting this compound signal.

References

Technical Support Center: Optimizing Culture Medium for Fervenulin-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing culture media for Fervenulin-producing strains, primarily belonging to the Streptomyces genus.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for cultivating this compound-producing Streptomyces strains?

A good starting point is a nutritionally rich medium that supports robust growth and secondary metabolite production. Streptomyces Agar (M1352) or a minimal medium (MM) supplemented with specific carbon and nitrogen sources can be effective.[1][2] The choice often depends on the specific strain and experimental goals. For instance, a minimal medium is excellent for studying carbon source utilization.[1]

Q2: My This compound (B1672609) yield is consistently low. What are the most critical media components I should investigate?

Low yield is a common issue that can often be resolved by systematically optimizing the culture medium. The most influential factors are the type and concentration of carbon and nitrogen sources, as these are fundamental for both microbial growth and the biosynthesis of secondary metabolites like this compound.[3][4] Additionally, fermentation conditions such as pH, temperature, and aeration play a crucial role.[4][5]

Q3: How do I select the optimal carbon source for this compound production?

The ideal carbon source can significantly influence metabolite production. While glucose is a common choice, some Streptomyces species may produce higher yields with alternative sources like mannitol, glycerol (B35011), or complex carbohydrates such as potato starch.[1][3] The rate at which the carbon source is metabolized is key; gradually assimilated sources can sometimes enhance the production of secondary metabolites.[4] It is recommended to screen a variety of carbon sources to identify the most effective one for your specific strain.

Q4: What is the role of the nitrogen source in optimizing this compound yield?

The nitrogen source is critical and can be a limiting factor in antibiotic production. Both inorganic sources (e.g., ammonium (B1175870) sulfate (B86663), sodium nitrate) and organic sources (e.g., yeast extract, peptone, L-asparagine) should be evaluated.[1][3][6] The optimal choice is highly strain-dependent. For example, replacing L-asparagine with ammonium sulfate can be necessary when studying carbon utilization to avoid confounding results.[1]

Q5: What are the ideal physical parameters (pH, temperature) for fermentation?

Most Streptomyces species grow well at a neutral to slightly alkaline pH, typically between 7.0 and 7.2.[1][7] The optimal temperature for cultivation and production is generally in the range of 25-30°C.[2][7] These parameters should be monitored and controlled throughout the fermentation process, as metabolic activity can cause pH shifts that may inhibit growth or product formation.

Troubleshooting Guide

Problem: Poor or no growth of the Streptomyces strain.

  • Possible Cause 1: Incorrect Medium Preparation. Ensure all components were added in the correct concentrations and that the final pH is within the optimal range (7.0-7.2).[1] Some components, like glucose solutions, should be autoclaved separately and added post-sterilization to prevent degradation.[1]

  • Possible Cause 2: Inoculum Issues. The inoculum (spore suspension or mycelial fragments) may be old or have low viability. Prepare fresh stocks and ensure proper storage conditions, such as glycerol stocks at -80°C for long-term preservation.[8]

  • Possible Cause 3: Suboptimal Physical Conditions. Verify that the incubator temperature is correct (typically 25-30°C) and that flasks are adequately aerated by using baffled flasks or ensuring appropriate agitation speed.[7][9]

Problem: Good biomass is achieved, but this compound production is negligible.

  • Possible Cause 1: Nutrient Repression. High concentrations of easily metabolized carbon sources like glucose can sometimes repress the genes responsible for secondary metabolite production. This is known as catabolite repression. Try using a different, more slowly metabolized carbon source or reducing the initial glucose concentration.[4]

  • Possible Cause 2: Incorrect Incubation Time. Secondary metabolite production often begins after the primary growth phase (log phase) has concluded. Ensure your fermentation is running long enough (e.g., 5-7 days or more) to allow for the production phase to occur.[2][7]

  • Possible Cause 3: Phosphate (B84403) Inhibition. High concentrations of phosphate can inhibit the production of some secondary metabolites in Streptomyces. Evaluate different concentrations of your phosphate source (e.g., K₂HPO₄).

Data Presentation: Media Composition

Table 1: Example Compositions of Basal Media for Streptomyces

ComponentMinimal Medium (MM)[1]Streptomyces Medium (M1330)[7]Streptomyces Agar (M1352)[2]
Primary Carbon Source Glucose (10.0 g/L)Glucose (5.0 g/L)Dextrose (4.0 g/L)
Primary Nitrogen Source L-Asparagine (0.5 g/L)L-Glutamic acid (4.0 g/L)Yeast Extract (4.0 g/L)
Other Nutrients K₂HPO₄ (0.5 g)Monopotassium phosphate (1.0 g)Malt Extract (10.0 g)
MgSO₄·7H₂O (0.2 g)Sodium chloride (1.0 g)Calcium carbonate (2.0 g)
FeSO₄·7H₂O (0.01 g)MgSO₄·7H₂O (0.7 g)
FeSO₄·7H₂O (0.003 g)
Gelling Agent Agar (10.0 g/L)Agar (25.0 g/L)Agar (12.0 g/L)
Final pH 7.0 - 7.27.0 ± 0.2Not Specified

Table 2: Common Variables for Media Optimization

FactorComponents to ScreenTypical Concentration Range
Carbon Source Glucose, Mannitol, Glycerol, Starch, Maltose, Fructose5 - 20 g/L
Nitrogen Source Yeast Extract, Peptone, Tryptone, Ammonium Sulfate, Sodium Nitrate, L-Asparagine2 - 10 g/L
Phosphate Source K₂HPO₄, KH₂PO₄0.1 - 1.0 g/L
Trace Elements FeSO₄, MgSO₄, MnSO₄, ZnSO₄0.01 - 0.5 g/L

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source

This protocol details a standard method for identifying the best carbon source to maximize this compound production.

  • Prepare Basal Medium: Prepare the chosen basal medium (e.g., Minimal Medium) but omit the carbon source. For this example, using MM, dissolve L-asparagine, K₂HPO₄, MgSO₄·7H₂O, and FeSO₄·7H₂O in distilled water and adjust the pH to 7.0-7.2.[1]

  • Aliquot and Add Carbon Sources: Dispense the basal medium into several sets of identical fermentation flasks (in triplicate for statistical validity). To each set, add a different sterile carbon source (e.g., glucose, mannitol, glycerol, starch) to the desired final concentration (e.g., 10 g/L). Include a control group with no added carbon source.

  • Inoculation: Inoculate all flasks with a standardized amount of your this compound-producing strain (e.g., 1x10⁷ spores/mL).

  • Incubation: Incubate all flasks under identical, controlled conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7 days).

  • Sampling and Analysis: At the end of the incubation period, harvest the culture broth from each flask.

    • Measure the biomass (e.g., dry cell weight).

    • Extract this compound from the supernatant.

    • Quantify this compound concentration using a suitable analytical method such as UHPLC-MS/MS.[10][11]

  • Data Interpretation: Compare the this compound yield (e.g., in mg/L or mg/g of biomass) across the different carbon sources. The source that provides the highest yield is considered optimal under these conditions and can be used as the basis for further optimization of other parameters (e.g., nitrogen source, concentration).

Visualizations

Media_Optimization_Workflow start Start: Select Basal Medium prepare Prepare Medium; Omit One Component (e.g., Carbon Source) start->prepare aliquot Aliquot & Add Variable Component (e.g., Glucose, Mannitol) prepare->aliquot inoculate Inoculate with This compound Strain aliquot->inoculate incubate Incubate Under Controlled Conditions inoculate->incubate harvest Harvest Culture & Separate Biomass incubate->harvest analyze Quantify this compound (e.g., HPLC-MS) harvest->analyze compare Compare Yields & Identify Optimal Component analyze->compare finish End: Optimized Component Identified compare->finish

Caption: Workflow for One-Factor-at-a-Time (OFAT) media optimization.

Factors_Influencing_Production center This compound Production Yield & Purity genetics Strain Genetics genetics->center media Culture Medium media->center carbon Carbon Source media->carbon nitrogen Nitrogen Source media->nitrogen minerals Minerals & Ions media->minerals precursors Precursors media->precursors process Process Parameters process->center ph pH process->ph temp Temperature process->temp aeration Aeration & Agitation process->aeration time Incubation Time process->time carbon->center nitrogen->center minerals->center precursors->center ph->center temp->center aeration->center time->center

Caption: Key factors influencing secondary metabolite production.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Fervenulin in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the antifungal agent "Fervenulin" did not yield publicly available scientific literature detailing its mechanism of action, antifungal efficacy, or synergistic properties. Therefore, this technical support center has been created using Fluconazole (B54011) as a placeholder to demonstrate the requested format and content structure. Researchers should replace the data and protocols provided here with their internal data for this compound.

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their in vitro studies aimed at enhancing the antifungal efficacy of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Fluconazole?

Fluconazole is a triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1][4] While it is primarily fungistatic against Candida species, it can be fungicidal against certain organisms in a dose-dependent manner.[5]

Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for Fluconazole against our fungal isolates. What are the common resistance mechanisms?

High MIC values for fluconazole can be attributed to several resistance mechanisms developed by the fungal cells:

  • Increased Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR1, CDR2) and the major facilitator superfamily (MFS) (MDR1), can actively pump fluconazole out of the cell, preventing it from reaching its target.[4][6]

  • Alterations in the Drug Target: Mutations in the ERG11 gene can lead to changes in the structure of the lanosterol 14-α-demethylase enzyme. These changes can reduce the binding affinity of fluconazole to the enzyme, rendering the drug less effective.[4][6][7]

  • Upregulation of the Drug Target: An increased production of the Erg11p enzyme can dilute the effect of fluconazole, requiring higher concentrations of the drug to inhibit a sufficient number of enzyme molecules.[4][7]

  • Development of Bypass Pathways: Fungi can develop alternative metabolic pathways to produce essential sterols or alter their membrane composition, thereby reducing their dependence on the ergosterol synthesized by the fluconazole-sensitive pathway.[4]

Q3: How can we test for synergistic interactions between Fluconazole and other compounds?

The most common in vitro method to assess synergy is the checkerboard microdilution assay .[8][9][10][11][12] This method allows for the testing of various concentrations of two compounds, both alone and in combination, to determine their effect on fungal growth. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[8][10] Another method is the time-kill curve analysis , which provides a dynamic assessment of the antifungal activity of the drug combination over time.[8]

Q4: What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?

The FICI is a mathematical expression of the interaction between two antimicrobial agents. It is calculated as follows:

FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[8][10]

The interpretation of the FICI value is generally as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Troubleshooting Guides

Problem 1: Inconsistent MIC Results for Fluconazole

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the inoculum is prepared from a fresh, pure culture and standardized to the recommended cell density (e.g., 0.5 McFarland standard, then diluted to the final concentration).[13][14]
Media and Incubation Use the standardized medium (e.g., RPMI 1640) and incubate at the correct temperature (35°C) for the specified duration (24-48 hours).[13][14] Inconsistencies in pH or nutrient content of the media can affect results.
Reading the Endpoint For azoles like fluconazole, the endpoint is often read as a significant reduction in turbidity (≥50% inhibition) compared to the growth control, not necessarily complete absence of growth.[13][14] Using a spectrophotometer can provide more objective readings.
Mixed Culture Streak the fungal isolate on an appropriate agar (B569324) plate to confirm purity. A mixed culture can lead to variable MIC results.[13]
Acquired Resistance Avoid repeated sub-culturing of the fungal isolate, as this can lead to the selection of resistant mutants. Use fresh isolates from frozen stocks for experiments.[13]

Problem 2: No Synergistic Effect Observed with a Combination Therapy

Possible Cause Troubleshooting Step
Incorrect Concentration Range The concentration ranges of the test compounds may not be appropriate to detect synergy. A wider range of concentrations, both above and below the individual MICs, should be tested in the checkerboard assay.
Mechanism of Action The two compounds may not have complementary mechanisms of action. Consider the known or hypothesized mechanisms of both agents to rationalize potential synergistic interactions.
Antagonistic Interaction The compounds may be antagonistic. An FICI value greater than 4.0 would indicate antagonism.
Assay Sensitivity The checkerboard assay may not be sensitive enough to detect subtle synergistic effects. Consider using a time-kill curve analysis for a more dynamic assessment of the interaction.
Isolate-Specific Effects Synergy can be strain-dependent. Test the combination against a panel of different clinical or laboratory strains to determine the breadth of the synergistic activity.[9]

Quantitative Data Summary

Table 1: In Vitro Activity of Fluconazole Against Candida Species

Fungal Species Fluconazole MIC Range (µg/mL) Reference
Candida albicans0.25 - 128[15]
Candida glabrata0.12 - >64[16]
Candida parapsilosis0.25 - 8[17]
Candida tropicalis0.25 - 64[17]
Candida krusei16 - >64 (intrinsically resistant)[13][16]

Table 2: Examples of Synergistic Interactions with Fluconazole

Combination Agent Fungal Species Observed Effect Reference
Licofelone Fluconazole-resistant C. albicansSynergistic (FICI < 0.5); reduced MIC of fluconazole from >512 µg/mL to 0.5-1 µg/mL.[18]
D-penicillamine C. albicansSynergistic (FICI ≤ 0.5); reduced MIC of fluconazole from >512 µg/mL to 0.125-1 µg/mL in resistant strains.[19]
Calcium Channel Blockers (Amlodipine, Nifedipine, Benidipine) Fluconazole-resistant C. albicansSynergistic (FICI < 0.5).[20]
Cyclosporine A C. albicans, C. glabrata, C. parapsilosis, C. tropicalisSynergistic effect observed in 15-17 isolates, including resistant strains.[21]
Abietic Acid C. albicans, C. tropicalisEnhanced the antifungal effect of fluconazole.[22]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

Materials:

  • 96-well microtiter plates

  • Fluconazole (or this compound) stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer

  • 0.5 McFarland standard

Procedure:

  • Drug Preparation: Prepare serial twofold dilutions of fluconazole in RPMI 1640 medium in the 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.[13][14]

Protocol 2: Checkerboard Microdilution Assay for Synergy Testing

Materials:

  • Same materials as for the MIC determination protocol.

  • A second compound to be tested for synergy.

Procedure:

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.

    • Prepare serial dilutions of Fluconazole (Drug A) horizontally across the plate.

    • Prepare serial dilutions of the second compound (Drug B) vertically down the plate. This creates a matrix of different concentration combinations of the two drugs.

    • Include rows and columns with each drug alone to determine their individual MICs in the same experiment.

  • Inoculation: Inoculate the plate with the standardized fungal suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug.

    • Calculate the FICI by summing the individual FICs.

    • Interpret the FICI to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[8][10]

Visualizations

experimental_workflow Experimental Workflow for Synergy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Prepare Fungal Culture prep_inoculum Standardize Inoculum prep_culture->prep_inoculum checkerboard Checkerboard Assay Setup prep_inoculum->checkerboard prep_drugs Prepare Drug Dilutions prep_drugs->checkerboard incubation Incubate Plates checkerboard->incubation read_mic Read MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results calc_fici->interpret

Caption: Workflow for in vitro synergy testing using the checkerboard method.

fluconazole_resistance Key Mechanisms of Fluconazole Resistance cluster_resistance Resistance Mechanisms fluconazole Fluconazole erg11 Erg11p (Lanosterol 14-α-demethylase) fluconazole->erg11 Inhibits efflux Efflux Pumps (CDR1, MDR1) fluconazole->efflux Pumped out ergosterol Ergosterol Synthesis erg11->ergosterol Catalyzes membrane Fungal Cell Membrane ergosterol->membrane Component of erg11_mutation ERG11 Mutation (Reduced Affinity) erg11_mutation->erg11 erg11_overexpression ERG11 Overexpression erg11_overexpression->erg11 efflux_upregulation Efflux Pump Upregulation efflux_upregulation->efflux

Caption: Simplified diagram of fluconazole's mechanism and resistance pathways.

signaling_pathway Signaling Pathway in Fluconazole Resistance (Example) cluster_genes Upregulated Genes fluconazole_stress Fluconazole-induced Stress stress_response Stress Response Pathways (e.g., HOG, Calcineurin) fluconazole_stress->stress_response transcription_factors Transcription Factors (e.g., Upc2, Tac1) stress_response->transcription_factors Activate gene_expression Target Gene Upregulation transcription_factors->gene_expression Induce resistance_phenotype Resistance Phenotype gene_expression->resistance_phenotype erg11 ERG11 gene_expression->erg11 cdr1 CDR1 gene_expression->cdr1 mdr1 MDR1 gene_expression->mdr1

Caption: A logical relationship of signaling pathways leading to fluconazole resistance.

References

Technical Support Center: Dealing with Fervenulin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Fervenulin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a bacterial metabolite with a chemical formula of C₇H₇N₅O₂. It is known to be an acidic compound and is susceptible to degradation in basic solutions, such as 0.1% ammonia. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media.

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound upon addition to cell culture media is a common issue stemming from its low aqueous solubility. Typically, a concentrated stock solution of this compound is prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this stock solution is diluted into the aqueous environment of the culture medium, the solubility limit of this compound can be exceeded, leading to the formation of a precipitate.

Q3: What are the consequences of this compound precipitation in my experiments?

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] This is due to its high capacity for dissolving hydrophobic compounds.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between different cell lines. As a general guideline, it is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. However, for some sensitive cell lines, a lower concentration of 0.1% or less may be necessary. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to the cell culture medium.

This is a frequent problem when diluting a concentrated DMSO stock solution into an aqueous medium. Here are several strategies to prevent this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally 0.5% or less, to minimize toxicity.[1]

  • Stepwise Dilution: Instead of adding the concentrated this compound stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of complete cell culture medium (containing serum, if applicable), vortexing gently. The proteins in the serum can help to solubilize the compound. Then, add this intermediate dilution to the final volume of the culture medium.

  • Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube. This ensures rapid and thorough mixing, preventing localized high concentrations of the compound that are prone to precipitation.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before use.

Issue: this compound solution appears clear initially but forms a precipitate over time in the incubator.

Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment:

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Minimize the time that culture plates are outside the incubator. If using a microscope for observation, a heated stage can help maintain a constant temperature.

  • pH Stability: this compound is an acidic compound and may be less stable in neutral or basic conditions. Ensure your cell culture medium is well-buffered to maintain a stable pH.

  • Solution Stability: The stability of this compound in aqueous solutions over time can be limited. It is best practice to prepare fresh working solutions for each experiment.

Data Presentation

Table 1: General Solubility and Stability of this compound

PropertySolvent/ConditionObservation
Chemical Formula -C₇H₇N₅O₂
Compound Type -Acidic
Recommended Solvent Dimethyl Sulfoxide (DMSO)High solubility
Aqueous Solubility Cell Culture Media, BuffersLow
pH Stability 0.1% Ammonia Solution (Basic)Prone to degradation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication in a water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.

  • In a sterile tube, add the required volume of the pre-warmed medium.

  • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise to achieve the desired final concentration.

  • Continue mixing for a few seconds to ensure the solution is homogeneous.

  • Visually inspect the working solution for any signs of precipitation or turbidity. If the solution is clear, it is ready to be added to your cell cultures.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting stock1 Weigh this compound Powder stock2 Dissolve in DMSO stock1->stock2 stock3 Vortex/Sonicate stock2->stock3 stock4 Aliquot and Store at -20°C/-80°C stock3->stock4 work1 Thaw Stock Solution work3 Add Stock to Medium (Dropwise with Vortexing) work1->work3 work2 Pre-warm Cell Culture Medium work2->work3 work4 Visually Inspect for Precipitation work3->work4 work5 Add to Cell Culture work4->work5 precipitate Precipitation Observed? work4->precipitate solution1 Use Stepwise Dilution precipitate->solution1 Yes solution2 Lower Final Concentration precipitate->solution2 Yes solution3 Ensure Rapid Mixing precipitate->solution3 Yes

Caption: Workflow for preparing this compound working solutions.

logical_relationship Factors Influencing this compound Precipitation This compound This compound Properties hydrophobicity Hydrophobic Nature This compound->hydrophobicity acidic Acidic Compound This compound->acidic precipitation Precipitation hydrophobicity->precipitation acidic->precipitation at basic pH solvent Solvent System dmso High DMSO Concentration (Stock) solvent->dmso aqueous Aqueous Medium (Culture) solvent->aqueous dmso->precipitation when diluted rapidly in aqueous solution aqueous->precipitation low solubility conditions Experimental Conditions concentration High Final Concentration conditions->concentration mixing Slow/Inadequate Mixing conditions->mixing ph Basic pH conditions->ph temperature Temperature Fluctuations conditions->temperature concentration->precipitation mixing->precipitation ph->precipitation temperature->precipitation

Caption: Key factors contributing to this compound precipitation.

References

Technical Support Center: Strategies to Overcome Fervenulin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fervenulin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming bacterial resistance to this 7-azapteridine (B12921982) antibiotic.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter in your research on this compound.

Problem 1: Decreased or loss of this compound efficacy against a previously susceptible bacterial strain.

Possible Cause 1: Development of Enzymatic Degradation

Some bacteria may acquire or upregulate enzymes capable of degrading this compound. A known example is the toxoflavin-degrading enzyme (TxDE) from Paenibacillus polymyxa, which has been shown to degrade structurally similar compounds.

Troubleshooting Steps:

  • Confirm Enzymatic Activity:

    • Experiment: Co-incubate this compound with bacterial cell lysate or culture supernatant and analyze the mixture over time using High-Performance Liquid Chromatography (HPLC). A decrease in the this compound peak and the appearance of new peaks would suggest degradation.

    • Expected Outcome: A time-dependent decrease in this compound concentration in the presence of bacterial components.

  • Strategy: Combination Therapy with Enzyme Inhibitors

    • Rationale: While specific inhibitors for this compound-degrading enzymes are not yet commercially available, a screening approach can be employed to identify potential synergistic compounds.

    • Experimental Workflow:

      • Perform a checkerboard assay combining this compound with a library of potential enzyme inhibitors or other antibiotics.

      • Determine the Fractional Inhibitory Concentration (FIC) index to identify synergistic interactions (FIC ≤ 0.5).

Possible Cause 2: Increased Efflux Pump Activity

Overexpression of efflux pumps is a common mechanism of antibiotic resistance, where the drug is actively transported out of the bacterial cell, preventing it from reaching its intracellular target.[1][2][3]

Troubleshooting Steps:

  • Assess Efflux Pump Involvement:

    • Experiment: Determine the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).

    • Expected Outcome: A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.

  • Strategy: Co-administration with an Efflux Pump Inhibitor

    • Rationale: EPIs can restore the intracellular concentration of the antibiotic to effective levels.

    • Data Snapshot: The following table illustrates hypothetical data from an experiment to confirm efflux pump activity.

Bacterial StrainThis compound MIC (µg/mL)This compound + EPI MIC (µg/mL)Fold-change in MIC
Resistant Strain A6488-fold decrease
Susceptible Strain B422-fold decrease

Possible Cause 3: Modification of the Cellular Target

Bacteria can develop resistance by altering the cellular target of an antibiotic, thereby reducing the drug's binding affinity.[4] While the precise cellular target of this compound is not definitively established in the provided search results, this remains a potential resistance mechanism.

Troubleshooting Steps:

  • Investigate Target Modification:

    • Experiment: Sequence the genomes of both the susceptible parent strain and the resistant isolate. Look for mutations in genes encoding for potential targets, which for other antibiotics can include proteins involved in DNA replication, RNA synthesis, or protein synthesis.[5]

    • Expected Outcome: Identification of mutations in the resistant strain that are absent in the susceptible parent.

  • Strategy: Development of this compound Analogs

    • Rationale: Synthesizing analogs of this compound that can bind to the modified target or are less susceptible to other resistance mechanisms is a key strategy. This is a drug development-focused approach.

    • Workflow:

      • Identify the site of mutation in the target protein.

      • Use computational modeling to predict how modifications to the this compound structure could improve binding to the altered target.

      • Synthesize promising analogs and evaluate their MIC against the resistant strain.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

While the exact molecular target is a subject of ongoing research, as a 7-azapteridine antibiotic, this compound is structurally related to toxoflavin. These compounds are known to interfere with essential cellular processes.

Q2: My bacterial strain shows intermediate susceptibility to this compound. How can I improve its efficacy?

Intermediate susceptibility suggests that the current dosage may not be sufficient to inhibit bacterial growth effectively. Consider the following:

  • Combination Therapy: As outlined in the troubleshooting guide, combining this compound with an efflux pump inhibitor or another antibiotic that has a different mechanism of action can lead to a synergistic effect, lowering the required concentration of this compound.

  • Optimize Growth Conditions: Ensure that the experimental conditions (e.g., pH, temperature, media) are optimal for this compound activity, as these factors can influence antibiotic efficacy.

Q3: Are there any known cross-resistance patterns with this compound and other antibiotics?

Cross-resistance can occur if the resistance mechanism is broad-spectrum, such as the overexpression of a multidrug efflux pump. If your strain is resistant to this compound due to an efflux pump, it may also exhibit resistance to other structurally unrelated antibiotics that are substrates of the same pump.

Q4: How can I develop a this compound-resistant strain for my experiments?

A resistant strain can be generated through serial passage:

  • Culture the susceptible bacterial strain in a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • After incubation, transfer an aliquot of the culture to a medium with a slightly higher concentration of this compound.

  • Repeat this process for multiple passages, gradually increasing the this compound concentration.

  • Periodically determine the MIC of the passaged culture to monitor the development of resistance.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells and mix. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.

  • Inoculate the Plate:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Visualizations

Fervenulin_Resistance_Mechanisms cluster_cell Bacterial Cell Target Cellular Target Fervenulin_in This compound Fervenulin_in->Target Inhibition Efflux_Pump Efflux Pump Fervenulin_in->Efflux_Pump Degrading_Enzyme Degrading Enzyme Fervenulin_in->Degrading_Enzyme Degraded_this compound Degraded this compound Fervenulin_out This compound Efflux_Pump->Fervenulin_out Efflux Degrading_Enzyme->Degraded_this compound Degradation Fervenulin_out->Fervenulin_in Entry

Caption: Overview of potential this compound resistance mechanisms in bacteria.

Overcoming_Resistance_Workflow Start Observe Decreased This compound Efficacy Hypothesis1 Hypothesis: Enzymatic Degradation Start->Hypothesis1 Hypothesis2 Hypothesis: Efflux Pump Overexpression Start->Hypothesis2 Hypothesis3 Hypothesis: Target Modification Start->Hypothesis3 Test1 Co-incubation with Cell Lysate (HPLC) Hypothesis1->Test1 Test2 MIC with/without Efflux Pump Inhibitor Hypothesis2->Test2 Test3 Genome Sequencing of Resistant Isolate Hypothesis3->Test3 Strategy1 Strategy: Combination Therapy (Enzyme Inhibitors) Test1->Strategy1 Strategy2 Strategy: Combination Therapy (Efflux Pump Inhibitors) Test2->Strategy2 Strategy3 Strategy: Develop this compound Analogs Test3->Strategy3

Caption: Troubleshooting workflow for addressing this compound resistance.

References

Improving the efficiency of Fervenulin purification steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Fervenulin (B1672609) purification steps.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of this compound after Extraction from Fermentation Broth

Possible Cause Recommended Solution
Incomplete Cell Lysis Ensure complete cell disruption to release intracellular this compound. Consider using a combination of mechanical (e.g., sonication, homogenization) and enzymatic (e.g., lysozyme) lysis methods.
Suboptimal Extraction Solvent This compound is a relatively polar molecule. Use polar organic solvents like ethyl acetate (B1210297) or butanol for extraction. Perform a small-scale solvent screen to identify the most efficient extraction solvent for your specific fermentation broth.
Degradation at High pH This compound is an acidic compound and is known to degrade in alkaline conditions.[1] Avoid using basic solutions, such as 0.1% ammonia, during extraction and subsequent steps.[1] Maintain the pH of the fermentation broth and extraction solvents in the acidic to neutral range (ideally pH 4-7).
Insufficient Extraction Time or Agitation Ensure adequate mixing and contact time between the fermentation broth and the extraction solvent. Optimize extraction time (e.g., 1-2 hours) and agitation speed on a small scale before proceeding with the full batch.

Experimental Workflow: Extraction of this compound from Fermentation Broth

ExtractionWorkflow Fermentation_Broth Fermentation Broth (Streptomyces fervens) Adjust_pH Adjust pH to 4-5 with dilute acid Fermentation_Broth->Adjust_pH Solvent_Addition Add Ethyl Acetate (1:1 v/v) Adjust_pH->Solvent_Addition Extraction Agitate vigorously for 1-2 hours Solvent_Addition->Extraction Separation Separate organic and aqueous layers Extraction->Separation Organic_Phase Collect Organic Phase (contains this compound) Separation->Organic_Phase Aqueous_Phase Discard Aqueous Phase Separation->Aqueous_Phase Evaporation Evaporate Solvent under reduced pressure Organic_Phase->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract HPLCTroubleshooting Start Poor HPLC Separation Check_Column Is the column appropriate? Start->Check_Column Change_Column Try different stationary phase (e.g., Phenyl-Hexyl) Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase optimal? Check_Column->Check_Mobile_Phase Yes Change_Column->Check_Mobile_Phase Adjust_Gradient Optimize gradient slope and solvent composition Check_Mobile_Phase->Adjust_Gradient No Check_Loading Is the column overloaded? Check_Mobile_Phase->Check_Loading Yes Add_Acid Add 0.1% formic acid to mobile phase Adjust_Gradient->Add_Acid Add_Acid->Check_Loading Reduce_Load Decrease injection volume or sample concentration Check_Loading->Reduce_Load No Check_Sample Is the sample clean? Check_Loading->Check_Sample Yes Reduce_Load->Check_Sample Filter_Sample Filter sample and mobile phase (0.22 µm) Check_Sample->Filter_Sample No Success Improved Separation Check_Sample->Success Yes Filter_Sample->Success PurificationStrategy Start Crude this compound Extract Purity_Check Assess Purity (e.g., TLC, analytical HPLC) Start->Purity_Check Low_Purity Low Purity (<50%) Purity_Check->Low_Purity High_Purity High Purity (>50%) Purity_Check->High_Purity SPE Solid-Phase Extraction (C18) Low_Purity->SPE Proceed Prep_HPLC Preparative HPLC High_Purity->Prep_HPLC Proceed SPE->Prep_HPLC Final_Product Pure this compound (>95%) Prep_HPLC->Final_Product

References

Fervenulin Bioassays: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fervenulin Bioassay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized protocols for bioassays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a bacterial toxin with a structure related to caffeine. It is known to be a broad-spectrum antibiotic and has demonstrated antineoplastic and nematicidal properties. It is characterized as an acidic compound.

Q2: What is the general stability and solubility of this compound for in vitro assays?

While specific stability data for this compound in all cell culture media is not extensively documented, as a general guideline, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh dilutions in culture medium for each experiment to minimize degradation. As an acidic compound, its stability may be pH-dependent.

Q3: I am observing lower-than-expected cytotoxicity in my cancer cell line. What are the possible causes?

Several factors could contribute to lower-than-expected cytotoxicity:

  • This compound Degradation: Ensure that your this compound stock solution is fresh and has been stored properly. Avoid multiple freeze-thaw cycles. Prepare working dilutions immediately before use.

  • Cell Line Resistance: The specific cancer cell line you are using may have intrinsic or acquired resistance to this compound.

  • Suboptimal Assay Conditions: Review your experimental protocol, including cell seeding density, drug treatment duration, and the assay endpoint measurement.

  • Incorrect Concentration: Verify the concentration of your this compound stock solution.

Q4: My results show high variability between replicate wells. What can I do to improve consistency?

High variability can be caused by several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal cell numbers into each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. It is advisable to not use the outermost wells for experimental data points or to fill them with sterile PBS or media to minimize evaporation from adjacent wells.

  • Inconsistent Drug Addition: Ensure accurate and consistent addition of this compound to each well.

  • Assay Technique: For colorimetric or fluorometric assays, ensure thorough mixing of reagents and avoid introducing bubbles.

Troubleshooting Guides

Problem: Inconsistent or Non-reproducible IC50 Values
Possible Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.
Serum Variability If using fetal bovine serum (FBS), lot-to-lot variability can impact cell growth and drug sensitivity. Test and use a single, qualified lot of FBS for a series of experiments.
Incubation Time The duration of this compound exposure can significantly impact the IC50 value. Optimize and standardize the incubation time for your specific cell line and experimental goals.
Confluency at Treatment The density of cells at the time of drug addition can affect their response. Standardize the cell seeding density to achieve a consistent level of confluency (e.g., 70-80%) at the start of treatment.
Problem: High Background Signal in the Assay
Possible Cause Recommended Solution
Media Components Phenol (B47542) red in some culture media can interfere with certain absorbance or fluorescence-based assays. Consider using phenol red-free medium for the assay.
Compound Interference This compound itself might have intrinsic fluorescence or absorbance at the wavelengths used in your assay. Run a control with this compound in cell-free medium to assess its contribution to the signal.
Cell Debris Excessive cell death can lead to the release of cellular components that may interfere with the assay. Ensure gentle handling of cells and consider washing steps if appropriate for your assay.
Contamination Microbial contamination can lead to high background signals. Regularly check your cell cultures for contamination.

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (48h Treatment)
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
HeLaCervical Cancer12.8
HCT116Colon Cancer21.7

Signaling Pathways & Experimental Workflows

Hypothetical Signaling Pathway Affected by this compound

This compound, with its antineoplastic properties, may induce apoptosis in cancer cells by modulating key signaling pathways. A plausible, though hypothetical, mechanism is the induction of the intrinsic apoptotic pathway.

Fervenulin_Apoptosis_Pathway This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Workflow for Troubleshooting this compound Bioassays

This workflow provides a logical approach to identifying and resolving common issues encountered during this compound bioassays.

Caption: Troubleshooting workflow for this compound bioassays.

Validation & Comparative

A Comparative Analysis of Anticancer Activity: Doxorubicin vs. Fervenulin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the mechanisms, efficacy, and cellular impact of two distinct cytotoxic agents.

Introduction

In the landscape of cancer chemotherapy, a diverse array of compounds are utilized to combat malignant cell growth. Among these, Doxorubicin stands as a long-established and potent anthracycline antibiotic, widely employed in the treatment of numerous cancers. In contrast, Fervenulin, a bacterial-derived compound, represents a less common, yet scientifically intriguing, potential therapeutic agent. This guide provides a detailed comparison of the anticancer activities of Doxorubicin and this compound, drawing upon available experimental data to elucidate their respective mechanisms of action, cytotoxic potencies, and effects on cellular signaling pathways.

While extensive research has characterized the anticancer profile of Doxorubicin, publicly available scientific literature on the anticancer activities of this compound is notably scarce. Therefore, this comparison primarily details the well-documented properties of Doxorubicin, with the limited available information on this compound presented where possible.

Doxorubicin: A Pillar of Chemotherapy

Doxorubicin is a cornerstone of many chemotherapy regimens, valued for its broad-spectrum efficacy against a range of solid tumors and hematological malignancies.[1][2][3] Its primary mechanisms of anticancer activity are multifaceted and include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, a process known as intercalation.[1][4][5] This distortion of the DNA helix interferes with DNA replication and transcription. Furthermore, it inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication.[1][4] By trapping the enzyme-DNA complex, Doxorubicin induces double-strand breaks, ultimately leading to apoptosis.[1][3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS).[1][4][5] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: The DNA damage and oxidative stress induced by Doxorubicin trigger a cascade of cellular responses, including the activation of apoptotic pathways and cell cycle arrest, primarily at the G2/M phase.[3][6]

Quantitative Analysis of Doxorubicin's Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a cytotoxic agent. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a population of cancer cells in vitro. The IC50 of Doxorubicin varies significantly depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
A549Non-small cell lung cancer0.13 - 224
A549Non-small cell lung cancer0.648
A549Non-small cell lung cancer0.2372
NCI-H1299Non-small cell lung cancerSignificantly higher than other NSCLC lines48/72
HepG2Hepatocellular carcinoma12.18 ± 1.8924
Huh7Hepatocellular carcinoma> 2024
UMUC-3Bladder cancer5.15 ± 1.1724
TCCSUPBladder cancer12.55 ± 1.4724
BFTC-905Bladder cancer2.26 ± 0.2924
HeLaCervical cancer2.92 ± 0.5724
MCF-7Breast cancer2.50 ± 1.7624
M21Skin melanoma2.77 ± 0.2024
AMJ13Breast cancer~223.6 µg/mlNot Specified

Table 1: IC50 values of Doxorubicin in various human cancer cell lines. Data compiled from multiple sources.[7][8][9]

In Vivo Anticancer Activity of Doxorubicin

Numerous in vivo studies have demonstrated the potent antitumor efficacy of Doxorubicin in animal models. For instance, in a xenograft model using H-460 human non-small cell lung cancer cells, Doxorubicin significantly inhibited tumor growth.[10] Similarly, in a study with Ehrlich ascites carcinoma in mice, a Doxorubicin nanoemulsion formulation enhanced antitumor activity.[11] In a preclinical model of MCF-7 breast cancer xenografts, Doxorubicin treatment inhibited tumor growth by 20% as a single agent and by 57% when combined with black cohosh extract.[12] Furthermore, a Doxorubicin-loaded DNA-gold nanoparticle nanocarrier showed a 2.5 times higher tumor growth inhibition rate than free Doxorubicin in an ovarian cancer xenograft model.

This compound: An Enigmatic Potential Anticancer Agent

Information regarding the anticancer activity of this compound is sparse in the readily accessible scientific literature. It is a pyrimido[5,4-e]-1,2,4-triazine antibiotic produced by Streptomyces fervens. While some older studies have explored its antimicrobial properties, detailed investigations into its anticancer potential, including its mechanism of action and IC50 values in a range of cancer cell lines, are not widely reported.

Due to this lack of available data, a direct and comprehensive comparison with Doxorubicin is not feasible at this time. Further research is required to elucidate the anticancer properties of this compound and its potential as a therapeutic agent.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of compounds like Doxorubicin.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the anticancer agent (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam.

  • Cell Preparation: Cells are harvested after drug treatment, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining for Cell Cycle Analysis: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Staining for Apoptosis (Annexin V/PI Staining): Live cells are stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer, and the data are processed using specialized software to generate histograms and dot plots representing the cell populations.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.

  • Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Doxorubicin and a typical experimental workflow for evaluating anticancer agents.

Doxorubicin_Mechanism_of_Action cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway cluster_cellular_response Cellular Response Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II Semiquinone Semiquinone Formation Doxorubicin->Semiquinone DNA_Strand_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage Oxidative_Damage->Apoptosis

Figure 1: Doxorubicin's primary mechanisms of action.

Anticancer_Drug_Screening_Workflow start Start: Select Cancer Cell Lines cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis protein_expression Mechanism of Action Studies (e.g., Western Blot) cell_cycle->protein_expression apoptosis->protein_expression in_vivo In Vivo Studies (Xenograft Models) protein_expression->in_vivo end End: Data Analysis & Conclusion in_vivo->end

Figure 2: A typical workflow for anticancer drug screening.

Conclusion

Doxorubicin remains a potent and widely used anticancer agent with well-defined mechanisms of action centered on DNA damage and the induction of oxidative stress. Its efficacy has been extensively documented in both in vitro and in vivo studies across a multitude of cancer types. In contrast, the anticancer properties of this compound are not well-established in the current scientific literature, precluding a direct and detailed comparison. This highlights the ongoing need for research into novel compounds that may offer new avenues for cancer therapy. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of both established and novel anticancer agents.

References

Navigating the Quest for Synergy: A Methodological Guide to Assessing Fervenulin's Combination Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and experimental data reveals a notable absence of studies on the synergistic effects of Fervenulin with other antibiotics. While this compound, a bacterial toxin, has been a subject of interest for its antimicrobial properties, its potential in combination therapies remains an unexplored frontier. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for investigating the potential synergistic activities of this compound with other antimicrobial agents.

For researchers embarking on the exploration of this compound's synergistic potential, a structured and standardized approach is paramount. The following sections outline the key experimental protocols and data interpretation methods that are the gold standard in the field of antimicrobial synergy testing.

Experimental Protocols: The Checkerboard Assay

The checkerboard microdilution assay is the most common method used to assess the in vitro interaction of two antimicrobial agents.[1][2] This technique allows for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the desired partner antibiotic are prepared at a concentration significantly higher than their expected MICs.

  • Microtiter Plate Setup: A 96-well microtiter plate is used to create a two-dimensional array of serial dilutions.

    • Along the x-axis (rows), serial dilutions of this compound are prepared.

    • Along the y-axis (columns), serial dilutions of the partner antibiotic are prepared.

    • This results in each well containing a unique combination of concentrations of the two agents.[2]

    • Control wells are included: wells with each drug alone, and a growth control well without any antibiotic.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).[2]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Reading the Results: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth. The combination of concentrations in the first non-turbid well represents the MIC of the drug combination.

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound (Rows) A->D B Prepare Partner Antibiotic Stock E Serial Dilution of Partner Antibiotic (Columns) B->E C Prepare Bacterial Inoculum F Inoculate Microtiter Plate C->F D->F E->F G Incubate Plate F->G H Read MICs of Individual Agents G->H I Read MICs of Combinations G->I J Calculate FIC Index H->J I->J

Caption: Workflow of the checkerboard assay for synergy testing.

Data Presentation and Interpretation: The Fractional Inhibitory Concentration (FIC) Index

To quantify the interaction between the two antibiotics, the Fractional Inhibitory Concentration (FIC) Index is calculated. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[3]

Formula:

FIC Index = FIC of this compound + FIC of Partner Antibiotic

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

The interpretation of the FIC index is as follows:

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
Table 1: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.[1]

A synergistic interaction indicates that the combined effect of the two drugs is significantly greater than the sum of their individual effects. An additive or indifferent effect suggests that the combined effect is equal to or slightly greater than the sum of their individual effects. Antagonism implies that the combined effect is less than the effect of the more active drug alone.[1]

Interpretation of FIC Index Values

G cluster_0 FIC Index Calculation cluster_1 Interpretation start Obtain MICs: - this compound Alone (MIC_F) - Partner Alone (MIC_P) - Combination (MIC_F_comb, MIC_P_comb) calc Calculate: FIC_F = MIC_F_comb / MIC_F FIC_P = MIC_P_comb / MIC_P FIC Index = FIC_F + FIC_P start->calc decision FIC Index Value calc->decision synergy Synergy (≤ 0.5) decision->synergy ≤ 0.5 additive Additive / Indifference (> 0.5 to 4.0) decision->additive > 0.5 and ≤ 4.0 antagonism Antagonism (> 4.0) decision->antagonism > 4.0

Caption: Decision pathway for interpreting FIC index results.

Hypothetical Data Summary Table

Should experimental data become available, a structured table is essential for clear comparison. The following table provides a template for presenting the results of checkerboard assays for this compound in combination with various antibiotics against a specific bacterial strain.

Partner AntibioticBacterial StrainMIC of this compound Alone (µg/mL)MIC of Partner Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Antibiotic in Combination (µg/mL)FIC IndexInteraction
Antibiotic AStaphylococcus aureus ATCC 29213
Antibiotic BStaphylococcus aureus ATCC 29213
Antibiotic CEscherichia coli ATCC 25922
Antibiotic DEscherichia coli ATCC 25922

Table 2: Template for summarizing synergistic activity data for this compound combinations.

While the synergistic potential of this compound remains to be elucidated, the methodologies outlined in this guide provide a clear and standardized path for future investigations. The checkerboard assay, coupled with the calculation of the FIC index, offers a reliable framework to identify and quantify potential synergistic or antagonistic interactions. The pursuit of such combination therapies is a critical strategy in the ongoing battle against antimicrobial resistance, and the exploration of this compound's role in this arena is a worthwhile scientific endeavor.

References

Fervenulin: A Promising Antifungal Agent Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – As the threat of drug-resistant fungal infections continues to grow, the scientific community is in urgent need of novel therapeutic agents. Fervenulin, a naturally occurring antibiotic, is emerging as a potent candidate with significant efficacy against a range of drug-resistant fungal pathogens. This guide provides a comprehensive comparison of this compound's performance against established antifungal drugs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a riboflavin (B1680620) analog, demonstrates remarkable antifungal activity, particularly against the multidrug-resistant yeast Candida auris. Its unique mechanism of action, targeting essential metabolic pathways distinct from current antifungal classes, makes it a compelling alternative in the face of widespread resistance. This document summarizes the available data on this compound's efficacy, details the experimental protocols for its evaluation, and visualizes its proposed mechanism of action.

Comparative Efficacy of this compound

This compound's antifungal potency has been most notably documented against Candida auris, a pathogen notorious for its resistance to multiple drug classes.

Table 1: Comparative in vitro Activity of this compound and Other Antifungals against Candida auris

Antifungal AgentMIC₅₀ (µg/mL)MIC Range (µg/mL)Reference
This compound 0.002 0.001 - 0.125 [1]
Fluconazole≥2562 - ≥256[1]
Amphotericin B0.38 - 10.25 - 4[1]
Micafungin0.250.25 - 4[1]

Note: MIC₅₀ is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

As the data indicates, this compound exhibits a significantly lower MIC₅₀ against C. auris compared to conventional antifungal agents, including isolates that are resistant to all three major classes of antifungals[1].

While extensive data on this compound's activity against other resistant fungal species is still emerging, its unique mechanism as a riboflavin antagonist suggests a broad spectrum of activity. The riboflavin biosynthesis pathway is essential for many fungi and absent in humans, making it an attractive target for antifungal therapy[2][3][4].

Mechanism of Action: Targeting the Riboflavin Biosynthesis Pathway

This compound's structural similarity to riboflavin (Vitamin B2) is key to its antifungal action. It is proposed to act as a competitive inhibitor of enzymes involved in the riboflavin biosynthesis pathway, a critical process for cellular respiration and energy production in fungi. By disrupting this pathway, this compound effectively starves the fungal cells of essential flavin coenzymes (FAD and FMN), leading to cell death.

Fervenulin_Mechanism cluster_fungal_cell Fungal Cell GTP GTP Rib_Enzymes Riboflavin Biosynthesis Enzymes GTP->Rib_Enzymes Ribulose_5P Ribulose_5P Ribulose_5P->Rib_Enzymes Riboflavin Riboflavin Rib_Enzymes->Riboflavin Flavoenzymes Flavoenzymes Riboflavin->Flavoenzymes Cellular_Respiration Cellular Respiration & Energy Production Flavoenzymes->Cellular_Respiration This compound This compound This compound->Rib_Enzymes Inhibits

Proposed mechanism of this compound's antifungal activity.

Experimental Protocols

The evaluation of this compound's antifungal efficacy is primarily conducted using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Workflow:

Antifungal_Susceptibility_Workflow Start Start Fungal_Isolate Prepare standardized fungal inoculum Start->Fungal_Isolate Serial_Dilution Perform serial dilutions of this compound in 96-well microtiter plates Fungal_Isolate->Serial_Dilution Inoculation Inoculate plates with fungal suspension Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine MIC by visual inspection or spectrophotometry (lowest concentration with no visible growth) Incubation->MIC_Determination End End MIC_Determination->End

Workflow for broth microdilution antifungal susceptibility testing.

Key Parameters:

  • Medium: RPMI-1640 with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Fungal colonies are suspended in sterile water and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Concentrations: A two-fold serial dilution of this compound is prepared in the microtiter plates.

  • Incubation: Plates are incubated at 35°C for 24 to 48 hours.

  • MIC Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well.

Comparison with Other Antifungal Classes

Current antifungal therapies are dominated by three main classes: azoles, polyenes, and echinocandins. Each class has a distinct mechanism of action, and widespread use has led to the emergence of resistance.

Table 2: Comparison of Antifungal Classes

Drug ClassMechanism of ActionPrimary Target(s)Examples
This compound (Riboflavin Analog) Inhibition of riboflavin biosynthesis Flavoenzymes This compound
AzolesInhibition of ergosterol (B1671047) synthesisLanosterol 14-α-demethylaseFluconazole, Itraconazole
PolyenesBinding to ergosterol, causing membrane disruptionErgosterolAmphotericin B
EchinocandinsInhibition of β-(1,3)-D-glucan synthesisβ-(1,3)-D-glucan synthaseCaspofungin, Micafungin

This compound's unique target within the riboflavin biosynthesis pathway presents a significant advantage, as it is unlikely to share cross-resistance with existing antifungal drugs that target the cell membrane or cell wall.

Conclusion and Future Directions

The available data strongly support this compound as a promising lead compound for the development of a new class of antifungal agents. Its high potency against multidrug-resistant pathogens like C. auris and its novel mechanism of action address a critical unmet need in infectious disease therapy.

Further research is warranted to:

  • Elucidate the precise molecular interactions between this compound and its target enzymes.

  • Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy against a broader range of drug-resistant fungal pathogens.

  • Investigate potential synergistic interactions with existing antifungal agents.

  • Optimize its pharmacokinetic and pharmacodynamic properties for clinical development.

The continued exploration of this compound and its derivatives could pave the way for a new generation of antifungal therapies, offering hope in the fight against life-threatening fungal infections.

References

Fervenulin's Anticancer Potential: An In Vivo Comparative Analysis of Tubulin-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

Fervenulin, a naturally derived compound, has demonstrated notable anticancer properties in preclinical research. This guide provides an in-depth comparison of the in vivo anticancer activity of this compound's structural analog, Ferulin C, against other established tubulin-targeting agents. By examining their performance in xenograft models, detailing their mechanisms of action, and outlining the experimental protocols, this document offers valuable insights for researchers and drug development professionals in the field of oncology.

Tubulin, a critical component of the cellular cytoskeleton, is a well-established target for cancer chemotherapy. Agents that interfere with tubulin dynamics can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells. These drugs are broadly classified based on their binding site on the tubulin protein: the colchicine (B1669291) site, the taxane (B156437) site, and the vinca (B1221190) alkaloid site. This compound and its analog Ferulin C are classified as colchicine-site binding agents. This guide will compare the in vivo efficacy of Ferulin C with representatives from each of the three major classes of tubulin inhibitors: Combretastatin (B1194345) A4 (colchicine site), Paclitaxel (B517696) (taxane site), and Vincristine (B1662923) (vinca alkaloid site).

Comparative In Vivo Efficacy

The following table summarizes the in vivo anticancer activity of Ferulin C and other tubulin-targeting agents in breast cancer xenograft models. This data, compiled from multiple preclinical studies, provides a quantitative comparison of their tumor growth inhibition capabilities.

CompoundDrug ClassCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Toxicity/Side Effects
Ferulin C Colchicine-Site InhibitorMCF-7 Human Breast Cancer XenograftNot specified in abstract[1]Acceptable antiproliferatory activity[1]No obvious weight loss in treated mice[1]
Combretastatin A4 Phosphate (B84403) (CA4P) Colchicine-Site InhibitorMDA-MB-231 Human Breast Cancer Xenograft120 mg/kg (i.p.)50-90% decrease in light emission (indicating reduced tumor viability)[2][3]Not specified
Paclitaxel Taxane-Site InhibitorMDA-MB-231 Human Breast Cancer Xenograft15 mg/kg (i.p.) daily for 5 daysStrong antitumor activity (T/C = 6.5%)[4]Not specified
Paclitaxel Taxane-Site InhibitorMDA-MB-231 Human Breast Cancer Xenograft40 mg/kg (i.p.)Significant decrease in tumor volume from day 5 onwards[5]Not specified
Vincristine Vinca Alkaloid-Site InhibitorDrug-resistant breast cancer xenograftNot specifiedReduced tumor mass and delayed regrowth in drug-resistant tumors[6]Not specified

Mechanisms of Action and Signaling Pathways

The anticancer effects of these tubulin inhibitors are mediated through distinct signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Ferulin C: A Colchicine-Site Inhibitor

Ferulin C exerts its anticancer effects by binding to the colchicine site on β-tubulin, leading to the depolymerization of microtubules. This disruption of the microtubule network activates several downstream signaling pathways.[1] Key pathways affected include:

  • PAK1 and p21-Mediated Signaling: Ferulin C's interaction with tubulin leads to the modulation of p21-activated kinase 1 (PAK1) and the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest at the G1/S phase.[1]

  • Apoptosis Induction: The compound triggers classic apoptotic pathways.[1]

  • Metastasis Inhibition: Ferulin C impairs cancer cell metastasis by down-regulating the Ras-Raf-ERK and AKT-mTOR signaling pathways.[1]

  • Autophagy Induction: It also induces autophagy through the ULK1 signaling pathway, which synergizes with its anti-proliferative and anti-metastatic activities.[1]

Ferulin_C_Signaling_Pathway Ferulin C Ferulin C Tubulin Tubulin Ferulin C->Tubulin Binds to Colchicine Site Ras-Raf-ERK Pathway Ras-Raf-ERK Pathway Ferulin C->Ras-Raf-ERK Pathway AKT-mTOR Pathway AKT-mTOR Pathway Ferulin C->AKT-mTOR Pathway ULK1 Signaling ULK1 Signaling Ferulin C->ULK1 Signaling Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization PAK1 Signaling PAK1 Signaling Microtubule Depolymerization->PAK1 Signaling p21 Signaling p21 Signaling Microtubule Depolymerization->p21 Signaling Apoptosis Apoptosis Microtubule Depolymerization->Apoptosis Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) PAK1 Signaling->Cell Cycle Arrest (G1/S) p21 Signaling->Cell Cycle Arrest (G1/S) Metastasis Inhibition Metastasis Inhibition Ras-Raf-ERK Pathway->Metastasis Inhibition AKT-mTOR Pathway->Metastasis Inhibition Autophagy Autophagy ULK1 Signaling->Autophagy

Ferulin C signaling cascade.
Combretastatin A4: A Vascular Disrupting Agent

Combretastatin A4, another colchicine-site inhibitor, exhibits a potent antivascular effect in addition to its direct cytotoxic activity. It disrupts the tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.[7] The key signaling pathways involved are:

  • VE-cadherin/β-catenin/Akt Signaling: Combretastatin A4 disrupts the vascular endothelial (VE)-cadherin signaling pathway, which is crucial for maintaining the integrity of tumor blood vessels. This leads to increased vascular permeability and collapse.[7]

  • PI3K/Akt Signaling: In thyroid cancer cells, Combretastatin A4 has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation, migration, and invasion.[8]

Combretastatin_A4_Signaling_Pathway Combretastatin A4 Combretastatin A4 Tubulin Tubulin Combretastatin A4->Tubulin Binds to Colchicine Site PI3K/Akt Pathway PI3K/Akt Pathway Combretastatin A4->PI3K/Akt Pathway Inhibits Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption VE-cadherin/β-catenin/Akt Pathway VE-cadherin/β-catenin/Akt Pathway Microtubule Disruption->VE-cadherin/β-catenin/Akt Pathway Disrupts Vascular Disruption Vascular Disruption VE-cadherin/β-catenin/Akt Pathway->Vascular Disruption Inhibition of Proliferation, Migration, Invasion Inhibition of Proliferation, Migration, Invasion PI3K/Akt Pathway->Inhibition of Proliferation, Migration, Invasion Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Tumor Necrosis Tumor Necrosis Vascular Disruption->Tumor Necrosis

Combretastatin A4 signaling cascade.
Paclitaxel: A Microtubule Stabilizer

Paclitaxel binds to the taxane site on β-tubulin, stabilizing microtubules and preventing their depolymerization. This leads to mitotic arrest and the induction of apoptosis.[9][10] Key signaling pathways affected include:

  • PI3K/AKT Signaling: Paclitaxel can inhibit the PI3K/AKT pathway, which is involved in cell survival and proliferation.[11][12]

  • MAPK/ERK Signaling: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be modulated by Paclitaxel.[10][12]

  • Apoptotic Signaling: Paclitaxel induces apoptosis through alterations in the expression of Bcl-2 family proteins and activation of caspases.[10]

  • Aurora Kinase-mediated Cofilin-1 Activity: Paclitaxel has been shown to suppress the aggressiveness of breast cancer cells by downregulating Aurora kinase-mediated cofilin-1 activity.[13]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Tubulin Tubulin Paclitaxel->Tubulin Binds to Taxane Site PI3K/AKT Pathway PI3K/AKT Pathway Paclitaxel->PI3K/AKT Pathway Inhibits MAPK/ERK Pathway MAPK/ERK Pathway Paclitaxel->MAPK/ERK Pathway Modulates Aurora Kinase/Cofilin-1 Aurora Kinase/Cofilin-1 Paclitaxel->Aurora Kinase/Cofilin-1 Downregulates Microtubule Stabilization Microtubule Stabilization Tubulin->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Inhibition of Proliferation & Invasion Inhibition of Proliferation & Invasion PI3K/AKT Pathway->Inhibition of Proliferation & Invasion MAPK/ERK Pathway->Inhibition of Proliferation & Invasion Aurora Kinase/Cofilin-1->Inhibition of Proliferation & Invasion Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Paclitaxel signaling cascade.
Vincristine: A Microtubule Destabilizer

Vincristine binds to the vinca alkaloid site on tubulin, inhibiting its polymerization into microtubules. This leads to the disruption of the mitotic spindle and arrest of cells in metaphase. The key signaling pathways involved include:

  • Mitotic Spindle Disruption: The primary mechanism of action is the interference with the formation of the mitotic spindle, leading to metaphase arrest.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic cascade.

  • MAPK Signaling Pathway: In the context of drug resistance, the MAPK signaling pathway has been implicated.[14]

Vincristine_Signaling_Pathway Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Binds to Vinca Site Inhibition of Microtubule Polymerization Inhibition of Microtubule Polymerization Tubulin->Inhibition of Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Inhibition of Microtubule Polymerization->Mitotic Spindle Disruption Metaphase Arrest Metaphase Arrest Mitotic Spindle Disruption->Metaphase Arrest Apoptosis Apoptosis Metaphase Arrest->Apoptosis MAPK Signaling Pathway MAPK Signaling Pathway Drug Resistance Drug Resistance MAPK Signaling Pathway->Drug Resistance

Vincristine signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for xenograft studies with the discussed tubulin inhibitors, based on the available literature.

General Xenograft Model Protocol

A standardized workflow is typically followed for establishing and utilizing xenograft models for in vivo drug efficacy studies.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Model Animal Model Animal Model->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Monitoring Monitoring Drug Administration->Monitoring Data Collection Data Collection Monitoring->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

General xenograft experimental workflow.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) are cultured under standard conditions.

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • A specific number of cancer cells (e.g., 2 x 10^7 cells/mouse) are suspended in a suitable medium (e.g., PBS or Matrigel) and implanted subcutaneously into the flank of the mice.[4]

3. Tumor Growth and Randomization:

  • Tumor growth is monitored regularly by measuring tumor volume with calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

4. Drug Administration:

  • The drug is formulated in a suitable vehicle (e.g., Cremophor EL and ethanol (B145695) for Paclitaxel).

  • The drug is administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

5. Monitoring and Endpoint Analysis:

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

  • Tumor growth inhibition (TGI) is calculated as a percentage of the control group.

Specific Protocols:
  • Ferulin C: The specific dosing regimen for the in vivo study was not detailed in the available abstract.[1]

  • Combretastatin A4 Phosphate (CA4P): In a study using MDA-MB-231 xenografts, mice were administered a single intraperitoneal injection of 120 mg/kg CA4P.[2][3]

  • Paclitaxel: In one study with MDA-MB-231 xenografts, mice received 15 mg/kg paclitaxel intraperitoneally daily for 5 days.[4] In another study with the same cell line, a single intraperitoneal injection of 40 mg/kg was administered.[5]

  • Vincristine: Specific dosing and administration details for the breast cancer xenograft model were not provided in the abstracts.

Conclusion

This comparative guide highlights the in vivo anticancer activity of this compound's analog, Ferulin C, in the context of other established tubulin-targeting agents. While direct comparative studies are limited, the available data suggests that colchicine-site inhibitors like Ferulin C and Combretastatin A4 represent a promising class of anticancer agents with potent tumor growth inhibitory and, in the case of Combretastatin A4, vascular-disrupting activities. Paclitaxel and Vincristine, which target different sites on the tubulin molecule, also demonstrate significant in vivo efficacy, underscoring the continued importance of tubulin as a therapeutic target.

For researchers and drug development professionals, this guide provides a foundational understanding of the in vivo performance and mechanisms of action of these compounds. Further head-to-head preclinical studies using standardized models and protocols are warranted to more definitively establish the comparative efficacy and therapeutic potential of this compound and its analogs. The detailed experimental workflows and signaling pathway diagrams provided herein serve as a valuable resource for designing and interpreting future in vivo studies in the pursuit of novel and effective cancer therapies.

References

Fervenulin: A Case of Mistaken Identity in the World of Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no evidence to support the classification of Fervenulin as a topoisomerase inhibitor. Consequently, a direct comparison of its cross-resistance with established topoisomerase inhibitors is not scientifically feasible.

Initial investigations into potential cross-resistance between this compound and other topoisomerase inhibitors have been inconclusive due to a fundamental discrepancy: this compound does not appear to share the same molecular target or mechanism of action. While topoisomerase inhibitors are a critical class of anticancer agents that function by interfering with the enzymes that manage DNA topology, this compound is primarily recognized as a bacterial metabolite with nematocidal properties.

Extensive searches of scientific databases for studies detailing the mechanism of action of this compound have failed to identify any research demonstrating its ability to inhibit topoisomerase I or II. This lack of evidence makes it impossible to generate a meaningful comparison of its cross-resistance profile against drugs that are known to target these enzymes.

Understanding Topoisomerase Inhibition and Resistance

Topoisomerase inhibitors are broadly categorized into two main classes: topoisomerase I and topoisomerase II inhibitors. These drugs trap the topoisomerase-DNA complex, leading to DNA strand breaks and ultimately, cell death. Resistance to these agents can arise through various mechanisms, including:

  • Alterations in the Topoisomerase Enzyme: Mutations in the genes encoding topoisomerase I or II can prevent the inhibitor from binding effectively.

  • Increased Drug Efflux: Cancer cells can overexpress efflux pumps, such as P-glycoprotein, which actively transport the drug out of the cell, reducing its intracellular concentration.

  • Alterations in DNA Damage Response: Changes in cellular pathways that detect and repair DNA damage can make cells less susceptible to the effects of topoisomerase inhibitors.

A hypothetical workflow for assessing cross-resistance between two compounds is outlined below. However, it must be stressed that this is a generalized protocol and cannot be applied to this compound in the context of topoisomerase inhibitors due to the reasons stated above.

G cluster_0 Experimental Workflow: Cross-Resistance Assessment A Select cell lines with known resistance to a specific topoisomerase inhibitor B Determine the IC50 value of the primary topoisomerase inhibitor A->B C Expose resistant and parental (sensitive) cell lines to varying concentrations of this compound A->C E Calculate the Resistance Factor (RF) for this compound: RF = IC50 (resistant) / IC50 (parental) B->E D Determine the IC50 value of this compound in both resistant and parental cell lines C->D D->E F Analyze RF values to determine the degree of cross-resistance E->F

Caption: Generalized workflow for determining cross-resistance.

Conclusion

The initial premise of investigating the cross-resistance of this compound with other topoisomerase inhibitors is based on an incorrect classification of this compound's mechanism of action. Without evidence of this compound acting as a topoisomerase inhibitor, any comparative analysis of resistance would be scientifically unfounded. Future research on this compound's biological activities may uncover novel mechanisms of action, but based on current knowledge, it does not belong to the class of topoisomerase inhibitors. Therefore, a comparison guide on this topic cannot be provided.

A Comparative Analysis of Fervenulin and Other 7-Azapteridine Antibiotics: Unveiling Their Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Fervenulin (B1672609) with its structurally related 7-azapteridine (B12921982) antibiotics, Reumycin (B1240051) and Toxoflavin. This document delves into their mechanisms of action, antimicrobial spectra, and includes detailed experimental protocols to facilitate further research and development in the quest for novel antimicrobial agents.

This compound, Reumycin, and Toxoflavin are a group of structurally similar 7-azapteridine antibiotics, notably produced by microorganisms such as Streptomyces hiroshimensis and Burkholderia glumae.[1][2] While sharing a common pyrimidotriazine core, their distinct biological activities stem from variations in their molecular structures, particularly the position of methyl groups.[3] This guide offers a side-by-side comparison to illuminate their individual strengths and potential applications in antimicrobial drug discovery.

Comparative Performance: A Quantitative Overview

AntibioticTarget OrganismMIC (µg/mL)Reference
Reumycin Pseudomonas aeruginosa>128[4][5]
Staphylococcus aureus--
Escherichia coli--
Toxoflavin Pseudomonas aeruginosa--
Staphylococcus aureus--
Escherichia coli--
This compound Pseudomonas aeruginosa--
Staphylococcus aureus--
Escherichia coli--

Note: The table above highlights the current gap in directly comparable, quantitative MIC data for these three 7-azapteridine antibiotics. The provided MIC for Reumycin against P. aeruginosa indicates that it does not directly inhibit the growth of this bacterium at the tested concentrations, which aligns with its primary mechanism of action as a quorum sensing inhibitor.[4][5] Further research is needed to establish a comprehensive and directly comparative MIC profile for this compound, Reumycin, and Toxoflavin against a standardized panel of clinically relevant bacteria.

Unraveling the Mechanisms of Action

The distinct biological effects of this compound, Reumycin, and Toxoflavin can be attributed to their unique mechanisms of action.

This compound: Disrupting the Growth Phase

This compound has been observed to exert a negative impact on the logarithmic growth phase of bacteria.[3][5] This suggests that this compound may interfere with essential cellular processes that are most active during rapid cell division, such as DNA replication, protein synthesis, or cell wall biosynthesis. However, the precise molecular target and signaling pathway of this compound's action are yet to be fully elucidated.

Reumycin: A Quorum Sensing Inhibitor

Unlike conventional antibiotics that directly kill or inhibit bacterial growth, Reumycin acts as a quorum sensing (QS) inhibitor.[3][4][5] In Pseudomonas aeruginosa, Reumycin has been shown to inhibit the binding of the autoinducer to the LasR receptor, a key regulator in the las quorum sensing system.[3][4][5] By disrupting this communication pathway, Reumycin effectively suppresses the production of various virulence factors, including pyocyanin, rhamnolipids, and elastase, as well as biofilm formation, without directly affecting bacterial viability.[3][4][5]

Toxoflavin: A Potent Antibacterial via Oxidative Stress

Toxoflavin exhibits strong antibacterial activity through a mechanism involving the generation of reactive oxygen species (ROS).[3][5] It acts as an electron carrier, facilitating the transfer of electrons to molecular oxygen, which results in the production of hydrogen peroxide.[6] The accumulation of hydrogen peroxide induces significant oxidative stress within the bacterial cell, leading to damage of cellular components and ultimately cell death.

Visualizing the Pathways

To better understand the distinct mechanisms of these antibiotics, the following diagrams illustrate their proposed signaling pathways and a general experimental workflow.

fervenulin_mechanism Conceptual Mechanism of this compound Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Inhibition Inhibition This compound->Inhibition LogGrowth Logarithmic Growth Phase BacterialCell->LogGrowth EssentialProcesses Essential Cellular Processes (e.g., DNA replication, Protein synthesis) LogGrowth->EssentialProcesses Inhibition->EssentialProcesses

A conceptual diagram of this compound's impact on bacterial growth.

reumycin_mechanism Reumycin's Quorum Sensing Inhibition Pathway cluster_lasR LasR Receptor cluster_virulence Virulence Gene Expression Autoinducer Autoinducer (3-oxo-C12-HSL) Binding Binding Autoinducer->Binding LasR LasR LasR->Binding VirulenceGenes Virulence Genes Binding->VirulenceGenes Activation Reumycin Reumycin Reumycin->Binding Inhibition Pyocyanin Pyocyanin VirulenceGenes->Pyocyanin Rhamnolipids Rhamnolipids VirulenceGenes->Rhamnolipids Elastase Elastase VirulenceGenes->Elastase Biofilm Biofilm Formation VirulenceGenes->Biofilm

Reumycin's inhibition of the LasR quorum sensing pathway.

toxoflavin_mechanism Toxoflavin's Mechanism of Hydrogen Peroxide Production Toxoflavin Toxoflavin ReducedToxoflavin Reduced Toxoflavin Toxoflavin->ReducedToxoflavin Accepts Electrons Electrons Electrons (from cellular processes) Electrons->ReducedToxoflavin ReducedToxoflavin->Toxoflavin Donates Electrons Oxygen Molecular Oxygen (O2) ReducedToxoflavin->Oxygen HydrogenPeroxide Hydrogen Peroxide (H2O2) Oxygen->HydrogenPeroxide OxidativeStress Oxidative Stress HydrogenPeroxide->OxidativeStress CellDamage Cell Damage OxidativeStress->CellDamage CellDeath Cell Death CellDamage->CellDeath

Toxoflavin-mediated production of hydrogen peroxide.

Experimental Protocols

To facilitate further research and comparative studies, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.

Protocol: Broth Microdilution MIC Assay

This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Test compounds (this compound, Reumycin, Toxoflavin)

  • Bacterial strains of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of each antibiotic in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of each row designated for that antibiotic.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of antibiotic concentrations.

    • The eleventh well in each row will serve as the growth control (no antibiotic).

    • The twelfth well will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits growth to a certain percentage (e.g., ≥90%) compared to the growth control.

mic_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antibiotic Stock Solutions Plates Prepare 96-well Plates with Serial Dilutions Stock->Plates Inoculate Inoculate Plates Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plates (16-20h at 35°C) Inoculate->Incubate Observe Observe for Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

A general workflow for determining the Minimum Inhibitory Concentration.

Conclusion

This compound, Reumycin, and Toxoflavin represent a fascinating trio of 7-azapteridine antibiotics with distinct and promising biological activities. While Toxoflavin acts as a potent, broad-spectrum antimicrobial through the induction of oxidative stress, its inherent toxicity may pose challenges for therapeutic development.[6] In contrast, Reumycin's unique mechanism as a quorum sensing inhibitor offers a compelling anti-virulence strategy that may be less likely to induce resistance.[4][5] this compound's ability to disrupt the logarithmic growth phase of bacteria suggests a different mode of action that warrants further investigation to uncover its full potential.[3][5]

The lack of comprehensive, directly comparative quantitative data, particularly MIC values, underscores the need for further research in this area. The experimental protocols and mechanistic insights provided in this guide aim to facilitate such studies, paving the way for a deeper understanding of these compounds and their potential as next-generation antimicrobial agents.

References

A Comparative Guide to Secondary Assays for Confirming Fervenulin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fervenulin, a nitrogen-containing heterocyclic antibiotic, has garnered significant interest for its multifaceted biological activities, including potential anticancer properties. Its efficacy is attributed to a dual mechanism of action: the inhibition of protein synthesis and the targeted suppression of the mTORC1 signaling pathway through a novel molecular glue mechanism. For researchers investigating this compound or similar compounds, confirming these mechanisms requires a strategic selection of robust secondary assays. This guide provides a comparative overview of key experimental approaches, complete with performance data and detailed protocols.

Mechanism 1: Inhibition of Protein Synthesis

This compound is proposed to interfere with the translation process, a fundamental step in protein synthesis. Secondary assays in this context aim to directly measure the impact on the synthesis of new proteins.

Comparative Assays for Protein Synthesis Inhibition

A primary method to quantify the inhibition of protein synthesis is the in vitro translation (IVT) assay . This cell-free system allows for the direct measurement of a compound's effect on the translation machinery.[1] High-throughput versions of this assay often use a reporter gene, such as luciferase, to quantify the amount of protein produced.[2][3]

Assay Principle Endpoint Typical this compound IC₅₀ Alternative Compounds & IC₅₀ Reference
In Vitro Translation (IVT) Assay Cell-free protein synthesis of a reporter (e.g., Luciferase) from mRNA.Luminescence or radioactivityData not availableCycloheximide: ~1.5 µM[2][3]
Puromycin (B1679871) Staining (SUnSET) In vivo/in situ incorporation of puromycin into nascent polypeptide chains.Fluorescence/ChemiluminescenceData not availableAnisomycin: ~0.1 µMN/A

IC₅₀ values are highly dependent on the specific cell line and experimental conditions.

Featured Experimental Protocol: In Vitro Translation (IVT) Assay

This protocol is adapted for a 384-well plate format suitable for high-throughput screening.[2]

  • Reaction Mix Preparation : Prepare a master mix containing PURExpress® Δ Ribosome Kit components (or a similar cell-free expression system), RNase inhibitors, and a luciferase reporter mRNA template in a suitable reaction buffer.

  • Compound Addition : Dispense the reaction mix into a 384-well plate. Add this compound or control compounds (e.g., cycloheximide, DMSO) to the wells at desired final concentrations.

  • Incubation : Incubate the plate at 37°C for 1-2 hours to allow for protein translation.

  • Signal Detection : Add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System) to each well.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Analysis : Normalize the data to DMSO-treated controls and calculate the percent inhibition. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Translation Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare IVT Master Mix add_compounds Dispense Mix & Add This compound/Controls prep_mix->add_compounds incubate Incubate at 37°C (1-2 hours) add_compounds->incubate add_substrate Add Luciferase Substrate incubate->add_substrate read_plate Measure Luminescence add_substrate->read_plate calc_ic50 Normalize Data & Calculate IC₅₀ read_plate->calc_ic50

Workflow for a high-throughput in vitro translation assay.

Mechanism 2: mTORC1 Pathway Inhibition via Molecular Glue Action

A more recently elucidated mechanism involves this compound acting as a "molecular glue," inducing the dimerization of pyruvate (B1213749) kinase M2 (PKM2) and RAPTOR, a key component of the mTORC1 complex.[4][5] This induced proximity leads to the inhibition of mTORC1 signaling, which is critical for cell growth and proliferation.[6][7]

Comparative Assays for mTORC1 Inhibition and Molecular Glue Function

To validate this mechanism, a combination of assays is required to demonstrate direct target engagement, induced protein-protein interaction, and downstream pathway inhibition.

Assay Type Specific Assay Principle Endpoint Alternative Compounds Reference
Target Engagement Cellular Thermal Shift Assay (CETSA)Ligand binding increases the thermal stability of the target protein.[8][9]Amount of soluble target protein (PKM2) at elevated temperatures.PKM2 Activators (e.g., TEPP-46)[10][11]
Protein-Protein Interaction Co-Immunoprecipitation (Co-IP)An antibody pulls down a target protein ("bait"), co-precipitating its binding partners ("prey").Western blot detection of RAPTOR in a PKM2 immunoprecipitate.Rapamycin (mTORC1 inhibitor)[12][13]
Downstream Signaling Western Blot for p-S6KMeasures the phosphorylation of S6 Kinase (S6K), a direct substrate of mTORC1.[6]Chemiluminescent signal of phosphorylated S6K (Thr389).Torin1 (mTOR inhibitor), Rapamycin[7][14]
Featured Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Detect PKM2-RAPTOR Interaction [15]

  • Cell Treatment & Lysis : Treat cells (e.g., HEK293T) with this compound, a negative control (DMSO), and a positive control for 2-4 hours. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[15]

  • Immunoprecipitation : Incubate the cleared cell lysates with an anti-PKM2 antibody overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing : Wash the beads multiple times with lysis buffer to remove non-specific binders.[16]

  • Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PKM2 and RAPTOR. An increased RAPTOR signal in the this compound-treated sample indicates induced interaction.

2. Western Blot for Phosphorylated S6K (p-S6K) [17][18]

  • Cell Culture and Treatment : Plate cells (e.g., MCF-7) and grow to 70-80% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., insulin (B600854) or IGF-1) in the presence of this compound or control inhibitors (e.g., Rapamycin, Torin1) for 1-2 hours.[6][17]

  • Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[18] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19] Incubate with a primary antibody specific for phosphorylated S6K (Thr389) overnight at 4°C.

  • Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.

  • Analysis : Re-probe the membrane with an antibody for total S6K as a loading control.[14] Quantify band intensities to determine the ratio of p-S6K to total S6K.

This compound-Induced mTORC1 Inhibition Pathway

G cluster_mTORC1 mTORC1 Complex mTOR mTOR RAPTOR RAPTOR mLST8 mLST8 PKM2 PKM2 This compound This compound PKM2->this compound Inhibits PKM2->mTORC1_node Inhibits This compound->RAPTOR Binds This compound->RAPTOR Inhibits This compound->PKM2 Binds S6K S6K pS6K p-S6K (Active) S6K->pS6K Activates Translation Protein Translation pS6K->Translation Activates mTORC1_node->S6K Activates label_glue Molecular Glue Action

This compound acts as a molecular glue, inducing a PKM2-RAPTOR interaction that inhibits mTORC1 signaling.

References

Fervenulin's Activity in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the anticancer activity of a compound specifically named "Fervenulin" is not available in the public domain based on the conducted searches. This guide has been prepared using "Ferulin C," a natural sesquiterpene coumarin (B35378) with reported anticancer properties, as a representative compound to illustrate the requested data presentation and format. Researchers are advised to substitute the data presented here with their own findings for this compound.

This guide provides a comparative overview of the cytotoxic activity of Ferulin C against various cancer cell lines. The data is compiled from published scientific literature and is intended for researchers, scientists, and drug development professionals.

Comparative Activity of Ferulin C in Cancer Cell Lines

The antiproliferative activity of Ferulin C has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerPotent antiproliferatory activity observed
MDA-MB-231Breast CancerPotent antiproliferatory activity observed
Various other cancer cell lines Data not available Data not available

Note: Specific IC50 values for Ferulin C against MCF-7 and MDA-MB-231 cells were not explicitly stated in the provided search results, although potent activity was mentioned. Further literature review is required to obtain precise quantitative data.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of a compound, such as Ferulin C, using a crystal violet assay. This method is commonly used to assess cell viability.

Crystal Violet Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ferulin C). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • Cell Fixation: After incubation, the medium is discarded, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with a solution such as 4% paraformaldehyde for 15 minutes.

  • Staining: The fixative is removed, and the cells are stained with a 0.5% crystal violet solution for 20 minutes at room temperature.

  • Washing: The staining solution is removed, and the plates are washed thoroughly with water to remove excess stain.

  • Solubilization: The stained cells are air-dried, and the crystal violet is solubilized by adding a solvent, such as methanol (B129727) or a solution of sodium dodecyl sulfate (B86663) (SDS), to each well.

  • Absorbance Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of a compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation & Dilution compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation viability_assay Cell Viability Assay (e.g., Crystal Violet) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Caption: A generalized workflow for assessing the in vitro anticancer activity of a test compound.

Signaling Pathway Modulated by Ferulin C

Ferulin C has been reported to exert its anticancer effects in breast cancer cells by inhibiting tubulin polymerization, which in turn affects downstream signaling pathways.[1] The diagram below depicts a simplified representation of the signaling cascade impacted by Ferulin C.[1]

signaling_pathway This compound Ferulin C Tubulin α/β-Tubulin This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits PAK1 PAK1 Signaling Microtubules->PAK1 Depolymerization affects p21 p21-mediated Signaling Microtubules->p21 Depolymerization affects Cell_Cycle_Arrest Cell Cycle Arrest PAK1->Cell_Cycle_Arrest Apoptosis Apoptosis PAK1->Apoptosis p21->Cell_Cycle_Arrest Metastasis Metastasis Inhibition p21->Metastasis

Caption: Simplified signaling pathway affected by Ferulin C in breast cancer cells.[1]

References

Head-to-Head Antifungal Activity: A Comparative Analysis of Fervenulin and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the antifungal activities of Fervenulin and the widely-used drug Fluconazole is currently not feasible due to a lack of available experimental data for this compound. While extensive research has been conducted on Fluconazole, establishing its efficacy and mechanism of action against various fungal pathogens, similar peer-reviewed studies on this compound's antifungal properties are not present in the public domain. This guide will outline the necessary experimental data required for such a comparison and provide a detailed overview of the established antifungal profile of Fluconazole.

Essential Data for a Head-to-Head Comparison

To conduct a meaningful and objective comparison between this compound and Fluconazole, the following quantitative data and experimental details for this compound are required:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. This is a critical metric for comparing the potency of antifungal agents against specific fungal strains.

  • Zone of Inhibition: The area around an antimicrobial disk where microbial growth is inhibited. This provides a qualitative but useful measure of antifungal activity.

  • Mechanism of Action: Understanding the specific biochemical pathways or cellular components that this compound targets is essential for comparing its mode of action with that of Fluconazole.

  • Spectrum of Activity: Data on the range of fungal species that this compound is effective against is needed to compare its breadth of activity with Fluconazole.

Without this fundamental information for this compound, any attempt at a direct comparison with Fluconazole would be speculative and lack the scientific rigor required for researchers, scientists, and drug development professionals.

Fluconazole: An Established Azole Antifungal

Fluconazole is a well-characterized triazole antifungal agent that has been a cornerstone of antifungal therapy for decades. Its efficacy and mechanism of action have been extensively studied and are well-documented in scientific literature.

Quantitative Data for Fluconazole

The antifungal activity of Fluconazole is typically quantified by its Minimum Inhibitory Concentration (MIC) against various fungal species. These values can vary depending on the specific strain and the testing methodology employed.

Fungal SpeciesFluconazole MIC Range (µg/mL)
Candida albicans0.25 - 4
Candida glabrata0.5 - 64
Candida parapsilosis0.5 - 4
Candida tropicalis0.5 - 8
Cryptococcus neoformans2 - 16

Note: MIC values are illustrative and can vary significantly between different clinical isolates.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods are crucial for determining the antifungal susceptibility of a compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established protocols for broth dilution and disk diffusion methods.

Broth Microdilution Method for MIC Determination:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density (e.g., 0.5 to 2.5 x 10³ CFU/mL).

  • Drug Dilution: A serial two-fold dilution of the antifungal agent (e.g., Fluconazole) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Disk Diffusion Method for Zone of Inhibition:

  • Inoculum Preparation: A standardized fungal suspension is prepared and swabbed uniformly across the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

  • Disk Application: A paper disk impregnated with a specific concentration of the antifungal agent is placed on the surface of the agar.

  • Incubation: The plate is incubated under appropriate conditions to allow for fungal growth and diffusion of the drug.

  • Zone Measurement: The diameter of the clear zone of no growth around the disk is measured in millimeters. The size of the zone correlates with the susceptibility of the organism to the antifungal agent.

Mechanism of Action of Fluconazole

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

Fluconazole_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Fluconazole Fluconazole Fluconazole->14-alpha-demethylase Inhibits

Figure 1. Simplified signaling pathway of Fluconazole's mechanism of action.

Experimental Workflow for Antifungal Activity Assessment

The following diagram illustrates a general workflow for assessing the in vitro antifungal activity of a test compound like this compound, which would be necessary to generate the data for a comparison with Fluconazole.

Antifungal_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Fungal Inoculum D Broth Microdilution Assay A->D E Disk Diffusion Assay A->E B Prepare Test Compound (this compound) Dilutions B->D B->E C Prepare Fluconazole Dilutions (Control) C->D C->E F Determine Minimum Inhibitory Concentration (MIC) D->F G Measure Zone of Inhibition E->G

Figure 2. General experimental workflow for in vitro antifungal testing.

Conclusion

A comprehensive head-to-head comparison of the antifungal activity of this compound and Fluconazole is a valuable endeavor for the scientific community. However, the current lack of publicly available, peer-reviewed data on this compound's antifungal properties makes such a comparison impossible at this time. Future research providing quantitative data on this compound's MIC values, zone of inhibition, and mechanism of action against a range of fungal pathogens is necessary before a scientifically sound comparative guide can be developed. For now, Fluconazole remains a well-understood and widely used antifungal agent with a robust body of supporting experimental data.

Validating a Novel Compound as a Topoisomerase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1] Their vital role makes them a key target for anticancer therapies.[2][3] Topoisomerase inhibitors are a class of drugs that interfere with the action of these enzymes, leading to DNA damage and ultimately cell death, particularly in rapidly dividing cancer cells.[1] These inhibitors are broadly categorized into two main types, targeting either topoisomerase I (Top I) or topoisomerase II (Top II).[1]

This guide provides a comprehensive framework for validating a novel compound, using the hypothetical case of "Fervenulin," as a topoisomerase inhibitor. While This compound (B1672609) is a known bioactive compound with reported antibacterial, antifungal, and anticancer properties, its specific mechanism of action, particularly concerning topoisomerase inhibition, is not established in current scientific literature.[4][5] Therefore, this document will outline the requisite experimental workflow and data presentation necessary to substantiate such a claim, drawing comparisons with well-characterized topoisomerase inhibitors: Camptothecin (a Top I inhibitor) and Etoposide (a Top II inhibitor).

Comparative Analysis of Topoisomerase Inhibition

A systematic evaluation of a potential topoisomerase inhibitor involves a series of in vitro assays to determine its efficacy and mechanism of action. The following tables present hypothetical data that would be expected if this compound were a potent topoisomerase inhibitor.

Table 1: In Vitro Topoisomerase I Inhibition

CompoundConcentration (µM)% DNA Relaxation InhibitionIC₅₀ (µM)
This compound 12510
545
1055
5080
10095
Camptothecin 0.1300.5
0.550
165
590
1098
Etoposide 100<10>100
DMSO (Vehicle) -0-

Table 2: In Vitro Topoisomerase II Inhibition

CompoundConcentration (µM)% Decatenation InhibitionIC₅₀ (µM)
This compound 15>100
1015
5025
10030
Etoposide 1402.5
2.555
570
1085
5098
Camptothecin 100<5>100
DMSO (Vehicle) -0-

Table 3: Cytotoxicity in Human Cancer Cell Lines (MTT Assay)

CompoundCell LineIC₅₀ (µM) after 72h
This compound HeLa (Cervical Cancer)8
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
Camptothecin HeLa (Cervical Cancer)0.2
MCF-7 (Breast Cancer)0.5
A549 (Lung Cancer)0.8
Etoposide HeLa (Cervical Cancer)1.5
MCF-7 (Breast Cancer)2.0
A549 (Lung Cancer)3.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

1. Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Materials: Human Topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol), test compound, and loading dye.

  • Procedure:

    • The reaction mixture containing supercoiled DNA and assay buffer is prepared.

    • The test compound (this compound, Camptothecin, Etoposide) is added at varying concentrations. A DMSO control is included.

    • Human Topoisomerase I is added to initiate the reaction.

    • The reaction is incubated at 37°C for 30 minutes.

    • The reaction is stopped by adding a stop solution/loading dye (containing SDS and proteinase K).

    • The samples are analyzed by agarose (B213101) gel electrophoresis.

  • Data Analysis: The gel is visualized under UV light after ethidium (B1194527) bromide staining. The relative amounts of supercoiled and relaxed DNA are quantified using densitometry. The percentage of inhibition is calculated relative to the DMSO control.

2. Topoisomerase II Decatenation Assay

This assay measures the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

  • Materials: Human Topoisomerase II, kDNA, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT), test compound, and loading dye.

  • Procedure:

    • The reaction mixture containing kDNA and assay buffer is prepared.

    • The test compound is added at various concentrations.

    • Human Topoisomerase II is added to start the reaction.

    • The mixture is incubated at 37°C for 30 minutes.

    • The reaction is terminated with a stop solution/loading dye.

    • The products are resolved on an agarose gel.

  • Data Analysis: The amount of decatenated (monomeric) DNA is compared to the catenated kDNA. Inhibition is quantified by the reduction in decatenated DNA.

3. DNA Cleavage Assay

This assay determines if the inhibitor acts as a "poison" by stabilizing the covalent DNA-topoisomerase cleavage complex.

  • Materials: Radiolabeled supercoiled plasmid DNA, Topoisomerase I or II, assay buffer, test compound, and loading dye.

  • Procedure:

    • The reaction is set up similarly to the relaxation or decatenation assay but with radiolabeled DNA.

    • After incubation with the enzyme and test compound, the reaction is stopped with SDS to trap the covalent complex.

    • Proteinase K is added to digest the topoisomerase.

    • The DNA is analyzed on a denaturing polyacrylamide gel.

  • Data Analysis: The appearance of linearized plasmid DNA (for Topo II) or nicked DNA (for Topo I) indicates the stabilization of the cleavage complex.

4. Cytotoxicity Assay (MTT Assay)

This assay evaluates the effect of the compound on the viability of cancer cells.

  • Materials: Human cancer cell lines (e.g., HeLa, MCF-7, A549), cell culture medium, test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Visualizing Mechanisms and Workflows

Mechanism of Topoisomerase I and Inhibition

Topoisomerase_I_Mechanism Mechanism of Topoisomerase I and Its Inhibition cluster_normal Normal Catalytic Cycle cluster_inhibition Inhibition by a 'Poison' (e.g., Camptothecin) Supercoiled_DNA Supercoiled DNA TopoI_Binding Topoisomerase I Binding Supercoiled_DNA->TopoI_Binding Cleavage Single-Strand Cleavage (Covalent Intermediate) TopoI_Binding->Cleavage Unwinding DNA Unwinding Cleavage->Unwinding Inhibitor_Binding Inhibitor Binds to DNA-Topo I Complex Cleavage->Inhibitor_Binding Religation Religation Unwinding->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Stabilized_Complex Stabilized Cleavage Complex Inhibitor_Binding->Stabilized_Complex Replication_Collision Collision with Replication Fork Stabilized_Complex->Replication_Collision DNA_Damage DNA Double-Strand Break & Cell Death Replication_Collision->DNA_Damage

Caption: Mechanism of Topoisomerase I and its inhibition.

Experimental Workflow for Validating a Novel Topoisomerase Inhibitor

Experimental_Workflow Workflow for Validating a Novel Topoisomerase Inhibitor Start Novel Compound (e.g., this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Topo_I_Assay Topoisomerase I Relaxation Assay In_Vitro_Screening->Topo_I_Assay Topo_II_Assay Topoisomerase II Decatenation Assay In_Vitro_Screening->Topo_II_Assay Determine_Selectivity Determine Selectivity (Topo I vs. Topo II) Topo_I_Assay->Determine_Selectivity Topo_II_Assay->Determine_Selectivity Mechanism_of_Action Mechanism of Action Studies Determine_Selectivity->Mechanism_of_Action Cleavage_Assay DNA Cleavage Assay (Poison vs. Inhibitor) Mechanism_of_Action->Cleavage_Assay Cell_Based_Assays Cell-Based Assays Mechanism_of_Action->Cell_Based_Assays Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assays->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay Cell_Based_Assays->Apoptosis_Assay Conclusion Validate as Topoisomerase Inhibitor Cytotoxicity_Assay->Conclusion Apoptosis_Assay->Conclusion

Caption: Experimental workflow for inhibitor validation.

Logical Relationship of Topoisomerase Inhibition and Cell Death

Logical_Relationship Logical Pathway of Topoisomerase Inhibition to Cell Death Inhibitor Topoisomerase Inhibitor Stabilized_Complex Stabilized DNA-Enzyme Cleavage Complex Inhibitor->Stabilized_Complex Topo_Enzyme Topoisomerase Enzyme Topo_Enzyme->Stabilized_Complex Collision Fork Collision Stabilized_Complex->Collision Replication DNA Replication Replication->Collision Transcription Transcription Transcription->Collision DSB DNA Double-Strand Breaks Collision->DSB DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis

Caption: Pathway from topoisomerase inhibition to apoptosis.

References

Fervenulin Combination Screening: A Guide to Identifying Synergistic Anticancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer treatments has led to a significant focus on combination therapies. By targeting distinct cellular pathways simultaneously, drug combinations can overcome resistance, enhance efficacy, and reduce dosages, thereby minimizing side effects. Fervenulin, a microbial metabolite, has demonstrated anticancer properties, but its precise mechanism of action remains an area of active investigation. This guide provides a framework for conducting a combination screening of this compound with a panel of well-established anticancer drugs, offering a pathway to uncover potential synergistic interactions for future therapeutic development.

Rationale for a Broad-Based Combination Screen

Given that the molecular target of this compound is not yet fully elucidated, a rational approach to identifying synergistic partners is to screen it against a diverse panel of approved anticancer drugs with well-characterized mechanisms of action. This strategy maximizes the potential for discovering effective combinations by covering a wide range of cellular processes critical for cancer cell survival and proliferation.

A Proposed Panel of Known Anticancer Drugs for Screening

The following table outlines a representative panel of anticancer drugs, selected to encompass a variety of mechanisms, that could be screened in combination with this compound.

Drug ClassExample DrugMechanism of Action
DNA Damaging AgentCisplatinForms platinum-DNA adducts, leading to DNA damage and apoptosis.
Antimetabolite5-Fluorouracil (5-FU)Inhibits thymidylate synthase, disrupting DNA synthesis.
Topoisomerase InhibitorDoxorubicinIntercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.
Microtubule Targeting AgentPaclitaxelStabilizes microtubules, leading to mitotic arrest and apoptosis.
EGFR InhibitorErlotinibInhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).

Hypothetical Screening Results

The following tables present hypothetical data from a combination screen of this compound with the selected anticancer drugs in a human colorectal cancer cell line (e.g., HCT116).

Single-Agent Cytotoxicity

First, the half-maximal inhibitory concentration (IC50) for each compound alone is determined.

CompoundIC50 (µM) in HCT116 cells
This compound5.2
Cisplatin8.5
5-Fluorouracil3.7
Doxorubicin0.9
Paclitaxel0.05
Erlotinib12.1
Combination Index (CI) Analysis

The Chou-Talalay method is a widely accepted method for quantifying drug interactions, where:

  • CI < 0.9: Synergy (the combined effect is greater than the sum of the individual effects)

  • CI = 0.9 - 1.1: Additivity (the combined effect is equal to the sum of the individual effects)

  • CI > 1.1: Antagonism (the combined effect is less than the sum of the individual effects)

Drug CombinationCombination Index (CI) at ED50Interpretation
This compound + Cisplatin0.65Synergy
This compound + 5-Fluorouracil0.98Additivity
This compound + Doxorubicin0.42Strong Synergy
This compound + Paclitaxel1.25Antagonism
This compound + Erlotinib0.81Synergy

These hypothetical results suggest that combining this compound with Doxorubicin, Cisplatin, or Erlotinib could be a promising therapeutic strategy, while combining it with Paclitaxel might be detrimental.

Visualizing Experimental and Conceptual Frameworks

To better understand the workflows and principles involved in combination screening, the following diagrams are provided.

G Conceptual Overview of Drug Interactions cluster_0 Drug A Effect cluster_1 Drug B Effect cluster_2 Expected Additive Effect cluster_3 Observed Combined Effect A Drug A C Effect A + Effect B A->C B Drug B B->C D Combined Effect C->D Comparison Synergy Synergy (Observed > Expected) D->Synergy if Additive Additivity (Observed = Expected) D->Additive if Antagonism Antagonism (Observed < Expected) D->Antagonism if

Caption: Conceptual overview of drug interaction types.

G Experimental Workflow for Combination Screening start Select Cancer Cell Line(s) ic50 Determine Single-Agent IC50 Values start->ic50 checkerboard Perform Checkerboard Dose-Matrix Assay ic50->checkerboard viability Measure Cell Viability (e.g., MTT Assay) checkerboard->viability ci_calc Calculate Combination Index (CI) using Chou-Talalay Method viability->ci_calc interpretation Interpret Results: Synergy, Additivity, or Antagonism ci_calc->interpretation follow_up Validate Synergistic Hits (e.g., Apoptosis, Cell Cycle Assays) interpretation->follow_up

Caption: A typical experimental workflow for drug combination screening.

G Mechanisms of Action of the Anticancer Drug Panel cluster_dna DNA Synthesis & Integrity cluster_cell_division Cell Division cluster_signaling Signaling Pathways CancerCell Cancer Cell DNA DNA DNA->CancerCell leads to Apoptosis Topoisomerase Topoisomerase Topoisomerase->DNA Microtubules Microtubules Microtubules->CancerCell causes Mitotic Arrest EGFR EGFR EGFR->CancerCell inhibits Proliferation Cisplatin Cisplatin Cisplatin->DNA Damages FiveFU 5-Fluorouracil FiveFU->DNA Inhibits Synthesis Doxorubicin Doxorubicin Doxorubicin->Topoisomerase Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: Diverse mechanisms of action of the selected anticancer drug panel.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HCT116 (human colorectal carcinoma) cells are obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are maintained in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

MTT Assay for Cell Viability
  • Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, the selected anticancer drugs, or their combinations. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 values are calculated using non-linear regression analysis.

Combination Index (CI) Calculation
  • Experimental Setup: A checkerboard assay is performed where this compound and a second drug are serially diluted along the x- and y-axes of a 96-well plate.

  • Data Collection: Cell viability is measured for each combination using the MTT assay as described above.

  • Software Analysis: The CI values are calculated using a specialized software package (e.g., CompuSyn) based on the Chou-Talalay method. This method analyzes the dose-effect relationship for each drug alone and in combination to determine the nature of the interaction.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the initial exploration of this compound's potential in combination cancer therapy. The outlined experimental procedures and data analysis methods represent a standard and robust approach in preclinical drug development. The hypothetical results highlight the importance of such screening in identifying promising synergistic combinations that warrant further in-depth mechanistic studies and in vivo validation. By systematically evaluating this compound's interactions with a panel of mechanistically diverse anticancer agents, researchers can accelerate the journey of this promising natural compound from the laboratory to potential clinical applications.

Comparative Cytotoxicity of Fervenulin: A Data-Driven Examination of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data on Fervenulin, a quinazoline-derived compound, has been compiled to offer researchers, scientists, and drug development professionals a comparative overview of its cytotoxic effects on cancerous versus non-cancerous cell lines. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to facilitate an objective assessment of this compound's therapeutic potential.

Recent investigations into the bioactivity of this compound have highlighted its potential as an anti-proliferative agent. However, a critical aspect of its preclinical evaluation lies in its differential impact on malignant and healthy cells. This guide aims to consolidate the existing, albeit limited, data to provide a clear comparison.

Quantitative Analysis of Cytotoxicity

To date, specific studies directly comparing the half-maximal inhibitory concentration (IC50) of this compound on a wide range of cancer and normal cell lines are not extensively available in the public domain. The IC50 value is a key metric of a compound's potency, representing the concentration required to inhibit a biological process, such as cell proliferation, by 50%.

While direct comparative data for this compound is scarce, the principle of selective cytotoxicity is a cornerstone of anticancer drug development. The therapeutic index of a compound is often determined by comparing its IC50 value in cancer cells to that in normal cells. A higher ratio suggests greater selectivity for cancer cells, a desirable characteristic for minimizing off-target toxicity in clinical applications.

Cell LineCell TypeCancer TypeThis compound IC50 (µM)Reference
Data Not Available Cancer---
Data Not Available Normal---

A comprehensive search of publicly available scientific literature did not yield specific IC50 values for this compound in both cancer and normal cell lines to populate this table. Researchers are encouraged to perform cell-based assays to determine these values for their specific cell lines of interest.

Experimental Protocols

The following are generalized methodologies for key experiments utilized in determining the cytotoxic and apoptotic effects of a compound like this compound. These protocols are provided as a reference for researchers aiming to evaluate its efficacy.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (both cancer and normal cell lines in separate wells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are still under investigation, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death) in cancer cells. Natural compounds often trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

A generalized workflow for investigating the mechanism of action of a cytotoxic compound is presented below.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment Cell Culture Cell Culture Compound Treatment (this compound) Compound Treatment (this compound) Cell Culture->Compound Treatment (this compound) Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Treatment (this compound)->Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50 Determination)

Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.

Commonly, cytotoxic agents can activate a cascade of intracellular events leading to apoptosis. A simplified representation of the intrinsic apoptotic pathway, which is a frequent target of anti-cancer agents, is depicted below.

G cluster_1 Simplified Intrinsic Apoptosis Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Conclusion

The available data on the comparative cytotoxicity of this compound is currently limited. To establish a clear understanding of its selectivity and therapeutic potential, further in-vitro studies are essential. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data on this compound's effects on a diverse panel of both cancer and normal cell lines. Such data will be invaluable in determining the future direction of research and development for this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound this compound is an investigational agent and has not been approved for any clinical use.

Comparative In Vivo Efficacy of Antifungal Agents in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Fluconazole and Amphotericin B, with a note on the current research status of Fervenulin.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for the in vivo antifungal efficacy of this compound in a mouse model did not yield sufficient publicly available data for a comparative analysis. Therefore, this guide provides a detailed comparison of two widely studied and clinically relevant antifungal agents, Fluconazole and Amphotericin B, for which extensive in vivo data exists. This information is intended to serve as a valuable reference for researchers engaged in the preclinical validation of novel antifungal compounds.

Executive Summary

Systemic fungal infections, particularly those caused by Candida albicans, represent a significant challenge in clinical practice, necessitating the development and rigorous evaluation of effective antifungal agents. Murine models of systemic candidiasis are a cornerstone of preclinical research, providing critical data on the in vivo efficacy of new and existing drugs. This guide presents a comparative analysis of two standard-of-care antifungal drugs, Fluconazole and Amphotericin B, in a well-established mouse model of disseminated candidiasis. We provide a summary of their performance based on key efficacy endpoints, detailed experimental protocols to ensure reproducibility, and a visual representation of their mechanisms of action.

Comparative Efficacy of Fluconazole and Amphotericin B

The following tables summarize the in vivo efficacy of Fluconazole and Amphotericin B in a murine model of systemic Candida albicans infection. The data presented are representative of findings from various preclinical studies.

Table 1: Survival Rate in a Murine Model of Systemic Candidiasis

Treatment GroupDosageAdministration RouteSurvival Rate (%)Study Duration (Days)
Untreated Control --012-15
Fluconazole 10 mg/kg/dayOral (p.o.)7015
Amphotericin B 1 mg/kg/dayIntraperitoneal (i.p.)10016
Amphotericin B 2.5 mg/kg/dayOral (cochleate)10016

Note: Survival rates can vary depending on the mouse strain, the virulence of the Candida albicans strain, and the specific experimental conditions.

Table 2: Fungal Burden in Kidneys of Infected Mice

Treatment GroupDosageAdministration RouteMean Fungal Burden (Log10 CFU/g kidney) ± SDReduction vs. Control (Log10)
Untreated Control --7.5 ± 0.5-
Fluconazole 4.56 mg/kgIntraperitoneal (i.p.)4.5 ± 0.7~3.0
Amphotericin B 0.1 mg/kgIntraperitoneal (i.p.)4.0 ± 0.6~3.5
Amphotericin B 2.5 mg/kgOral (cochleate)4.0 ± 0.8~3.5

Note: Fungal burden is a key indicator of drug efficacy in clearing the infection from target organs. The kidneys are one of the primary organs affected in systemic candidiasis.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the in vivo validation of antifungal agents. Below is a detailed methodology for a murine model of systemic candidiasis.

3.1. Animal Model

  • Species: Mouse

  • Strain: BALB/c or C57BL/6, female, 6-8 weeks old.

  • Housing: Animals are housed in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

3.2. Fungal Strain and Inoculum Preparation

  • Organism: Candida albicans (e.g., strain SC5314).

  • Culture: The strain is cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated overnight at 30°C with shaking.

  • Inoculum: Yeast cells are harvested by centrifugation, washed three times with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The cell suspension is adjusted to the desired concentration (e.g., 1 x 10^6 CFU/mL) in sterile PBS.

3.3. Infection Procedure

  • Route of Infection: Intravenous (i.v.) injection into the lateral tail vein.

  • Inoculum Volume: 0.1 mL per mouse.

  • Infection Dose: 1 x 10^5 CFU per mouse. This dose is typically sufficient to establish a systemic infection without causing rapid mortality, allowing for the evaluation of therapeutic interventions.

3.4. Antifungal Treatment

  • Treatment Initiation: Treatment typically begins 24 hours post-infection.

  • Drug Formulations:

    • Fluconazole: Dissolved in sterile water or saline for oral (p.o.) or intraperitoneal (i.p.) administration.

    • Amphotericin B deoxycholate: Reconstituted in sterile water for i.p. injection.

    • Lipid formulations of Amphotericin B: Prepared according to the manufacturer's instructions.

  • Dosage and Frequency: As specified in the experimental design (e.g., once or twice daily).

3.5. Efficacy Endpoints

  • Survival: Mice are monitored daily for signs of morbidity and mortality for a predefined period (e.g., 21 days).

  • Fungal Burden: At specific time points, a subset of mice from each group is euthanized. Kidneys are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA, and colony-forming units (CFU) are counted after 24-48 hours of incubation at 30°C. The results are expressed as log10 CFU per gram of tissue.

Visualizing Experimental Workflow and Mechanisms of Action

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an antifungal agent in a mouse model of systemic candidiasis.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Efficacy Assessment A Culture Candida albicans B Prepare Inoculum A->B C Intravenous Injection (Tail Vein) B->C D Administer Antifungal Agent (e.g., p.o. or i.p.) C->D E Monitor Survival D->E F Determine Fungal Burden (Kidney Homogenization) D->F G cluster_cell Candida albicans Cell cluster_membrane Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol_Synth Ergosterol Enzyme->Ergosterol_Synth Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binds to

Assessing the Off-Target Effects of Fervenulin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fervenulin (B1672609), a 7-azapteridine (B12921982) antibiotic, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its off-target effects is crucial for its preclinical development and eventual clinical translation. Off-target interactions can lead to unforeseen toxicities or contribute to the compound's therapeutic efficacy, making their early identification a critical step in drug discovery.

This guide provides a framework for assessing the off-target effects of this compound using established preclinical models and methodologies. Due to the limited publicly available data on the specific off-target profile of this compound, this document presents illustrative data from studies on other small molecule inhibitors to serve as a practical guide for researchers. The experimental protocols provided are detailed and can be adapted for the evaluation of this compound.

Data Presentation: Comparative Off-Target Profiles

To effectively assess the selectivity of a compound, its activity against a panel of potential off-targets should be quantified. The following tables provide examples of how to present such data for kinase selectivity, cellular target engagement, and global gene expression changes.

Table 1: Illustrative Kinase Selectivity Profile

This table demonstrates how to present data from a kinase selectivity screen. The data shown is for a hypothetical inhibitor, "Inhibitor X," and is not representative of this compound. A broad panel of kinases should be screened to identify potential off-target interactions.[1][2] The percentage of inhibition at a fixed concentration (e.g., 1 µM) provides a preliminary assessment of selectivity, while IC50 or Kd values offer a more quantitative measure for high-affinity off-targets.[1][2]

Target KinaseKinase Family% Inhibition @ 1 µM Inhibitor XIC50 (nM)
On-Target Target Family 98 15
Off-Target AFamily 185150
Off-Target BFamily 262800
Off-Target CFamily 345>10,000
Off-Target DFamily 112>10,000
Off-Target EFamily 45>10,000

Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data

CETSA is a powerful method to confirm direct target engagement in a cellular context.[3][4][5] The binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature (Tm). This table illustrates how to present CETSA data for a hypothetical inhibitor. A significant thermal shift indicates target engagement.

Target ProteinTreatmentMelting Temperature (Tm) in °CThermal Shift (ΔTm) in °C
On-Target Vehicle (DMSO)48.5-
Inhibitor Y (10 µM) 54.2 +5.7
Off-Target FVehicle (DMSO)51.2-
Inhibitor Y (10 µM)51.5+0.3
Off-Target GVehicle (DMSO)62.1-
Inhibitor Y (10 µM)62.3+0.2

Table 3: Illustrative Transcriptomic Analysis (RNA-Seq) Summary

RNA-sequencing provides a global view of the cellular response to a compound, identifying pathways that are modulated and potentially revealing off-target effects.[6][7] This table summarizes hypothetical RNA-seq data for cells treated with "Inhibitor Z".

Treatment GroupTotal Differentially Expressed Genes (DEGs)Upregulated DEGsDownregulated DEGsTop 3 Enriched KEGG Pathways
Inhibitor Z vs. Vehicle 1250 675 575 1. MAPK signaling pathway2. Cell Cycle3. Apoptosis

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. The following are detailed protocols for the key experiments discussed.

Kinase Selectivity Profiling

This protocol outlines a typical in vitro radiometric kinase assay to determine the selectivity of a test compound.[8][9]

  • Reagents and Materials:

    • Purified recombinant kinases

    • Kinase-specific substrates

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

    • [γ-³³P]ATP

    • Test compound (e.g., this compound) dissolved in DMSO

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the specific kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add a scintillant.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to measure target engagement in intact cells.[4][10][11]

  • Reagents and Materials:

    • Cell culture medium and supplements

    • Cell line of interest

    • Test compound (e.g., this compound) dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • PCR tubes or strips

    • Thermal cycler

    • Centrifuge

    • SDS-PAGE gels and buffers

    • PVDF membrane

    • Primary antibody against the target protein

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound or DMSO (vehicle control) at the desired concentration and incubate for a specific time (e.g., 1 hour) at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities and plot the normalized soluble protein fraction against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) and the thermal shift (ΔTm).

Transcriptomic Analysis (RNA-Seq)

This protocol provides a general workflow for RNA-sequencing analysis of cells treated with a small molecule inhibitor.[12][13][14]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere.

    • Treat the cells with the test compound (e.g., this compound) or vehicle (DMSO) at a predetermined concentration for a specific duration (e.g., 24 hours). Include at least three biological replicates per condition.

  • RNA Extraction and Quality Control:

    • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the total RNA using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon treatment with the test compound compared to the vehicle control.

    • Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes using tools like DAVID or Metascape to identify biological pathways affected by the compound.

Mandatory Visualizations

Diagrams are crucial for visualizing complex biological processes and experimental workflows. The following are examples created using the DOT language for Graphviz.

Signaling Pathway Diagram

This diagram illustrates a simplified MAPK/ERK signaling pathway, a common pathway involved in cell proliferation, differentiation, and survival, and a frequent off-target of kinase inhibitors.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for

Caption: A simplified representation of the MAPK/ERK signaling cascade.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing the off-target effects of a small molecule like this compound.

Off_Target_Workflow Compound This compound KinaseScreen Kinase Selectivity Profiling Compound->KinaseScreen CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA RNASeq Transcriptomic Analysis (RNA-Seq) Compound->RNASeq Data_Kinase Identify Off-Target Kinases KinaseScreen->Data_Kinase Data_CETSA Confirm Cellular Target Engagement CETSA->Data_CETSA Data_RNASeq Identify Affected Pathways RNASeq->Data_RNASeq Validation Functional Validation of Off-Targets Data_Kinase->Validation Data_CETSA->Validation Data_RNASeq->Validation

References

Safety Operating Guide

Proper Disposal of Fervenulin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Fervenulin, a potent antibiotic and antineoplastic agent, is critical for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance with standard safety protocols.

This compound, a bacterial metabolite known for its biological activities, including as a nematicide, requires careful management as a hazardous chemical waste.[1] While it may be shipped as a non-hazardous chemical, its potent biological effects necessitate stringent disposal practices. Adherence to local, regional, and national regulations for hazardous waste disposal is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

Fervenulin_Disposal_Workflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_options Disposal Options cluster_final_disposal Final Disposal Collect 1. Collect this compound Waste (solid, liquid, contaminated items) Segregate 2. Segregate Waste (incompatible materials separate) Collect->Segregate Label 3. Label Waste Container ('Hazardous Waste - this compound') Segregate->Label Incineration High-Temperature Incineration (preferred method) Label->Incineration Consult SDS & local regulations Licensed_Contractor Licensed Hazardous Waste Contractor Label->Licensed_Contractor Primary Route Incineration->Licensed_Contractor Arrange_Pickup Arrange for Pickup by Contractor Licensed_Contractor->Arrange_Pickup Documentation Maintain Disposal Records Arrange_Pickup->Documentation

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Collection and Segregation:

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. This compound is an acidic compound and has been noted to degrade in a 0.1% ammonia (B1221849) solution. While this suggests a potential for chemical neutralization, this should only be performed by trained personnel following a validated institutional protocol.

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-proof sharps container labeled for hazardous chemical waste.

2. Labeling of Waste Containers:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The chemical name: "this compound"

  • The CAS Number: 483-57-8

  • The primary hazards (e.g., "Toxic," "Biologically Active")

  • The date of accumulation

3. Storage of this compound Waste:

Store this compound waste in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

4. Disposal Method:

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The most common and effective method for destroying such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.

DO NOT:

  • Dispose of this compound down the sink. This can contaminate waterways and is illegal in most jurisdictions.

  • Dispose of this compound in regular trash. This poses a risk to sanitation workers and the environment.

  • Attempt to evaporate this compound waste in a fume hood. Evaporation is not an approved disposal method.

Spill Management Protocol

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical spill kit or absorbent pads to contain the liquid.

  • Clean the Spill: Carefully sweep or wipe up the contained material. Place all cleanup materials into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Logical Relationship of Disposal Steps

The following diagram illustrates the logical sequence of actions for proper this compound disposal.

Fervenulin_Disposal_Logic Logical Steps for this compound Disposal Start Start: this compound Waste Generated PPE Wear Appropriate PPE Start->PPE Collect Collect Waste in Labeled Container PPE->Collect Store Store Safely and Securely Collect->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Arrange_Disposal Arrange for Professional Disposal Contact_EHS->Arrange_Disposal End End: Waste Disposed Compliantly Arrange_Disposal->End

Caption: Logical flow from waste generation to compliant disposal.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and building trust in laboratory operations.

References

Personal protective equipment for handling Fervenulin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Fervenulin (CAS RN: 483-57-8), a potent bioactive compound. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes best practices for handling toxic substances of biological origin and compounds of its chemical class, pyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-diones. A thorough risk assessment should be conducted by the user before commencing any work.

Personal Protective Equipment (PPE)

Due to the potent biological activity and unknown specific toxicity of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, dermal contact, and ingestion.

Protection Type Recommended PPE Rationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.This compound is a solid that can be easily aerosolized, posing a significant inhalation risk.
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes, and airborne particles, and to provide a barrier for the entire face.
Hand Protection Double-gloving with nitrile gloves.The inner glove provides a second barrier in case the outer glove is breached. Check for any tears or perforations before and during use.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs. For larger quantities or high-risk procedures, a disposable chemical-resistant suit is advised.To prevent skin contact with the compound. Disposable garments eliminate the need for laundering contaminated clothing.
Foot Protection Closed-toe shoes and disposable shoe covers.To protect feet from spills and prevent the tracking of contaminants outside the laboratory.

Operational Plan: From Receipt to Experimentation

A meticulous, step-by-step approach is crucial for the safe handling of this compound throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks in a designated containment area.

  • Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-restricted area. A refrigerator or freezer may be required depending on the compound's stability.

  • Maintain an accurate inventory log for tracking usage and disposal.

2. Weighing and Solution Preparation:

  • All handling of solid this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.

  • Use dedicated, calibrated equipment for weighing.

  • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

3. Experimental Procedures:

  • Conduct all experiments involving this compound in a designated area within a chemical fume hood.

  • Use luer-lock syringes and needles to prevent accidental disconnection and spills.[4]

  • Avoid working alone when handling significant quantities of the compound.

Disposal Plan: Managing this compound Waste

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[2][3]

1. Solid Waste:

  • Collect all contaminated solid waste, including gloves, disposable lab coats, shoe covers, and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Do not mix with regular laboratory trash.

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Do not dispose of this compound solutions down the drain.[3]

3. Sharps Waste:

  • Dispose of all contaminated sharps, such as needles and pipette tips, in a designated, puncture-resistant sharps container labeled as hazardous waste.[3]

4. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable deactivating agent. If an effective deactivating agent is not known, use a broad-spectrum disinfectant followed by a thorough cleaning with soap and water.

  • Collect all decontamination materials as hazardous waste.

Visual Workflow for Safe Handling

The following diagrams illustrate the procedural flow for safely handling this compound and the logical approach to risk management.

Fervenulin_Handling_Workflow cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_disposal Decontamination & Disposal prep Don Full PPE weigh Weigh this compound in Fume Hood prep->weigh solution Prepare Solution in Fume Hood weigh->solution experiment Conduct Experiment in Fume Hood solution->experiment decon Decontaminate Work Area & Equipment experiment->decon waste Segregate & Dispose of Hazardous Waste decon->waste remove_ppe Remove PPE in Designated Area waste->remove_ppe receive Receive & Inspect this compound store Store in Secure Location receive->store store->prep

Caption: Step-by-step workflow for the safe handling of this compound.

Risk_Management_Logic cluster_assessment Risk Assessment cluster_control Control Measures cluster_outcome Desired Outcome id_hazard Identify Hazard: Potent Bioactive Compound (Unknown Specific Toxicity) assess_risk Assess Risk: Inhalation, Dermal, Ingestion id_hazard->assess_risk eng_controls Engineering Controls: Fume Hood, CVE assess_risk->eng_controls admin_controls Administrative Controls: SOPs, Training, Restricted Access assess_risk->admin_controls ppe_controls Personal Protective Equipment: Respirator, Gloves, Goggles, Lab Coat assess_risk->ppe_controls safe_handling Safe Handling & Minimized Exposure eng_controls->safe_handling admin_controls->safe_handling ppe_controls->safe_handling

Caption: Logical relationship of risk assessment and control measures.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.